WAY-267464
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N7O4/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPGRFRXZNLZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433044 | |
| Record name | 4-[(3,5-Dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847375-16-0 | |
| Record name | N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-4-[(3,5-dihydroxyphenyl)methyl]-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847375-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WAY-267464 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847375160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,5-Dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-267464 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXL55X3DKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
WAY-267464: A Dual-Action Ligand at Oxytocin and Vasopressin V1A Receptors
An In-depth Technical Guide on the Mechanism of Action of WAY-267464 for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a non-peptide small molecule that was initially developed as a selective agonist for the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor critically involved in social bonding, trust, and anxiety modulation. However, subsequent and more comprehensive pharmacological profiling has revealed a more complex mechanism of action. This compound acts as a weak partial agonist at the oxytocin receptor while simultaneously exhibiting potent antagonist activity at the vasopressin V1A receptor (V1aR). This dual activity is crucial for interpreting its physiological and behavioral effects, which include anxiolytic-like properties and modulation of social behaviors. This document provides a detailed technical overview of the mechanism of action of this compound, including its receptor binding and functional activity, the signaling pathways it modulates, and the experimental methodologies used to characterize it.
Receptor Pharmacology: A Tale of Two Receptors
The defining characteristic of this compound's mechanism of action is its interaction with two closely related G-protein coupled receptors: the oxytocin receptor (OTR) and the vasopressin V1A receptor (V1aR). While initially pursued as a selective OTR agonist, it is now understood to be a compound with a dual and opposing pharmacological profile at these two receptors.[1][2][3]
Agonism at the Oxytocin Receptor (OTR)
This compound exhibits partial agonist activity at the human and rodent OTR.[1] This means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, oxytocin. Its potency as an OTR agonist is considered to be in the nanomolar range.
Antagonism at the Vasopressin V1A Receptor (V1aR)
Contradicting early reports, this compound has been demonstrated to be a potent antagonist of the vasopressin V1A receptor.[1][2] It binds to the V1aR with high affinity and blocks the action of the endogenous ligand, arginine vasopressin (AVP). This antagonistic activity is a significant component of its overall pharmacological profile and contributes to its observed in vivo effects. In fact, some studies have shown that this compound has a higher binding affinity for the V1aR than for the OTR.[4]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vitro studies, providing a comparative view of the binding affinities (Ki), and functional potencies (EC50 for agonists, Kb for antagonists) of this compound at human and rodent oxytocin and vasopressin V1A receptors.
Table 1: Binding Affinity (Ki) of this compound at Human and Rodent Receptors
| Receptor | Species | Ki (nM) | Reference |
| Oxytocin Receptor (OTR) | Human | 58.4 | |
| Oxytocin Receptor (OTR) | Human | 978 | [4] |
| Vasopressin V1A Receptor (V1aR) | Human | 73 | [1] |
| Vasopressin V1A Receptor (V1aR) | Mouse | 278 | [1] |
| Vasopressin V1A Receptor (V1aR) | Rat | 113 | [4] |
Table 2: Functional Activity (EC50/Kb) of this compound at Human and Rodent Receptors
| Receptor | Species | Activity | Value (nM) | Efficacy | Reference |
| Oxytocin Receptor (OTR) | Human | Agonist (EC50) | 44 | 77% | [1] |
| Oxytocin Receptor (OTR) | Human | Agonist (EC50) | 881 | Weak | [4] |
| Vasopressin V1A Receptor (V1aR) | Human | Antagonist (Kb) | 78 | - | [1] |
| Vasopressin V1A Receptor (V1aR) | Mouse | Antagonist (Kb) | 97 | - | [1] |
Signaling Pathways
Both the oxytocin and vasopressin V1A receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[5][6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to a variety of cellular responses.
This compound-Mediated OTR Signaling
As a partial agonist at the OTR, this compound initiates the Gαq/11-PLC-IP3/DAG signaling cascade, albeit to a lesser extent than oxytocin. This leads to a moderate increase in intracellular calcium levels and activation of downstream effectors.
This compound-Mediated V1aR Blockade
As an antagonist at the V1aR, this compound binds to the receptor but does not activate it. Instead, it prevents the endogenous ligand, arginine vasopressin (AVP), from binding and initiating the Gαq/11-PLC-IP3/DAG signaling cascade. This effectively blocks the physiological effects of AVP mediated through the V1aR.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]oxytocin for OTR, [3H]vasopressin for V1aR) is incubated with a preparation of cell membranes expressing the receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding to the receptor.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing the human or rodent OTR or V1aR are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or Kb).
-
Principle: This assay measures the activation of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is activated by that pathway. For OTR and V1aR, which couple to Gαq, the nuclear factor of activated T-cells (NFAT) response element is often used.
-
Methodology:
-
HEK293 cells are co-transfected with the receptor of interest (OTR or V1aR) and a plasmid containing the luciferase gene downstream of the NFAT response element.
-
The cells are then treated with varying concentrations of this compound (to determine agonist activity) or with a fixed concentration of the endogenous agonist (oxytocin or AVP) in the presence of varying concentrations of this compound (to determine antagonist activity).
-
After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of the signaling pathway, is measured using a luminometer.[4]
-
-
Principle: This assay directly measures the increase in intracellular calcium concentration that occurs upon activation of Gαq-coupled receptors.
-
Methodology:
-
Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
This compound is added to the cells, and the change in fluorescence intensity is monitored in real-time using an instrument like the Fluorometric Imaging Plate Reader (FLIPR).
-
An increase in fluorescence indicates an increase in intracellular calcium and thus agonist activity. The potency (EC50) can be determined from the dose-response curve. To assess antagonist activity, cells are pre-incubated with this compound before the addition of the endogenous agonist.
-
Functional Implications of the Dual Mechanism of Action
The dual activity of this compound as an OTR partial agonist and a V1aR antagonist has significant implications for its in vivo effects.
-
Anxiolytic-like Effects: The anxiolytic properties of this compound are likely mediated by its agonist activity at the OTR, which is known to have calming and stress-reducing effects.[4]
-
Social Behavior: The effects of this compound on social behavior are more complex. While OTR activation generally promotes pro-social behaviors, V1aR antagonism can also influence social interactions. For example, this compound has been shown to impair social recognition memory in rats, an effect attributed to its V1aR antagonist action.[2][7] This highlights the importance of considering both receptor interactions when evaluating the behavioral outcomes of this compound.
Conclusion
This compound is a pharmacologically complex molecule with a dual mechanism of action, acting as a partial agonist at the oxytocin receptor and a potent antagonist at the vasopressin V1A receptor. This dual activity is essential for a comprehensive understanding of its biological effects. For researchers and drug development professionals, it is crucial to consider both aspects of its pharmacology when designing experiments and interpreting data. The information presented in this guide provides a detailed technical foundation for future research and development involving this compound and other dual-target ligands in the oxytocin/vasopressin system.
References
- 1. researchgate.net [researchgate.net]
- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Oxytocin Receptor Binding Affinity of WAY-267464
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WAY-267464, a non-peptide agonist of the oxytocin (B344502) receptor (OTR). Initially developed for its potential therapeutic applications in psychiatric disorders such as anxiety, its pharmacological profile has been a subject of detailed investigation.[1] This guide synthesizes key findings on its binding affinity, functional activity, and the experimental methodologies used for its characterization. It also addresses the compound's complex cross-reactivity with vasopressin receptors, a critical consideration for its use in research and development.
Quantitative Binding Affinity and Functional Activity
This compound was first identified as a high-affinity, potent, and selective agonist for the oxytocin receptor.[1][2] However, subsequent research has revealed a more complex pharmacological profile, with significant activity at the vasopressin 1a receptor (V1aR).[3][4] The data presented below summarizes findings from various in vitro studies, highlighting the discrepancies and providing a comprehensive view of the compound's receptor interactions.
Table 1: Receptor Binding Affinity (Ki) of this compound and Endogenous Oxytocin
| Compound | Receptor | Species | Ki (nM) | Source(s) |
| This compound | Oxytocin (OTR) | Human | 58.4 | |
| Oxytocin (OTR) | Human | 978 | [5][6] | |
| Vasopressin V1a (V1aR) | Human | 73 | [7] | |
| Vasopressin V1a (V1aR) | Human | 113 | [5][6] | |
| Vasopressin V1a (V1aR) | Mouse | 278 | [7] | |
| Oxytocin | Oxytocin (OTR) | Human | 1.0 | [5][6] |
| Vasopressin V1a (V1aR) | Human | 503 | [5][6] |
Note: A lower Ki value indicates higher binding affinity.
Table 2: Functional Activity (EC50 / Kb) and Efficacy of this compound
| Compound | Receptor | Species | Activity Type | EC50 / Kb (nM) | % Efficacy (vs. OT) | Source(s) |
| This compound | Oxytocin (OTR) | Human | Agonist | 44 | 77% | [7] |
| Oxytocin (OTR) | Human | Agonist | 61 | 87% | [7] | |
| Oxytocin (OTR) | Human | Agonist | 881 | - | [5][6] | |
| Vasopressin V1a (V1aR) | Human | Antagonist | Kb = 78 | N/A | [7] | |
| Vasopressin V1a (V1aR) | Mouse | Antagonist | Kb = 97 | N/A | [7] | |
| Vasopressin V1a (V1aR) | Human | Agonist | No response up to 100 µM | N/A | [5] | |
| Oxytocin | Oxytocin (OTR) | Human | Agonist | 3.0 | 100% | [7] |
| Oxytocin (OTR) | Human | Agonist | 9.0 | - | [5][6] | |
| Vasopressin V1a (V1aR) | Human | Agonist | 59.7 | - | [5][6] |
Note: EC50 represents the half-maximal effective concentration for agonists. Kb represents the equilibrium dissociation constant for antagonists.
The data reveals a notable contradiction in the literature. While some studies report this compound as a potent OTR agonist, others find it has relatively weak affinity and potency at the OTR, but higher affinity for the V1aR, where it acts as an antagonist.[4][5][6][7] This dual action as an OTR agonist and a V1aR antagonist is a critical characteristic that may underlie some of its observed in vivo effects.[8]
Experimental Protocols
The characterization of this compound's binding affinity and functional activity has been accomplished through several key in vitro assays.
2.1. Radioligand Competition Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Cell Preparations: Assays typically utilize membrane preparations from cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to stably express the human oxytocin or vasopressin V1a receptors.[5]
-
Radioligands: Tritiated ([³H]) versions of high-affinity ligands are used. For example, [³H]oxytocin is used for the OTR and [³H]vasopressin for the V1aR.[5]
-
Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Analysis: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured, and the data are used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
2.2. Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, determining a compound's potency (EC50) and efficacy as an agonist or its potency as an antagonist (Kb).
-
Calcium Flux Assays (FLIPR): The OTR is a Gαq-coupled receptor, and its activation leads to an increase in intracellular calcium.[9] Fluorometric Imaging Plate Reader (FLIPR) assays use calcium-sensitive fluorescent dyes to measure these changes in real-time in receptor-expressing cell lines. This allows for the determination of agonist EC50 values and efficacy.[7]
-
Luciferase Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene, such as luciferase. For Gαq-coupled receptors, the signaling pathway activates transcription factors like the Nuclear Factor of Activated T-cells (NFAT).[5] Cells are engineered to contain an NFAT-luciferase reporter construct. Agonist stimulation leads to light production, which can be quantified to determine EC50 values.[5][6]
-
IP1 Accumulation Assays: Activation of the Gαq pathway leads to the hydrolysis of PIP2, ultimately producing inositol (B14025) monophosphate (IP1).[4] Measuring the accumulation of IP1 provides a direct readout of Gαq pathway activation and is used to determine agonist potency.[10]
Signaling Pathways and Experimental Workflows
Diagram 1: this compound-Mediated OTR Signaling Pathway
The primary signaling cascade initiated by this compound at the oxytocin receptor involves the Gαq protein pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: Agonist activation of the OTR Gαq signaling cascade.
Diagram 2: Workflow for Competition Radioligand Binding Assay
This diagram outlines the sequential steps involved in determining the binding affinity of a compound like this compound using a competition binding assay.
Caption: Workflow of a competition radioligand binding assay.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Flexible analogues of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 10. researchgate.net [researchgate.net]
WAY-267464: A Technical Guide to its Vasopressin V1A Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-peptide compound WAY-267464, focusing on its significant antagonist activity at the vasopressin V1A receptor (V1AR). While initially developed as an oxytocin (B344502) receptor (OTR) agonist, subsequent research has revealed its potent V1AR antagonism, a crucial characteristic for interpreting its pharmacological effects.[1][2] This document compiles quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.
Core Quantitative Data
The following tables summarize the in vitro binding affinity and functional activity of this compound at the human and rodent V1A receptors.
Table 1: V1A Receptor Binding Affinity of this compound
| Species | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| Human | V1A | Radioligand Displacement | [3H]-Vasopressin | 113 | [3][4] |
| Human | V1A | Radioligand Binding | Not Specified | 73 | [1] |
| Mouse | V1A | Radioligand Binding | Not Specified | 278 | [1] |
| Rat | V1A | Radioligand Displacement | Tritiated Vasopressin | Not Specified | [3][5] |
Table 2: V1A Receptor Functional Activity of this compound
| Species | Receptor | Assay Type | Measured Effect | Kb (nM) | Efficacy | Reference |
| Human | V1A | NFAT-Luciferase Reporter | No functional response up to 100 µM | - | Antagonist | [3] |
| Human | V1A | FLIPR (Calcium Flux) | Antagonism | 78 | Antagonist | [1] |
| Mouse | V1A | FLIPR (Calcium Flux) | Antagonism | 97 | Antagonist | [1] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action and the methods for its characterization, the following diagrams illustrate the V1A receptor signaling pathway and a typical experimental workflow for evaluating compounds like this compound.
Caption: Vasopressin V1A receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for characterizing the V1A antagonist activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the V1AR antagonist activity of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.[5]
1. Membrane Preparation:
-
HEK293 cells stably expressing the human or rodent V1A receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the receptor-containing membranes.[3][5]
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays measure the physiological consequence of a compound binding to its receptor, such as the activation or inhibition of a downstream signaling pathway.
1. NFAT-Luciferase Reporter Assay: [3]
-
Cell Culture and Transfection: HEK293 cells are co-transfected with the V1A receptor and a reporter gene construct. This construct typically contains a luciferase gene downstream of a promoter with a Nuclear Factor of Activated T-cells (NFAT) response element.[3][5]
-
Compound Treatment: The transfected cells are treated with a known V1A receptor agonist (e.g., Arginine Vasopressin) in the presence and absence of varying concentrations of this compound.
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of the NFAT pathway, is measured using a luminometer.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced luciferase activity is quantified to determine its antagonist potency (Kb).
2. FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay: [1]
-
Cell Preparation: HEK293 cells stably expressing the V1A receptor are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The FLIPR instrument adds a V1A receptor agonist to the cells and simultaneously measures the change in fluorescence, which corresponds to the release of intracellular calcium.
-
Antagonist Characterization: To determine antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is measured to calculate its functional antagonist potency (Kb).[1]
In Vivo Behavioral Models
In vivo studies are essential to understand the physiological and behavioral consequences of V1AR antagonism by this compound.
Social Recognition Test: [6]
-
Habituation: An adult experimental rat is habituated to a testing arena.
-
Sample Phase: A juvenile conspecific is introduced into the arena for a brief period, allowing for social investigation by the adult rat.
-
Drug Administration: Immediately after the first encounter, this compound or a vehicle control is administered to the adult rat.[6]
-
Test Phase: After a specific retention interval (e.g., 30 or 120 minutes), the same juvenile or a novel juvenile is reintroduced, and the duration of social investigation is recorded.
-
Data Analysis: A reduction in investigation time towards the familiar juvenile in the test phase compared to the sample phase indicates memory. The impairment of this memory by this compound suggests a functional antagonist effect on the V1A receptors involved in social memory.[6] Studies have shown that this compound impairs social recognition memory, an effect attributed to its V1AR antagonist action.[6]
Concluding Remarks
The dual activity of this compound as both an OTR agonist and a potent V1AR antagonist necessitates careful consideration in the design and interpretation of pharmacological studies.[1][2] The data and protocols presented in this guide underscore the importance of comprehensive receptor profiling for any new chemical entity. For researchers investigating the roles of the oxytocinergic and vasopressinergic systems in behavior and disease, this compound serves as a complex but valuable tool, with its effects likely being a composite of its actions at both receptor types. Future research should continue to dissect the relative contributions of its OTR agonism and V1AR antagonism to its overall in vivo pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-267464: A Technical Guide to its Selectivity Profile at Vasopressin Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the pharmacological profile of WAY-267464, focusing on its selectivity and activity at the vasopressin receptor subtypes (V1a, V1b, V2) in comparison to its primary target, the oxytocin (B344502) receptor (OTR). Initially developed as a potent and selective non-peptide OTR agonist, subsequent research has revealed a more complex profile, notably demonstrating potent antagonism at the vasopressin V1a receptor.[1][2] This document consolidates quantitative binding and functional data, details the experimental protocols used for its characterization, and illustrates the relevant cellular signaling pathways to provide a comprehensive resource for researchers utilizing this compound.
Quantitative Selectivity Profile
The pharmacological activity of this compound has been characterized in several studies, revealing a dual activity that contradicts its initial description as a highly selective oxytocin receptor agonist.[1][2][3] The compound exhibits potent agonism at the oxytocin receptor and potent antagonism at the vasopressin V1a receptor.[2][4] Data regarding its affinity for V1b and V2 receptors is sparse, consistent with early reports suggesting negligible affinity at these subtypes.[1][2]
The table below summarizes the reported in vitro pharmacological data for human receptors. It is critical to note the variability in reported affinity and potency values across different studies, which may stem from different experimental conditions and assay formats.
| Receptor | Assay Type | Parameter | Value (nM) | Efficacy/Activity | Source(s) |
| Human Oxytocin (OTR) | Functional (Calcium Flux) | EC₅₀ | 44 ± 20 | 77% vs. Oxytocin | [2] |
| Functional (G-protein) | EC₅₀ | 881 | Weak Agonist | [5] | |
| Binding | Kᵢ | 58.4 | Agonist | [6] | |
| Binding | Kᵢ | 978 | Agonist | [5] | |
| Human Vasopressin V1a | Binding | Kᵢ | 73 | Antagonist | [2] |
| Binding | Kᵢ | 113 | Antagonist | [5] | |
| Functional (Calcium Flux) | Kₑ | 78 | Potent Antagonist | [2] | |
| Functional (G-protein) | - | >100,000 | No Agonist Effect | [5] | |
| Human Vasopressin V1b | Binding/Functional | - | >10,000 (implied) | Negligible Affinity | [2][3] |
| Human Vasopressin V2 | Binding/Functional | - | >10,000 (implied) | Negligible Affinity | [2][3] |
Vasopressin Receptor Signaling Pathways
The vasopressin receptors are G-protein coupled receptors (GPCRs) that mediate distinct physiological effects through different signaling cascades.[7]
-
V1a and V1b Receptors: These receptors couple to Gαq/11 proteins.[8][9] Ligand binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11]
-
V2 Receptor: This receptor primarily couples to Gαs proteins.[7][12] Activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response, such as the insertion of aquaporin-2 water channels in the kidney.[7][13]
Experimental Protocols
The characterization of this compound's receptor selectivity profile relies on two primary types of in vitro assays: radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine potency (EC₅₀) and efficacy.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.[14]
Methodology:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human receptor of interest (e.g., V1a) are cultured and harvested.[5]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[15]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[15]
-
Protein concentration is determined using a standard method like the BCA assay.[15]
-
-
Assay Incubation:
-
The assay is performed in a 96-well plate format.[16]
-
To each well, the following are added:
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard ligand).[16]
-
The plate is incubated (e.g., 60-120 minutes at 25-30°C) to allow binding to reach equilibrium.[16]
-
-
Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[15]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Filters are dried, and a scintillation cocktail is added. Radioactivity is measured using a scintillation counter.[15]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.
-
The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined from the curve.
-
The binding affinity constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]
-
Functional Assay: Calcium Mobilization (FLIPR)
This assay is used to determine the functional activity (agonist or antagonist) of compounds at Gq-coupled receptors like V1a and OTR by measuring changes in intracellular calcium concentration.[2][18]
Methodology:
-
Cell Plating: Adherent cells stably expressing the receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.[19][20]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[19] A probenecid (B1678239) solution may be included to prevent dye leakage from the cells.
-
Compound Addition and Measurement:
-
The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is established.
-
For Agonist Mode: Serial dilutions of this compound are added to the wells, and the change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates Ca²⁺ mobilization.
-
For Antagonist Mode: Cells are pre-incubated with serial dilutions of this compound. Then, a fixed concentration of a known agonist (e.g., Vasopressin for V1aR) is added. The ability of this compound to inhibit the agonist-induced fluorescence increase is measured.
-
-
Data Analysis:
-
The change in relative fluorescence units (RFU) is plotted against the log concentration of the compound.
-
For agonists, an EC₅₀ (effective concentration to produce 50% of the maximal response) is determined.
-
For antagonists, an IC₅₀ is determined, from which an antagonist affinity constant (Kₑ) can be calculated.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 11. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. johnsonfrancis.org [johnsonfrancis.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
WAY-267464: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-267464 is a pioneering non-peptide agonist of the oxytocin (B344502) receptor (OTR), developed for its potential therapeutic applications in psychiatric disorders such as anxiety and schizophrenia.[1][2] Unlike the endogenous ligand oxytocin, this compound exhibits improved pharmacokinetic properties, including the ability to cross the blood-brain barrier.[3][4] A critical aspect of its pharmacological profile is its dual activity as a potent antagonist of the vasopressin 1A receptor (V1aR).[3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Signaling Pathways
This compound primarily exerts its effects through two G protein-coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin 1A receptor (V1aR). Its interaction with these receptors initiates distinct downstream signaling cascades.
Oxytocin Receptor (OTR) Agonism
As an agonist at the OTR, this compound activates intracellular signaling pathways primarily through Gq/11 and to some extent Gi proteins.
-
Gq/11 Pathway: The canonical signaling route for OTR activation involves the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). Furthermore, the increase in intracellular calcium activates calmodulin and the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it modulates gene expression. Functional assays have confirmed that this compound stimulates Gq-coupled signaling, leading to an NFAT response.[1]
Vasopressin 1A Receptor (V1aR) Antagonism
Contrasting with its agonistic activity at the OTR, this compound acts as an antagonist at the V1aR. The V1aR also primarily couples to the Gq/11 signaling pathway, and its activation by the endogenous ligand arginine vasopressin (AVP) would normally initiate the same PLC-IP3/DAG-Ca2+ cascade as OTR activation. By acting as an antagonist, this compound blocks this AVP-mediated signaling. This V1aR antagonism is thought to contribute significantly to the overall pharmacological effects of this compound, potentially by disinhibiting oxytocin circuitry that is under the inhibitory influence of vasopressin.[1][5]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the human oxytocin and vasopressin 1A receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species | Cell Line | Reference |
| This compound | OTR | 978 | Human | HEK293 | [1] |
| This compound | OTR | 58.4 | Human | - | [6] |
| This compound | V1aR | 113 | Human | HEK293 | [1] |
| This compound | V1aR | 73 | Human | Recombinant Cell Lines | [7] |
| Oxytocin | OTR | 1.0 | Human | HEK293 | [1] |
| Oxytocin | V1aR | 503 | Human | HEK293 | [1] |
Table 2: Functional Activity (EC50/Kb)
| Compound | Receptor | Functional Assay | EC50/Kb (nM) | Efficacy | Species | Cell Line | Reference |
| This compound | OTR | NFAT Luciferase Reporter | 881 | Agonist | Human | HEK293 | [1] |
| This compound | OTR | Calcium Flux (FLIPR) | 44 ± 20 | 77% (vs. Oxytocin) | Human | Recombinant Cell Lines | [7] |
| This compound | OTR | Calcium Flux (FLIPR) | 61 | 87% (vs. Oxytocin) | Human | Recombinant Cell Lines | [7] |
| This compound | V1aR | NFAT Luciferase Reporter | >100,000 (inactive) | - | Human | HEK293 | [8] |
| This compound | V1aR | Calcium Flux (FLIPR) | 78 (Kb) | Antagonist | Human | Recombinant Cell Lines | [7] |
| Oxytocin | OTR | NFAT Luciferase Reporter | 9.0 | Full Agonist | Human | HEK293 | [1] |
| Oxytocin | OTR | Calcium Flux (FLIPR) | 3 | 100% | Human | Recombinant Cell Lines | [7] |
| Oxytocin | V1aR | NFAT Luciferase Reporter | 59.7 | Full Agonist | Human | HEK293 | [1] |
Table 3: In Vivo c-Fos Expression
| Brain Region | Effect of this compound (100 mg/kg) vs. Vehicle | Effect of this compound vs. Oxytocin | Reference |
| Paraventricular Hypothalamic Nucleus (PVN) | Increased | Similar to Oxytocin | [1] |
| Central Amygdala (CeA) | Increased | Similar to Oxytocin | [1] |
| Lateral Parabrachial Nucleus (LBN) | Increased | Similar to Oxytocin | [1] |
| Nucleus of the Solitary Tract (NTS) | Increased | Similar to Oxytocin | [1] |
| Medial Amygdala (MeA) | Increased | Greater than Oxytocin | [1] |
| Supraoptic Nucleus (SON) | Increased | Greater than Oxytocin | [1] |
| Locus Coeruleus (LC) | Increased | Lesser than Oxytocin | [1] |
Mandatory Visualization
Caption: Downstream signaling of this compound at OTR and V1aR.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to a receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human OTR or V1aR.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1aR) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (this compound or oxytocin).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NFAT Luciferase Reporter Gene Assay (for functional agonism/antagonism)
This protocol is based on the methodology described for assessing Gq-coupled receptor activation.[1]
-
Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing the human OTR or V1aR.
-
Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NFAT response element (e.g., pGL4.29[luc2P/NFAT-RE/Hygro]). Transfection can be performed using a suitable method like calcium phosphate (B84403) precipitation.
-
-
Agonist Mode Assay:
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
Add increasing concentrations of the test compound (this compound or oxytocin) to the wells.
-
Incubate for a suitable period (e.g., 6 hours) to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Plot the luciferase activity as a function of the log concentration of the agonist and determine the EC50 value using non-linear regression.
-
-
Antagonist Mode Assay (for V1aR):
-
Pre-incubate the transfected cells with increasing concentrations of the antagonist (this compound).
-
Add a fixed, sub-maximal concentration of the agonist (Arginine Vasopressin) to the wells.
-
Follow the remaining steps of the agonist mode assay.
-
Determine the ability of the antagonist to inhibit the agonist-induced luciferase expression and calculate the Kb value.
-
c-Fos Immunohistochemistry (for in vivo neuronal activation)
This is a general protocol for detecting c-Fos protein in brain tissue following systemic administration of a compound.
-
Animal Treatment and Tissue Collection:
-
Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle to rats.[1]
-
After a specific time (e.g., 90 minutes), deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Extract the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
-
Immunohistochemistry:
-
Section the brains using a cryostat or vibratome.
-
Wash the sections in PBS and then incubate in a blocking solution (e.g., PBS containing normal goat serum and Triton X-100) to reduce non-specific binding.
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., biotinylated anti-rabbit IgG).
-
After further washing, incubate the sections with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the c-Fos positive cells by developing the sections with a chromogen solution (e.g., diaminobenzidine, DAB).
-
-
Quantification and Analysis:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Capture images of specific brain regions using a microscope.
-
Count the number of c-Fos-immunoreactive nuclei in defined areas of interest using image analysis software.
-
Compare the number of c-Fos positive cells between different treatment groups using appropriate statistical methods.
-
Conclusion
This compound presents a complex pharmacological profile, acting as both an agonist at the oxytocin receptor and an antagonist at the vasopressin 1A receptor. Its downstream effects are a composite of these two actions, leading to the activation of the Gq/11-PLC-Ca2+-NFAT pathway via the OTR and the blockade of the same pathway at the V1aR. The in vivo consequence of this dual activity is a unique pattern of neuronal activation, as evidenced by c-Fos expression, and distinct behavioral outcomes. This technical guide provides a foundational understanding of the molecular mechanisms underlying the action of this compound, which is crucial for its continued investigation and potential therapeutic development.
References
- 1. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
WAY-267464 and the Blood-Brain Barrier: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
WAY-267464 is a non-peptide agonist of the oxytocin (B344502) receptor (OTR) that has been investigated for its potential therapeutic applications in psychiatric disorders.[1][2] A key objective in its design was to overcome the limitations of native oxytocin, which exhibits a short half-life and poor penetration of the blood-brain barrier (BBB).[1][2] While initial reports suggested that this compound was developed for efficient BBB permeability, subsequent findings have presented a more nuanced and somewhat contradictory picture.[1][3] This technical guide provides a comprehensive overview of the available information regarding the BBB penetration of this compound, details the standard experimental protocols used to assess BBB transport of such compounds, and presents the conceptual framework for interpreting the resulting data.
Blood-Brain Barrier Penetration of this compound: Conflicting Evidence
The ability of a centrally acting therapeutic agent to cross the BBB is paramount for its efficacy. For this compound, the publicly available data on its BBB penetration is largely qualitative and presents conflicting viewpoints.
Initial research and reviews of non-peptide oxytocin receptor agonists often highlight that these molecules, including this compound, were designed to have improved brain accessibility compared to peptide-based compounds.[3] Some sources explicitly state that this compound readily crosses the blood-brain barrier.[4]
However, a 2016 conference abstract on the in vitro and in vivo profiling of this compound presented a contrasting finding. The abstract reports that pharmacokinetic analysis in rats revealed the compound to have poor brain penetration . Unfortunately, detailed quantitative data from this study, such as the brain-to-plasma concentration ratio (Kp,uu), are not available in the published literature. This discrepancy underscores the importance of rigorous, quantitative assessment of BBB penetration for any CNS drug candidate.
Quantitative Data on Blood-Brain Barrier Penetration
To date, specific quantitative data on the BBB penetration of this compound from in vitro or in vivo studies have not been published in peer-reviewed literature. The following tables are presented to illustrate the types of data that are typically generated from the experimental protocols described in the subsequent sections. These tables are for illustrative purposes and do not contain actual experimental data for this compound.
Table 1: Representative In Vitro Permeability Data
| Compound | Assay System | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| This compound | Caco-2 | Data not available | Data not available |
| MDCK-MDR1 | Data not available | Data not available | |
| Control (High Permeability) | e.g., Propranolol | > 10 | < 2 |
| Control (Low Permeability) | e.g., Atenolol | < 1 | < 2 |
| Control (P-gp Substrate) | e.g., Digoxin | Variable | > 2 |
Table 2: Representative In Vivo Brain Penetration Data
| Compound | Species | Administration Route | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | Rat | Data not available | Data not available | Data not available |
| Control (High Penetration) | Rat | IV | > 1 | ~ 1 |
| Control (Low Penetration/Efflux) | Rat | IV | < 0.1 | < 0.1 |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The following are detailed descriptions of standard experimental methodologies used to evaluate the BBB penetration of investigational drugs like this compound.
In Vitro Permeability Assays
1. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, serving as a widely accepted in vitro model of the intestinal barrier and, by extension, a preliminary screen for BBB permeability.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker such as Lucifer yellow or mannitol.
-
Transport Experiment: The test compound (e.g., this compound) is added to the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the receiver chamber at specified time points.
-
Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
-
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.
-
2. MDCK-MDR1 Permeability Assay
Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, are a valuable tool for specifically assessing the susceptibility of a compound to P-gp-mediated efflux at the BBB.
-
Cell Culture: MDCK-MDR1 cells are cultured on permeable filter supports until a confluent monolayer is formed.
-
Monolayer Integrity: As with Caco-2 assays, monolayer integrity is confirmed using TEER and paracellular markers.
-
Transport Experiment: A bidirectional transport study is performed by adding the test compound to either the apical or basolateral side.
-
Quantification and Data Analysis: The Papp and efflux ratio are calculated as described for the Caco-2 assay. A significantly higher Papp in the basolateral-to-apical direction (ER > 2) is indicative of the compound being a substrate for P-gp.
In Vivo Brain Penetration Studies
1. In Vivo Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal, providing the most accurate assessment of target site exposure.
-
Surgical Procedure: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., rat).
-
Drug Administration: this compound would be administered systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: The microdialysis probe is perfused with a physiological solution at a slow, constant flow rate. The dialysate, containing a fraction of the unbound drug from the brain ISF, is collected at regular intervals. Blood samples are also collected simultaneously.
-
Quantification: The concentration of the drug in the dialysate and plasma is measured by LC-MS/MS.
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated as the ratio of the area under the concentration-time curve (AUC) of the unbound drug in the brain ISF to the AUC of the unbound drug in plasma.
2. Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the distribution of a radiolabeled compound in the brain over time.
-
Radiolabeling: this compound would need to be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18.
-
Imaging Procedure: The radiolabeled compound is administered to the subject (animal or human), and PET scans are acquired to measure the radioactivity in the brain and a reference region (e.g., arterial blood).
-
Data Analysis: The PET data are used to generate time-activity curves for different brain regions. These curves can be used to calculate parameters such as the volume of distribution (VT) in the brain, which is related to the Kp.
Signaling Pathways and Transport Mechanisms
The transport of small molecules across the BBB is governed by several mechanisms. The following diagram illustrates the potential pathways for a compound like this compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experimental assays used to assess BBB penetration.
References
- 1. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
WAY-267464: A Technical Guide to its Effects on Social Behavior in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-peptide oxytocin (B344502) receptor (OTR) agonist, WAY-267464, and its multifaceted effects on social behavior in rodent models. This compound has emerged as a significant tool in neuroscience research, offering a unique pharmacological profile that diverges from native oxytocin. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological and procedural frameworks to facilitate advanced research and drug development in the domain of social neuroscience.
Core Findings: A Dual-Action Profile
This compound is characterized as a high-affinity, potent, and selective agonist of the oxytocin receptor.[1][2] However, its behavioral outcomes are not solely attributable to OTR agonism. Research has revealed that this compound also functions as a vasopressin 1A receptor (V1AR) antagonist.[3][4][5] This dual-action mechanism is critical for interpreting its effects on social behaviors, which can differ significantly from those of oxytocin.
Quantitative Analysis of Behavioral Effects
The following tables summarize the key quantitative data from studies investigating the impact of this compound on social behaviors in rodents.
Table 1: Effects of this compound on Social Preference in Adolescent Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Time with Live Rat (s, mean ± SEM) | Proportion of Time with Live Rat (%, mean ± SEM) | Locomotor Activity (Distance in cm, mean ± SEM) |
| Vehicle | - | 9 | ~100 ± 15 | ~55 ± 5 | Not significantly affected |
| This compound | 10 | 6 | ~110 ± 20 | ~60 ± 8 | Not significantly affected |
| This compound | 100 | 7 | ~190 ± 25*** | ~80 ± 5** | Suppressed |
Data adapted from Hicks et al., 2014.[4] ***p < 0.001 compared to vehicle; *p < 0.01 compared to vehicle. SEM: Standard Error of the Mean
Table 2: Effects of this compound on Social Recognition Memory in Adult Rats
| Pretreatment | Treatment | Dose (mg/kg, i.p.) | Retention Interval (min) | Outcome |
| - | Vehicle | - | 30 | Recognition Intact |
| - | Vehicle | - | 120 | Recognition Impaired |
| - | AVP | 0.005 | 120 | Recognition Enhanced |
| SR49059 (V1AR Antagonist) | AVP | 1 | 120 | Enhanced Recognition Blocked |
| This compound | AVP | 10, 30, 100 | 120 | Enhanced Recognition Blocked |
| - | This compound | 30, 100 | 30 | Recognition Impaired |
| C25 (OTR Antagonist) | This compound | 5 | 30 | Impairment Not Prevented |
Data adapted from Hicks et al., 2015.[3] AVP: Arginine Vasopressin
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following are protocols for key experiments cited in this guide.
Social Preference Test
Objective: To assess the innate drive of a rodent to seek social interaction.
Animals: Adolescent male Sprague-Dawley rats.
Apparatus: A rectangular, three-chambered apparatus. The two outer chambers contain a novel object (e.g., a wire-mesh cage) and a novel, unfamiliar conspecific of the same sex and age, respectively.
Procedure:
-
Habituation: The experimental animal is placed in the center chamber and allowed to explore all three chambers for a designated period (e.g., 10 minutes).
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the specified doses (10 mg/kg or 100 mg/kg).
-
Test Phase: Following a pre-treatment period, the animal is returned to the center chamber. The amount of time spent in each of the side chambers and interacting with the novel object versus the novel conspecific is recorded for a set duration (e.g., 10 minutes).
Data Analysis: The primary measures are the total time spent in each chamber and the duration of direct interaction (e.g., sniffing) with the object and the conspecific. A preference for the social stimulus is indicated by a significantly greater amount of time spent in the chamber with the conspecific and in direct interaction with it.
Social Recognition Memory Test
Objective: To evaluate the ability of a rodent to recognize a previously encountered conspecific.
Animals: Adult male Sprague-Dawley rats and juvenile conspecifics.
Procedure:
-
Acquisition Phase (T1): The adult experimental rat is placed in a familiar arena with a juvenile conspecific for a short interaction period (e.g., 4 minutes).
-
Drug Administration: Immediately following the acquisition phase, the experimental rat is administered this compound, vasopressin (AVP), a V1AR antagonist (SR49059), an OTR antagonist (C25), or vehicle via intraperitoneal injection.
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 30 or 120 minutes).
-
Test Phase (T2): The experimental rat is returned to the arena and presented with both the familiar juvenile from the acquisition phase and a novel juvenile conspecific.
-
Data Analysis: The time the experimental rat spends investigating each juvenile is recorded. Social recognition is demonstrated by a significantly longer investigation time of the novel juvenile compared to the familiar one. A lack of significant difference in investigation time indicates impaired social recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the workflow of the social recognition memory experiment.
Caption: this compound's dual action on OTR and V1AR.
Caption: Workflow of the social recognition memory experiment.
Discussion and Implications
The paradoxical effects of this compound, particularly its impairment of social recognition memory, highlight the intricate interplay between the oxytocin and vasopressin systems in regulating social behaviors. While its OTR agonist activity is associated with pro-social effects, its V1AR antagonist properties can counteract or modulate these outcomes. This is evident in the social recognition paradigm, where the memory-impairing effects of this compound are not reversed by an OTR antagonist, suggesting a V1AR-mediated mechanism.[3]
For drug development professionals, these findings underscore the importance of receptor selectivity when designing novel therapeutics for social deficits observed in psychiatric disorders such as autism spectrum disorder and schizophrenia. The distinct behavioral profiles of this compound and oxytocin suggest that targeting the OTR alone may not be sufficient to elicit the full spectrum of pro-social behaviors, and that the vasopressin system is a critical consideration.
Future research should aim to further elucidate the downstream signaling cascades activated by this compound at both the OTR and V1AR. Moreover, investigating the effects of this compound in a wider range of rodent models of social dysfunction will be crucial for determining its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anxiolytic Profile of WAY-267464: A Technical Guide for Researchers
An In-depth Examination of the Oxytocin (B344502) Receptor Agonist WAY-267464 in Preclinical Models of Anxiety
This technical guide provides a comprehensive overview of the anxiolytic effects of this compound, a non-peptide oxytocin receptor (OTR) agonist, in established animal models. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological actions, experimental protocols, and underlying signaling pathways associated with this compound. Special emphasis is placed on its dual activity as both an OTR agonist and a vasopressin 1A receptor (V1AR) antagonist, a characteristic that significantly influences its behavioral profile.
Core Pharmacology: A Dual-Action Ligand
This compound is a potent and selective agonist for the oxytocin receptor, demonstrating high affinity in binding assays.[1][2] However, it also exhibits significant antagonist activity at the vasopressin V1A receptor.[3][4][5] This dual pharmacology is crucial for interpreting its effects in behavioral paradigms, as both the oxytocinergic and vasopressinergic systems are deeply implicated in the regulation of anxiety and social behaviors. The anxiolytic-like properties of this compound are believed to be mediated through its central actions, as it has been shown to cross the blood-brain barrier more readily than oxytocin itself.[1][2]
Quantitative Analysis of Anxiolytic Effects
The anxiolytic-like effects of this compound have been demonstrated across several well-validated animal models of anxiety. The following tables summarize the key quantitative findings from these studies. It is important to note that the anxiolytic efficacy of this compound can be influenced by species (mouse vs. rat) and the specific experimental paradigm.
Table 1: Elevated Plus Maze (EPM) / Zero Maze (EZM)
| Species | Dose (mg/kg, i.p.) | Route | Key Finding | Reference |
| Mouse | 30 | i.p. | Exhibited an anxiolytic-like profile | [1][2] |
| Adolescent Rat | 10, 100 | i.p. | No significant anxiolytic effect observed | [6] |
Table 2: Four-Plate Test
| Species | Dose (mg/kg, i.p.) | Route | Key Finding | Reference |
| Mouse | 30 | i.p. | Demonstrated an anxiolytic-like profile | [1][2] |
Table 3: Stress-Induced Hyperthermia (SIH)
| Species | Dose (mg/kg, i.p.) | Route | Key Finding | Reference |
| Mouse | 30 | i.p. | Showed an anxiolytic-like effect | [1][2] |
| Rat | 10, 100 | i.p. | Produced modest reductions in body temperature and heart rate | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. This section outlines the protocols for the key behavioral assays used to evaluate the anxiolytic effects of this compound.
Elevated Plus Maze (EPM)
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm). It consists of two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 25-30 cm long and 5 cm wide, while for rats, they are around 50 cm long and 10 cm wide. The closed arms have high walls (15-40 cm).[7][8][9]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the trial.
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the designated time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[7][8]
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Four-Plate Test
The four-plate test is a conflict-based model of anxiety where exploratory behavior is suppressed by a mild electric foot shock.
-
Apparatus: A square chamber with a floor composed of four identical metal plates.
-
Procedure:
-
Administer this compound or vehicle control i.p. prior to the test.
-
Place the mouse in the center of the chamber.
-
A mild, scrambled electric shock is delivered to the feet when the mouse crosses from one plate to another.
-
The number of punished crossings is recorded over a set period, typically 1 minute.
-
-
Data Analysis: An anxiolytic compound increases the number of punished crossings, indicating a reduction in the suppressive effect of the shock on exploratory behavior.
Stress-Induced Hyperthermia (SIH)
This model utilizes the natural rise in body temperature that occurs in response to a mild stressor as an index of anxiety.
-
Procedure:
-
House animals individually to avoid confounding effects of social stress.
-
Administer this compound or vehicle control i.p.
-
Measure the baseline rectal temperature (T1) of the mouse.
-
After a short interval (e.g., 10-15 minutes), which acts as the mild stressor, measure the rectal temperature again (T2).[10]
-
-
Data Analysis: The change in body temperature (ΔT = T2 - T1) is calculated. Anxiolytic compounds are expected to attenuate the stress-induced rise in body temperature.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular and procedural aspects of this compound research, the following diagrams have been generated using the DOT language.
Signaling Pathway of the Oxytocin Receptor
This compound exerts its effects primarily through the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Experimental Workflow for Anxiolytic Drug Testing
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound like this compound in a preclinical setting.
Conclusion
This compound presents a complex but promising profile as a potential anxiolytic agent. Its ability to act as both an OTR agonist and a V1AR antagonist complicates its mechanism of action but also opens avenues for novel therapeutic strategies. The anxiolytic-like effects observed in mouse models are robust, though further research is needed to clarify the discrepancies seen in rat models and to fully elucidate the contribution of its V1AR antagonism to its behavioral effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to investigate this compound and similar compounds in the context of anxiety and other neuropsychiatric disorders.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists [mdpi.com]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Body temperature and cardiac changes induced by peripherally administered oxytocin, vasopressin and the non-peptide oxytocin receptor agonist WAY 267,464: a biotelemetry study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Repeated Cold Stress Enhances the Acute Restraint Stress-Induced Hyperthermia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-267464 in Autism Spectrum Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
WAY-267464 is a non-peptide small molecule initially developed as a selective agonist for the oxytocin (B344502) receptor (OTR), with the therapeutic goal of addressing psychiatric conditions, including the social deficits characteristic of Autism Spectrum Disorder (ASD).[1][2] The rationale was based on the well-documented role of oxytocin (OT) in modulating social cognition and behavior.[1][3] However, subsequent research has revealed a more complex pharmacological profile, most notably a potent antagonist action at the vasopressin 1A receptor (V1AR).[4][5] This dual activity has produced conflicting results in preclinical models, complicating its therapeutic potential but providing a valuable tool for dissecting the intricate interplay between the oxytocin and vasopressin systems in regulating social behavior. This guide provides an in-depth review of this compound, summarizing its pharmacological data, experimental protocols used in its evaluation, and its overall standing in ASD research.
Pharmacological Profile: A Dual-Action Compound
This compound was designed to overcome the limitations of oxytocin as a therapeutic, primarily its peptide nature, which results in a short half-life and poor blood-brain barrier penetration.[1] As a small molecule, this compound was intended to offer improved pharmacokinetic properties.[6]
Initial reports characterized it as a high-affinity, potent, and selective OTR agonist.[1][3] However, further investigation uncovered a significant and contradictory finding: this compound also acts as a potent V1AR antagonist.[4][5] In fact, some studies show it has a higher binding affinity for the V1AR than the OTR.[7][8][9] This is in stark contrast to endogenous oxytocin, which is a potent OTR agonist and a full, albeit weaker, agonist at the V1AR.[7][8] This dual pharmacology is critical to interpreting the behavioral effects observed in preclinical studies.
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes the in vitro pharmacological characteristics of this compound compared to oxytocin at human and rodent oxytocin and vasopressin 1A receptors. Discrepancies in reported values likely stem from different assay conditions and cell lines used across studies.
| Compound | Receptor | Parameter | Value (nM) | Efficacy (% of OT) | Source |
| This compound | Human OTR | Ki | 58.4 | N/A | |
| Human OTR | EC50 | 44 | 77% | [5] | |
| HEK293-OTR | Ki | 978 | N/A | [8][9] | |
| HEK293-OTR | EC50 | 881 | Weak Agonist | [8][9] | |
| Human V1AR | Ki (binding) | 73 | N/A | [5] | |
| Human V1AR | Kb (functional) | 78 | Antagonist | [5] | |
| HEK293-V1AR | Ki | 113 | N/A | [8][9] | |
| HEK293-V1AR | Functional Response | None up to 100 µM | Antagonist | [8] | |
| Oxytocin | HEK293-OTR | Ki | 1.0 | N/A | [8][9] |
| HEK293-OTR | EC50 | 9.0 | Full Agonist (100%) | [8][9] | |
| HEK293-V1AR | Ki | 503 | N/A | [8][9] | |
| HEK293-V1AR | EC50 | 59.7 | Full Agonist | [8][9] |
Signaling Pathways and Mechanism of Action
The therapeutic hypothesis for an OTR agonist in ASD is rooted in the receptor's signaling pathway, which is primarily coupled to Gq/11 proteins.[10] Activation leads to the stimulation of phospholipase C (PLC), resulting in downstream signaling cascades that are believed to enhance the salience of social stimuli and promote prosocial behaviors.
Conversely, the V1A receptor, also coupled to Gq/11, plays a significant, sometimes opposing, role in social behavior, aggression, and anxiety.[10] By acting as a V1AR antagonist, this compound blocks the signaling of endogenous vasopressin, a neuropeptide also heavily implicated in social recognition and memory.[4] This antagonistic action may counteract or confound the intended prosocial effects of OTR agonism.
Preclinical Research and Experimental Protocols
This compound has been evaluated in various rodent models to assess its effects on anxiety, social recognition, and social preference. The results have been mixed, likely reflecting its complex pharmacology. While some studies demonstrate anxiolytic and prosocial effects consistent with OTR agonism, others reveal impairments in social memory, attributed to its V1AR antagonist action.[1][4][8] Notably, intraperitoneal administration of this compound was shown to improve social deficits in the Shank3b knockout mouse, a genetic model of autism.[10]
Data Presentation: Summary of Key Preclinical Behavioral Studies
| Study | Animal Model | Behavioral Test | Doses (Route) | Key Outcome | Implied Mechanism |
| Ring et al. (2010) | Mice | Elevated Zero Maze, Four-Plate Test | N/A | Anxiolytic-like effects similar to oxytocin.[1][6] | OTR Agonism |
| Hicks et al. (2012) | Adolescent Rats | Social Preference Test | 100 mg/kg (i.p.) | Increased preference for a live rat over a dummy rat.[7][8] | OTR Agonism / V1AR Antagonism |
| Hicks et al. (2015) | Adult Rats | Social Recognition Memory | 30 & 100 mg/kg (i.p.) | Impaired memory at a 30-minute retention interval.[4] | V1AR Antagonism |
| Hicks et al. (2015) | Adult Rats | Social Recognition Memory | 10, 30, 100 mg/kg (i.p.) | Blocked AVP-induced enhancement of social memory.[4][11] | V1AR Antagonism |
| Song et al. | Shank3b KO Mice | Social Interaction | (i.p.) | Improved social deficits.[10] | OTR Agonism |
Detailed Experimental Protocol: Social Recognition Memory Test
This protocol is based on the methodology described by Hicks et al. (2015) to assess the in vivo V1AR antagonist effects of this compound.[4]
-
Subjects: Adult male Wistar rats are used as experimental subjects, and juvenile male Wistar rats serve as social stimuli.
-
Habituation: Experimental rats are habituated to the testing arena (a standard open field box) for several days prior to the experiment.
-
Phase 1 (Sample Phase): An experimental rat is placed in the arena with a juvenile stimulus rat for a brief interaction period (e.g., 5 minutes).
-
Drug Administration: Immediately following the sample phase, the experimental rat is removed and administered one of the following via intraperitoneal (i.p.) injection:
-
Vehicle (Control)
-
Arginine Vasopressin (AVP) (e.g., 0.005 mg/kg) to enhance memory.
-
This compound (e.g., 10, 30, or 100 mg/kg).
-
A selective V1AR antagonist like SR49059 for comparison.
-
This compound administered prior to AVP to test for blockade.
-
-
Retention Interval: The rat is returned to its home cage for a specific retention interval (e.g., 30 minutes for memory impairment tests or 120 minutes for memory enhancement tests).
-
Phase 2 (Test Phase): The experimental rat is returned to the arena and presented with both the familiar juvenile from Phase 1 and a novel juvenile rat.
-
Data Analysis: The time spent investigating the novel versus the familiar juvenile is recorded. A preference for the novel juvenile indicates successful social recognition memory. An equal amount of time spent with both indicates amnesia. The results are used to determine if this compound impairs baseline memory or blocks AVP-enhanced memory.
Limitations and Future Directions
The investigation into this compound for ASD has largely stalled, with no clinical development reported since 2011.[2] Several factors contribute to this:
-
Complex Pharmacology: The potent V1AR antagonism confounds its action as an OTR agonist.[4] Since V1AR signaling is crucial for social memory, blocking it may be counterproductive for treating ASD-related social deficits.[4][5]
-
Poor Pharmacokinetics: Despite being a small molecule, in vivo analysis revealed fast clearance and poor brain penetration, limiting its central nervous system effects after systemic administration.[5]
-
Contradictory Preclinical Data: The opposing effects seen in different behavioral paradigms (e.g., anxiolysis vs. impaired social memory) create a challenging profile for a therapeutic candidate.[1][4]
The story of this compound serves as a critical lesson in neuro-psychopharmacology. It underscores that targeting the oxytocin system for complex disorders like ASD is not as simple as activating a single receptor. The intricate and often overlapping functions of the oxytocin and vasopressin systems must be carefully considered.
Future research in this area must focus on developing highly selective OTR agonists with favorable pharmacokinetic profiles and a clean off-target activity profile, particularly concerning vasopressin receptors. This compound, while not a viable therapeutic, remains a valuable chemical tool for researchers to probe the distinct and interactive roles of oxytocin and vasopressin in the neural circuits underlying social behavior.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The oxytocin system in drug discovery for autism: Animal models and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
WAY-267464: A Non-Peptide Oxytocin Receptor Agonist in Schizophrenia Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine (B1211576) system, there is a significant need for novel therapeutic strategies that address the full spectrum of symptoms. The neuropeptide oxytocin (B344502) has garnered considerable interest for its potential role in modulating social behaviors and cognitive functions, which are often impaired in schizophrenia. However, the clinical utility of oxytocin itself is limited by its poor pharmacokinetic properties, including a short half-life and low blood-brain barrier penetration.[1][2]
WAY-267464 is a potent, non-peptide agonist of the oxytocin receptor (OTR), developed to overcome the limitations of exogenous oxytocin administration.[2] Its ability to cross the blood-brain barrier and exert central effects makes it a valuable tool for investigating the therapeutic potential of the oxytocinergic system in preclinical models of schizophrenia.[3] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows to support further research and development in this area.
Pharmacological Profile of this compound
This compound has been characterized through various in vitro assays to determine its binding affinity and functional activity at the oxytocin receptor and related vasopressin receptors.
Receptor Binding and Functional Activity
This compound is a high-affinity and selective agonist for the oxytocin receptor.[2] However, it also exhibits a notable affinity for the vasopressin 1A receptor (V1aR), where it acts as an antagonist.[3][4] This dual activity is a critical consideration in the interpretation of in vivo studies.
Table 1: Receptor Binding and Functional Profile of this compound and Oxytocin
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| This compound | OTR | 978[4] | 881[4] | Agonist[4] |
| V1aR | 113[4] | No functional response | Antagonist[3][4] | |
| Oxytocin | OTR | 1.0[4] | 9.0[4] | Potent Agonist[4] |
| V1aR | 503[4] | 59.7[4] | Full Agonist[4] |
Experimental Protocols
This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin 1a receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human oxytocin receptor (OTR) or vasopressin 1a receptor (V1aR) are cultured under standard conditions.
-
Cell membranes are prepared by homogenization of the cells in a suitable buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Displacement Binding:
-
Cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-oxytocin for OTR or [³H]-vasopressin for V1aR) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor compound (this compound or oxytocin) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Incubation and Filtration:
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
This protocol describes a method to assess the functional activity (EC50) of this compound as an agonist at the OTR.
-
Cell Line:
-
HEK293 cells co-expressing the human OTR and a luciferase reporter gene under the control of a Gq-coupled signaling response element (e.g., NFAT) are used.[4]
-
-
Assay Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are then treated with increasing concentrations of this compound or a reference agonist (oxytocin).
-
-
Incubation:
-
The cells are incubated for a sufficient period to allow for receptor activation, downstream signaling, and expression of the luciferase reporter gene.
-
-
Luminescence Measurement:
-
A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence data is normalized to a control (vehicle-treated cells).
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[4]
-
This compound in a Preclinical Model of Schizophrenia: Prepulse Inhibition
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Pharmacologically induced disruption of PPI in rodents, using agents like the NMDA receptor antagonist MK-801 or the dopamine agonist amphetamine, is a widely used preclinical model to screen for potential antipsychotic efficacy.
This compound has been shown to significantly reverse the disruption of PPI induced by both MK-801 and amphetamine, suggesting potential antipsychotic-like effects.[2]
Experimental Protocol: Reversal of MK-801-Induced PPI Deficit
This protocol is a synthesized methodology based on common practices for this behavioral model.
-
Animals:
-
Male mice (e.g., C57BL/6) are typically used. They should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
-
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
-
Drug Preparation and Administration:
-
MK-801: Dissolved in saline, typically administered intraperitoneally (i.p.) at a dose of 0.15 mg/kg, 30 minutes before the PPI test session.[5]
-
This compound: Can be dissolved in a vehicle such as 15% DMSO, 2% Tween-80, and 83% physiological saline.[4] It is administered i.p. at various doses (e.g., 10, 30, 100 mg/kg) typically 60 minutes before the test session.
-
-
PPI Test Session:
-
Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Trial Types: The session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75, 85, or 90 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Inter-trial Interval: A variable interval (e.g., 10-20 seconds) is used between trials.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the sensor's output.
-
Prepulse inhibition is calculated as a percentage: ((Pulse-alone startle - Prepulse-pulse startle) / Pulse-alone startle) * 100.
-
The data are analyzed using statistical methods such as ANOVA to compare the effects of different drug treatments on PPI.
-
Experimental Workflow: Prepulse Inhibition Study
Caption: Experimental workflow for a prepulse inhibition (PPI) study.
Mechanism of Action of this compound
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, such as with this compound, the receptor primarily couples to Gq/11 proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway can modulate neuronal excitability and synaptic plasticity.
Caption: Oxytocin receptor signaling pathway activated by this compound.
Neuronal Activation Patterns: c-Fos Immunohistochemistry
The immediate early gene c-Fos is often used as a marker for neuronal activation. Studies have examined the pattern of c-Fos expression in the brain following the administration of this compound to identify the neural circuits engaged by this compound.
Administration of this compound has been shown to increase the number of c-Fos immunoreactive cells in several brain regions relevant to social behavior and anxiety, including the paraventricular nucleus of the hypothalamus (PVN), the central amygdala (CEA), the lateral parabrachial nucleus (LBN), and the nucleus of the solitary tract (NTS).[4]
-
Animal Treatment and Perfusion:
-
Animals are administered this compound or vehicle as described in the behavioral protocols.
-
At a specified time after drug administration (e.g., 90-120 minutes), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
-
Brain Extraction and Sectioning:
-
The brains are extracted and post-fixed in the same fixative solution.
-
The brains are then cryoprotected (e.g., in a sucrose (B13894) solution) and sectioned on a cryostat or vibratome.
-
-
Immunohistochemical Staining:
-
The brain sections are washed in a buffer (e.g., PBS).
-
Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to reduce non-specific binding.
-
The sections are then incubated with a primary antibody against c-Fos overnight at 4°C.
-
After washing, the sections are incubated with a biotinylated secondary antibody.
-
The sections are then incubated with an avidin-biotin-peroxidase complex (ABC).
-
The c-Fos protein is visualized by a chromogenic reaction (e.g., using diaminobenzidine - DAB), which produces a brown precipitate at the site of the antigen.
-
-
Microscopy and Analysis:
-
The stained sections are mounted on slides, dehydrated, and coverslipped.
-
The number of c-Fos positive cells in specific brain regions is quantified using a microscope and image analysis software.
-
Statistical analysis is performed to compare c-Fos expression between treatment groups.[4]
-
Experimental Workflow: c-Fos Immunohistochemistry
Caption: Experimental workflow for c-Fos immunohistochemistry.
Summary and Future Directions
This compound is a valuable pharmacological tool for exploring the role of the oxytocin system in schizophrenia. Its ability to act as an OTR agonist in the central nervous system after systemic administration provides a significant advantage over oxytocin itself. The compound has demonstrated a promising antipsychotic-like profile in the PPI model, a key predictor of clinical efficacy.
Future research should aim to further elucidate the specific neural circuits and downstream signaling pathways through which this compound exerts its effects. Differentiating the contributions of its OTR agonism versus its V1aR antagonism to its behavioral profile is also a critical area for investigation. Further studies in more complex behavioral models relevant to the negative and cognitive symptoms of schizophrenia will be essential in fully evaluating the therapeutic potential of targeting the oxytocin system with compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
WAY-267464: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist. The information is intended to support research and development efforts in fields such as neuroscience, psychiatry, and pharmacology.
Chemical Structure and Properties
This compound is a synthetic, non-peptidic small molecule designed to mimic the action of the endogenous neuropeptide oxytocin. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(3,5-Dihydroxybenzyl)-N-(2-methyl-4-[(1-methyl-4,10-dihydropyrazolo[3,4-b][1][2]benzodiazepin-5(1H)-yl)carbonyl]benzyl)piperazine-1-carboxamide | [3] |
| CAS Number | 847375-16-0 | [3] |
| Molecular Formula | C₃₂H₃₅N₇O₄ | [3] |
| Molecular Weight | 581.677 g/mol | [3] |
| SMILES | O=C(N1CCN(CC2=CC(O)=CC(O)=C2)CC1)NCC3=CC=C(C(N4CC5=C(N(C)N=C5)NC6=CC=CC=C46)=O)C=C3C | [1] |
| InChI | InChI=1S/C32H35N7O4/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43) | [3] |
| Solubility | Soluble in DMSO (52.37 mg/mL, 80 mM) and water (3.27 mg/mL, 5 mM) as the dihydrochloride (B599025) salt. | [4] |
Pharmacological Profile
This compound is primarily characterized as a potent and selective agonist of the oxytocin receptor.[5] However, subsequent studies have revealed a more complex pharmacological profile, including antagonist activity at the vasopressin 1A receptor (V1aR).[3][6] This dual activity is a critical consideration in the interpretation of in vivo studies.
Receptor Binding Affinity
The binding affinity of this compound for the human oxytocin and vasopressin 1a receptors has been determined in radioligand binding assays.
| Receptor | Radioligand | Cell Line | Kᵢ (nM) | Reference(s) |
| hOTR | [³H]Oxytocin | HEK293 | 58.4 | [7] |
| hOTR | Not Specified | HEK293 | 978 | [7] |
| hV1aR | [³H]Arginine Vasopressin | HEK293 | 113 | [7] |
Functional Activity
The functional activity of this compound has been assessed in various in vitro and in vivo models.
| Assay Type | Receptor | Cell Line | EC₅₀ (nM) | Activity | Reference(s) |
| Luciferase Reporter Assay | hOTR | HEK293 | 881 | Weak Agonist | [7] |
| Luciferase Reporter Assay | hV1aR | HEK293 | >100,000 | No Agonist Activity | [7] |
| IP1 Accumulation Assay | hOTR | HEK | Not Specified | Agonist | [8] |
| IP1 Accumulation Assay | hV1aR | HEK | Not Specified | Antagonist | [8] |
Signaling Pathways
As an agonist of the oxytocin receptor, this compound is expected to activate downstream signaling cascades typically associated with this G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling to Gαq/11 proteins.[3]
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
An In-Depth Technical Guide to the Synthesis and Purity Analysis of WAY-267464
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of WAY-267464, a non-peptide agonist of the oxytocin (B344502) receptor (OTR) with additional antagonist activity at the vasopressin V1A receptor (V1aR). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Synthesis of this compound
The synthesis of this compound, chemically named 4-(3,5-dihydroxybenzyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrrolo[2,3-e][1][2]diazepine-5-carbonyl)benzyl)piperazine-1-carboxamide, has been reported to be in accordance with the methods outlined by Hudson et al. in a patent application for piperazine (B1678402) derivatives as oxytocin agonists.[3] While the full, detailed experimental protocol from the original source remains proprietary, the synthesis can be conceptually understood as a multi-step process involving the formation of the core heterocyclic structure and subsequent coupling with the piperazine moiety.
A plausible synthetic workflow is depicted below. This diagram illustrates the logical progression from starting materials to the final product, highlighting the key bond-forming reactions.
References
An In-depth Investigation of the Off-Target Effects of WAY-267464
A Technical Guide for Researchers and Drug Development Professionals
Introduction
WAY-267464 is a non-peptide agonist of the oxytocin (B344502) receptor (OTR), developed for its potential therapeutic applications in psychiatric disorders such as anxiety and schizophrenia.[1] Its ability to cross the blood-brain barrier gives it a significant advantage over the native oxytocin peptide.[2] However, subsequent investigations have revealed that this compound is not as selective as initially reported, exhibiting significant off-target activity, most notably at the vasopressin 1A receptor (V1AR).[2][3] This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Pharmacological Profile: On-Target and Off-Target Activities
Initial reports described this compound as a potent and selective OTR agonist with negligible affinity for vasopressin receptors.[1] However, later studies have consistently demonstrated that it also possesses high affinity for the V1AR, where it acts as an antagonist.[2][3] There is also limited evidence suggesting potential agonist activity at the vasopressin V2 receptor (V2R), though this requires further investigation.[4]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki), functional potencies (EC50), and antagonist dissociation constants (Kb) of this compound at the human and rodent oxytocin and vasopressin receptors.
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| OTR | Human | Radioligand Binding | Ki | 58.4 | [5] |
| OTR | Human | Calcium Flux (FLIPR) | EC50 | 61 | [1] |
| OTR | Human | Calcium Flux (FLIPR) | EC50 | 44 ± 20 | [4] |
| OTR | Rat | Luciferase Reporter | EC50 | 881 | [3] |
| OTR | Rat | Radioligand Binding | Ki | 978 | [3] |
| V1AR | Human | Radioligand Binding | Ki | 73 | [4] |
| V1AR | Human | Functional Antagonism | Kb | 78 | [4] |
| V1AR | Rat | Radioligand Binding | Ki | 113 | [3] |
| V1AR | Mouse | Radioligand Binding | Ki | 278 | [4] |
| V1AR | Mouse | Functional Antagonism | Kb | 97 | [4] |
| V2R | Human | Functional Agonism | - | Potent Agonist* | [4] |
| V1bR | Human | Radioligand Binding | Ki | >10,000 | [1] |
*Qualitative description from the source; specific quantitative data (e.g., EC50) is not available.
Experimental Protocols
The characterization of this compound's on- and off-target effects has been accomplished through a combination of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of this compound for the Oxytocin and Vasopressin 1A receptors.
Materials:
-
HEK293 cells stably expressing the human or rodent OTR or V1AR.
-
Radioligands: [³H]-Oxytocin for OTR and [³H]-Arginine Vasopressin ([³H]-AVP) for V1AR.
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand ([³H]-Oxytocin or [³H]-AVP).
-
Add increasing concentrations of this compound to compete with the radioligand for receptor binding.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive ligand for the target receptor.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assays (FLIPR)
These assays measure the functional activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.
Objective: To determine the agonist (at OTR) and antagonist (at V1AR) activity of this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or rodent OTR or V1AR.
-
This compound
-
Known agonist for the target receptor (e.g., Oxytocin for OTR, Arginine Vasopressin for V1AR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Preparation:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
-
-
Agonist Activity Measurement (at OTR):
-
Place the cell plate in the FLIPR instrument.
-
Add increasing concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Plot the peak fluorescence response as a function of this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
-
Antagonist Activity Measurement (at V1AR):
-
Pre-incubate the cells with increasing concentrations of this compound for a set period.
-
Add a fixed concentration of the known V1AR agonist (e.g., Arginine Vasopressin) that produces a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time.
-
Plot the inhibition of the agonist-induced response as a function of this compound concentration to determine the IC50 value.
-
Calculate the antagonist dissociation constant (Kb) using the Schild regression analysis or a similar method.
-
Luciferase Reporter Assays
These assays measure receptor activation by linking it to the expression of a reporter gene, such as luciferase.
Objective: To assess the functional agonistic activity of this compound at the OTR.
Materials:
-
HEK293 cells.
-
Expression plasmids for the OTR and a luciferase reporter gene under the control of a response element sensitive to the OTR signaling pathway (e.g., NFAT response element for Gq-coupled receptors).
-
Transfection reagent.
-
This compound
-
Luciferase assay substrate and buffer.
-
Luminometer.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the OTR expression plasmid and the NFAT-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound.
-
Incubate for a period sufficient to allow for gene expression (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence produced using a luminometer.
-
-
Data Analysis:
-
Plot the luciferase activity as a function of this compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways, the experimental workflow for off-target investigation, and the logical relationship between this compound's on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with WAY-267464
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist, in in vivo research. This document includes detailed protocols for common behavioral and physiological assays, a summary of its pharmacological profile, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic, non-peptide agonist of the oxytocin receptor that can cross the blood-brain barrier to a greater extent than oxytocin itself.[1] Its pharmacological profile is complex, as it also exhibits potent antagonist activity at the vasopressin 1A receptor (V1AR).[1][2] This dual activity is a critical consideration in experimental design and data interpretation. This compound has been investigated for its potential anxiolytic, prosocial, and antipsychotic-like effects.[3][4]
Data Presentation
Pharmacological Profile of this compound
The following table summarizes the in vitro binding affinities and functional activities of this compound compared to endogenous oxytocin. This data is crucial for understanding its receptor interaction and potential off-target effects.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| This compound | OTR | 978[4][5] | 881[4][5] | Weak Agonist[4][5] |
| V1aR | 113[4][5] | No functional response | Antagonist[4][5] | |
| Oxytocin | OTR | 1.0[4][5] | 9.0[4][5] | Potent Agonist[4][5] |
| V1aR | 503[4][5] | 59.7[4][5] | Full Agonist[4][5] |
In Vivo Dosages and Administration Routes
The table below outlines dosages and administration routes for this compound in various in vivo models.
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Adolescent Rats | Intraperitoneal (i.p.) | 10 and 100 mg/kg | Prosocial effects, suppressed locomotor activity.[5] | [5] |
| Mice | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Anxiolytic-like effects. | [6] |
| Rats | Intraperitoneal (i.p.) | 30 mg/kg | Weak antipsychotic-like action.[5] | [5] |
| Adult Rats | Intraperitoneal (i.p.) | 10, 30, and 100 mg/kg | Impaired social recognition memory (V1AR antagonist effect).[2] | [2] |
| Rats (Inflammatory Pain) | Intrathecal | 0.125, 1.25, 12.5, and 50 nmol per rat | Anti-hyperalgesia.[7] | [7] |
Experimental Protocols
Drug Preparation
For intraperitoneal (i.p.) administration in rats, this compound can be prepared as follows:
-
Dissolve this compound in a vehicle solution of 15% dimethyl sulfoxide (B87167) (DMSO), 2% Tween-80, and 83% physiological saline.[5]
-
Prepare concentrations of 2.5 mg/ml and 25 mg/ml to achieve doses of 10 mg/kg and 100 mg/kg, respectively, with an injection volume of 4 ml/kg.[5]
Behavioral Assays
This paradigm assesses the prosocial effects of a compound.
-
Apparatus: A three-chambered social approach apparatus.
-
Habituation: Allow the subject rat to freely explore all three empty chambers for a 10-minute habituation period.
-
Testing:
-
Place a novel, unfamiliar rat (stranger 1) in a wire cage in one of the side chambers.
-
Place a novel object in a similar wire cage in the opposite side chamber.
-
Place the subject rat in the center chamber and allow it to explore all three chambers for a 10-minute session.
-
-
Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. An increase in time spent with the live rat compared to the object is indicative of social preference. A 100 mg/kg dose of this compound has been shown to significantly increase the proportion of time spent with the live rat.[5]
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the rats.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
-
Data Analysis: Record the number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Note that in some studies, this compound did not significantly affect EPM behavior.[5]
This test is important to rule out confounding effects of motor impairment on other behavioral tests.
-
Apparatus: An open field arena equipped with automated activity monitoring systems.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the rat in the center of the open field.
-
Record locomotor activity (e.g., distance traveled) for a specified period (e.g., 60 minutes, starting 55 minutes post-injection).[5]
-
-
Data Analysis: Compare the total distance traveled between treatment groups. Higher doses of this compound (100 mg/kg) have been shown to suppress locomotor activity.[5]
c-Fos Immunohistochemistry for Neuronal Activation
c-Fos is an immediate early gene often used as a marker for neuronal activation.
-
Tissue Preparation:
-
Ninety minutes after drug administration, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and post-fix overnight in 4% paraformaldehyde, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 40 µm coronal sections using a cryostat.
-
-
Immunohistochemistry:
-
Wash sections in phosphate-buffered saline (PBS).
-
Incubate in a primary antibody solution for c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash and incubate in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit IgG).
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the c-Fos positive cells by reacting with diaminobenzidine (DAB).
-
-
Data Analysis: Count the number of c-Fos positive cells in specific brain regions of interest (e.g., paraventricular nucleus, central amygdala) using a light microscope. This compound has been shown to induce c-Fos expression in regions rich in oxytocin receptors.[5]
Mandatory Visualizations
Signaling Pathways
The primary signaling pathway for the oxytocin receptor involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the behavioral effects of this compound.
Caption: In Vivo Behavioral Study Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of WAY-267464 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-267464 is a non-peptide small molecule that acts as an agonist at the oxytocin (B344502) receptor (OTR), while also exhibiting antagonist activity at the vasopressin 1A receptor (V1aR).[1][2][3] This dual functionality makes it a valuable tool for investigating the complex roles of the oxytocinergic and vasopressinergic systems in various physiological and behavioral processes. Unlike the endogenous neuropeptide oxytocin, this compound has the advantage of better blood-brain barrier penetration, allowing for the study of centrally-mediated effects after systemic administration.[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in mice, along with relevant pharmacological data and a description of its signaling pathways.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Species | Receptor | Action | Value | Reference |
| Binding Affinity (Ki) | Human | Oxytocin Receptor (OTR) | Agonist | 58.4 nM | [4] |
| Rat | Oxytocin Receptor (OTR) | Agonist | 978 nM | [5] | |
| Rat | Vasopressin 1a Receptor (V1aR) | Antagonist | 113 nM | [5] | |
| Functional Activity (EC50) | Rat | Oxytocin Receptor (OTR) | Agonist | 881 nM (weak) | [5] |
| Rat | Vasopressin 1a Receptor (V1aR) | Antagonist | No functional response (agonist assay) | [5] |
Recommended Dosages for in vivo Studies in Mice
| Dosage Range (i.p.) | Study Type | Observed Effects | Reference |
| 10 - 30 mg/kg | Behavioral | Anxiolytic-like effects | [1] |
| 30 - 100 mg/kg | Behavioral | Impairment of social recognition memory (attributed to V1aR antagonism) | [6] |
Note: The pharmacokinetic profile of this compound following intraperitoneal administration in mice has not been extensively reported. Studies in rats have indicated fast clearance after intravenous administration.[4] For comparative purposes, intraperitoneally administered oxytocin in mice has been shown to reach detectable levels in the brain and plasma, with concentrations peaking within the first 30 minutes and remaining elevated for about an hour.[2] However, due to its different chemical nature, the pharmacokinetic properties of this compound are likely to differ.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a stock solution and dosing solutions for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Physiological saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 15% DMSO, 2% Tween-80, and 83% physiological saline.
-
For 10 ml of vehicle:
-
1.5 ml DMSO
-
0.2 ml Tween-80
-
8.3 ml physiological saline
-
-
Mix thoroughly by vortexing.
-
-
This compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the prepared vehicle to achieve the desired stock concentration. For example, to prepare a 10 mg/ml stock solution, dissolve 10 mg of this compound in 1 ml of the vehicle.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Dosing Solutions:
-
Prepare final dosing solutions by diluting the stock solution with the vehicle to the desired final concentrations for injection (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml).
-
-
Storage: Store the stock solution and dosing solutions at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.[3][7][8][9]
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
25-30 gauge needles
-
1 ml syringes
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck between your thumb and forefinger.
-
Secure the tail with your little finger of the same hand to immobilize the lower body.
-
Carefully turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.[7]
-
-
Injection Site Identification:
-
Disinfection:
-
Swab the injection site with a sterile gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Using a new sterile syringe and needle for each animal, draw up the correct volume of the this compound solution.
-
Insert the needle, bevel up, at a 15-30 degree angle into the identified injection site.
-
Gently aspirate by pulling back slightly on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for several minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
Observe the injection site for any signs of leakage or irritation.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily acts as an agonist on the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The major pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses. Additionally, this compound acts as an antagonist at the vasopressin 1A receptor (V1aR), blocking the signaling cascade typically initiated by vasopressin binding to this receptor.
Caption: this compound dual signaling pathway.
Experimental Workflow for Behavioral Studies
This diagram outlines a typical workflow for conducting behavioral experiments in mice using intraperitoneal administration of this compound.
Caption: Workflow for this compound behavioral studies.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin delivered nasally or intraperitoneally reaches the brain and plasma of normal and oxytocin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.uky.edu [research.uky.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for WAY-267464 Vehicle Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a vehicle solution for the non-peptide oxytocin (B344502) receptor agonist, WAY-267464, using Dimethyl Sulfoxide (DMSO) and Tween-80. This formulation is suitable for in vivo studies.
Introduction
This compound is a potent and selective non-peptide agonist for the oxytocin receptor, which has been investigated for its potential in treating psychiatric disorders.[1][2] Due to its hydrophobic nature, this compound requires a specific vehicle formulation for effective solubilization and administration in biological research. A commonly used and effective vehicle for in vivo studies consists of a mixture of DMSO, Tween-80, and physiological saline.[3][4] This document outlines the necessary data and a step-by-step protocol for the successful preparation of this vehicle solution.
Data Presentation
The following table summarizes the key quantitative data for this compound and the components of the vehicle solution.
| Parameter | Value | Reference |
| This compound Physicochemical Properties | ||
| Molecular Weight | 581.66 g/mol | [5] |
| Molecular Weight (dihydrochloride salt) | 654.59 g/mol | [6] |
| Solubility in DMSO | 52.37 mg/mL (80 mM) | [6][7] |
| Solubility in Water | 3.27 mg/mL (5 mM) | [6][7] |
| Vehicle Formulation Composition | ||
| DMSO | 15% (v/v) | [3][4] |
| Tween-80 | 2% (v/v) | [3][4] |
| Physiological Saline (0.9% NaCl) | 83% (v/v) | [3] |
| Recommended Dosages in Rats (in vivo) | ||
| Intraperitoneal (i.p.) Administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | [3][5] |
Experimental Protocols
This protocol details the step-by-step methodology for preparing a this compound vehicle solution.
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Tween-80 (Polysorbate 80)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Optional: Sonicator water bath, heating block
3.2. Safety Precautions
-
This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with chemical-resistant gloves and work in a well-ventilated area.
3.3. Preparation of this compound Stock Solution in DMSO
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Dissolve in DMSO: Add the required volume of DMSO to the tube containing the this compound powder to achieve a high-concentration stock solution. It is recommended to dissolve the compound completely in DMSO before adding other components.
-
Vortex: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
3.4. Preparation of the Final Vehicle Solution
This protocol is for the preparation of a final solution with a composition of 15% DMSO, 2% Tween-80, and 83% physiological saline.
-
Start with the this compound stock solution: In a sterile tube, add the appropriate volume of the this compound stock solution in DMSO to achieve the desired final concentration in the total volume of the vehicle.
-
Add Tween-80: To the DMSO solution, add the calculated volume of Tween-80 to make up 2% of the final volume.
-
Vortex: Vortex the mixture thoroughly to ensure the Tween-80 is evenly dispersed in the DMSO.
-
Add Physiological Saline: Gradually add the sterile physiological saline to the DMSO/Tween-80 mixture while vortexing. Add the saline in aliquots to avoid precipitation of the compound. The final volume of saline should constitute 83% of the total solution volume.
-
Final Vortexing: Once all the saline has been added, vortex the solution for a final time to ensure a homogenous mixture. The final solution should be clear.
3.5. Example Preparation of 1 mL of 10 mg/mL this compound Solution
-
Weigh this compound: Weigh 10 mg of this compound powder.
-
Dissolve in DMSO: Add 150 µL of DMSO to the powder and vortex until fully dissolved.
-
Add Tween-80: Add 20 µL of Tween-80 to the DMSO solution and vortex.
-
Add Saline: Gradually add 830 µL of sterile physiological saline while vortexing.
-
Final Solution: The final volume will be 1 mL with a this compound concentration of 10 mg/mL in a vehicle of 15% DMSO, 2% Tween-80, and 83% saline.
Mandatory Visualizations
4.1. Signaling Pathway
Caption: this compound binds to and activates the oxytocin receptor, initiating downstream signaling.
4.2. Experimental Workflow
Caption: Workflow for the preparation of the this compound vehicle solution.
4.3. Logical Relationship of Components
Caption: Logical relationship of the components in the this compound vehicle solution.
References
Application Notes and Protocols for WAY-267464 Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-267464 is a potent and selective non-peptide agonist of the oxytocin (B344502) receptor (OTR), which has shown potential in preclinical studies for the treatment of anxiety and other psychiatric disorders.[1][2] As a small molecule, its physicochemical properties, particularly its aqueous solubility, are critical factors influencing its biological activity, formulation development, and pharmacokinetic profile. This document provides a detailed overview of the known aqueous solubility of this compound, alongside comprehensive protocols for determining its solubility under various experimental conditions. Additionally, it outlines the signaling pathway of its target, the oxytocin receptor, and provides standardized workflows for solubility assessment.
Data Presentation: Solubility of this compound
The solubility of a compound is a key determinant of its suitability for various research and development applications. The following table summarizes the currently available quantitative data on the solubility of this compound dihydrochloride (B599025).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 3.27 | 5 | [1] |
| DMSO | 52.37 | 80 | [1] |
Note: The molecular weight of this compound dihydrochloride is 654.59 g/mol .[1]
Signaling Pathway of the Oxytocin Receptor (OTR)
This compound exerts its biological effects by acting as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2] Upon binding of an agonist like this compound, the OTR primarily couples to Gαq/11 proteins, initiating a downstream signaling cascade.[4] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] These events lead to a variety of cellular responses. The OTR can also couple to Gαi/o proteins.[4]
Experimental Protocols
To determine the aqueous solubility of this compound under specific experimental conditions, two common methods are employed: Kinetic Solubility and Thermodynamic Solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates (UV-transparent for spectrophotometric method)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer of interest at a fixed ratio (e.g., 1:99 or 2:98 DMSO to buffer).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
UV/Vis Spectrophotometry: Measure the absorbance of each well at a wavelength where this compound has maximum absorbance. A decrease in the expected absorbance (based on the dilution) indicates precipitation.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Thermodynamic (Equilibrium) Solubility Assay
This method, often referred to as the "shake-flask" method, determines the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard.
Objective: To determine the equilibrium concentration of a compound in a saturated aqueous solution.
Materials:
-
This compound (solid form)
-
Aqueous buffer of interest (e.g., various pH buffers)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Protocol:
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. Ensure that undissolved solid is visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method. A standard curve of known concentrations of this compound should be prepared in the same buffer for accurate quantification.
-
Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of this compound in that specific buffer and temperature.
Conclusion
Understanding the aqueous solubility of this compound is fundamental for its effective use in research and development. While existing data provides a baseline for its solubility in water and DMSO, further characterization in various aqueous buffers and across a range of pH values is recommended for specific applications. The detailed protocols provided herein offer standardized methods for researchers to determine these critical parameters, thereby facilitating the advancement of studies involving this promising oxytocin receptor agonist.
References
- 1. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for WAY-267464 in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist, in the elevated plus-maze (EPM) test to assess anxiety-like behavior in rodents. This document outlines the mechanism of action of this compound, a detailed experimental protocol, and data presentation guidelines.
Introduction
The elevated plus-maze is a widely used behavioral assay to evaluate anxiety in rodent models. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. This compound is a potent and selective non-peptide agonist for the oxytocin receptor, which has demonstrated anxiolytic-like effects in various preclinical models. It is also reported to act as a vasopressin V1A receptor antagonist.[1] The ability of this compound to cross the blood-brain barrier makes it a valuable tool for investigating the role of the oxytocinergic system in anxiety.
Mechanism of Action: Oxytocin Receptor Signaling
This compound primarily exerts its effects by binding to and activating oxytocin receptors, which are G-protein coupled receptors. Activation of the OTR can initiate several downstream signaling cascades, including the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These signaling events are implicated in modulating neuronal excitability and synaptic plasticity in brain regions associated with anxiety, such as the amygdala and hippocampus.
Data Presentation
While this compound has been shown to produce anxiolytic-like effects in other behavioral paradigms, such as the four-plate test and the elevated zero maze, published data from the elevated plus-maze test are limited. A study by Hicks et al. (2012) investigated the effects of this compound in adolescent rats and did not observe a significant anxiolytic effect at the tested doses. The results from this study are summarized below. It is important to note that the lack of effect in this specific study could be due to the age of the animals, the species, or the specific experimental conditions. Anxiolytic effects have been observed in mice at doses of 10 and 30 mg/kg in other anxiety-related behavioral tests.
Table 1: Effects of this compound on Elevated Plus-Maze Behavior in Adolescent Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 15.2 ± 2.5 | 20.1 ± 3.1 | 25.4 ± 3.7 |
| This compound | 10 | 14.8 ± 3.1 | 19.5 ± 2.8 | 24.1 ± 4.2 |
| This compound | 100 | 13.5 ± 2.9 | 18.7 ± 3.5 | 18.9 ± 3.3* |
Note: Data are presented as mean ± SEM. A significant decrease in total arm entries at the 100 mg/kg dose suggests potential sedative effects at higher concentrations.
Experimental Protocol: Elevated Plus-Maze Test
This protocol is a standard procedure for assessing anxiety-like behavior in rodents and has been adapted for the use of this compound.
Materials:
-
Elevated plus-maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide) with two open and two enclosed arms (with 15-40 cm high walls), elevated 40-50 cm from the floor.
-
This compound
-
Vehicle solution (e.g., saline, distilled water, or a small percentage of DMSO in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal housing and handling equipment
-
Video recording and analysis software (optional, but recommended for accuracy)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Animal Acclimation: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation to Testing Room: On the day of the test, transfer the animals to the testing room at least 30-60 minutes before the experiment begins to allow for habituation to the new environment.
-
Drug Administration:
-
Prepare a solution of this compound in the appropriate vehicle. Effective anxiolytic-like doses in mice have been reported in the range of 10-30 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before placing the animal on the maze. The exact pre-treatment time should be consistent across all animals.
-
-
Elevated Plus-Maze Test:
-
Place the animal in the center of the elevated plus-maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a period of 5 to 10 minutes. The duration of the test should be kept consistent for all subjects.[2]
-
Record the behavior of the animal using a video camera mounted above the maze.
-
-
Data Collection: The following parameters should be measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total number of arm entries (as a measure of general locomotor activity)
-
An entry is typically defined as all four paws entering an arm.
-
-
Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to remove any olfactory cues from the previous animal.
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.
-
Calculate the percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
-
References
- 1. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mapping c-Fos Expression in the Brain Following WAY-267464 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-267464 is a non-peptide agonist of the oxytocin (B344502) receptor (OTR) that has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders.[1][2] Unlike the endogenous ligand oxytocin, this compound exhibits a unique pharmacological profile, acting as a potent antagonist at the vasopressin V1A receptor (V1aR).[1][3][4][5] This dual activity results in a distinct pattern of neuronal activation in the brain, which can be effectively mapped by examining the expression of the immediate early gene c-Fos, a well-established marker of neuronal activity.[6][7][8]
These application notes provide a comprehensive overview of the c-Fos expression patterns induced by this compound and detailed protocols for conducting c-Fos mapping studies.
Data Presentation: Quantitative Overview of this compound-Induced c-Fos Expression
The following tables summarize the quantitative data on c-Fos expression in various brain regions of adolescent rats following intraperitoneal (i.p.) administration of this compound compared to oxytocin and a vehicle control.
Table 1: Receptor Binding and Functional Activity Profile
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| This compound | OTR | 978 | 881 | Weak Agonist |
| V1aR | 113 | No functional response | Antagonist | |
| Oxytocin | OTR | 1.0 | 9.0 | Potent Agonist |
| V1aR | 503 | 59.7 | Full Agonist |
Data compiled from Hicks et al., 2012.[4][5][9]
Table 2: Regional Brain c-Fos Expression in Adolescent Rats
| Brain Region | Vehicle | This compound (100 mg/kg, i.p.) | Oxytocin (1 mg/kg, i.p.) | Comparative Effect of this compound vs. Oxytocin |
| Paraventricular Hypothalamic Nucleus (PVN) | Low | Significantly Increased | Significantly Increased | Similar |
| Supraoptic Nucleus (SON) | Low | Significantly Increased | Increased | Greater |
| Central Amygdala (CeA) | Low | Significantly Increased | Significantly Increased | Similar |
| Medial Amygdala (MeA) | Low | Significantly Increased | Increased | Greater |
| Lateral Parabrachial Nucleus (LPBN) | Low | Significantly Increased | Significantly Increased | Similar |
| Nucleus of the Solitary Tract (NTS) | Low | Significantly Increased | Significantly Increased | Similar |
| Locus Coeruleus (LC) | Low | Increased | Significantly Increased | Lesser |
This table synthesizes findings from studies comparing the effects of this compound and oxytocin on c-Fos expression.[3][4][5][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling mechanism of this compound and a typical experimental workflow for c-Fos mapping studies.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for c-Fos mapping.
Experimental Protocols
I. Animal Model and Drug Administration
-
Animals: Adolescent male Sprague-Dawley rats (or other appropriate rodent model) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12:12 hour light:dark cycle.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution of 5% DMSO and 95% saline). The concentration should be calculated to achieve the desired dose in an appropriate injection volume (e.g., 1 ml/kg).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. Doses of 10 mg/kg and 100 mg/kg have been shown to be effective in inducing c-Fos expression.[4][5][10] A vehicle-only control group is essential.
II. Tissue Collection and Preparation
-
Timing: The peak of c-Fos protein expression typically occurs between 90 and 120 minutes after a stimulus.[11][12] Therefore, animals should be euthanized and perfused within this timeframe post-injection.
-
Anesthesia: Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold 0.9% saline to flush out the blood.
-
Switch to a fixative solution of 4% paraformaldehyde (PFA) in 0.1 M phosphate-buffered saline (PBS, pH 7.4).
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PBS and allow it to sink, indicating complete cryoprotection.
-
Sectioning:
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat.
-
Collect sections in a cryoprotectant solution and store them at -20°C until immunohistochemistry is performed.
-
III. c-Fos Immunohistochemistry
This protocol is a standard procedure for visualizing c-Fos immunoreactivity.
-
Washing: Wash free-floating sections three times in 0.1 M PBS for 10 minutes each to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in a solution of 1% hydrogen peroxide in PBS for 15 minutes to block endogenous peroxidase activity.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The incubation should be carried out for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash sections three times in PBS with 0.3% Triton X-100 (PBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBST for 1-2 hours at room temperature.
-
Washing: Wash sections three times in PBST for 10 minutes each.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate sections in an ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Visualization:
-
Develop the immunoreaction using a solution of 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide.
-
Monitor the color development under a microscope and stop the reaction by transferring the sections to PBS.
-
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of alcohol grades, clear with xylene, and coverslip with a mounting medium.
IV. Data Analysis
-
Imaging: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Quantification:
-
Define the anatomical boundaries of the brain regions of interest using a brain atlas.
-
Count the number of c-Fos-positive cells (identified by dark nuclear staining) within each defined region.
-
Automated cell counting software (e.g., ImageJ/Fiji) can be used for unbiased and efficient quantification.[6]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the number of c-Fos-positive cells between the different treatment groups (vehicle, this compound, and any other comparators).
Conclusion
The study of this compound-induced c-Fos expression provides valuable insights into the neural circuits modulated by this compound. Its distinct pharmacological profile, particularly its V1aR antagonism, leads to a unique pattern of neuronal activation compared to oxytocin. The detailed protocols provided herein offer a robust framework for researchers to investigate the central effects of this compound and other novel compounds, contributing to a better understanding of their therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping of c-Fos Expression in Rat Brain Sub/Regions Following Chronic Social Isolation: Effective Treatments of Olanzapine, Clozapine or Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of c-Fos knockout rats, and observation of their phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. The pattern of c-Fos expression and its refractory period in the brain of rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a WAY-267464 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-267464 is a non-peptide agonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) primarily involved in social bonding, uterine contraction, and lactation.[1] As a small molecule, this compound offers advantages over the native peptide ligand, oxytocin, such as improved pharmacokinetic properties and blood-brain barrier penetration.[2] Notably, some studies have indicated that this compound may also act as an antagonist at the vasopressin V1A receptor.[2][3] Understanding the dose-response relationship of this compound at the oxytocin receptor is crucial for its characterization and potential therapeutic applications.
This document provides detailed protocols for generating a dose-response curve for this compound using an in vitro calcium mobilization assay, a common method for assessing the activity of GPCRs that couple to the Gαq signaling pathway.
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαq subunit of its associated G-protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[6][7] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a quantitative measure of receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 4. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.oregonstate.edu [engineering.oregonstate.edu]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin induces intracellular Ca2+ release in cardiac fibroblasts from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-267464 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist, for use in behavioral pharmacology studies. This document includes its mechanism of action, key pharmacological data, and detailed protocols for relevant behavioral assays.
Introduction
This compound is a potent and selective non-peptide agonist for the oxytocin receptor, which has garnered significant interest for its potential therapeutic applications in psychiatric disorders such as anxiety, schizophrenia, and social behavioral deficits.[1][2] Unlike the endogenous neuropeptide oxytocin, this compound is orally bioavailable and readily crosses the blood-brain barrier, making it a valuable tool for investigating the central effects of OTR activation.[2][3] However, it is crucial to note that this compound also exhibits potent antagonist activity at the vasopressin 1A receptor (V1aR), which may contribute to its overall pharmacological profile.[2][4]
Mechanism of Action
This compound primarily acts as an agonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). Activation of the OTR is known to initiate a cascade of intracellular signaling events, primarily through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways are involved in a wide range of cellular responses, including modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the behavioral effects of OTR activation.[5][6]
Concurrently, this compound acts as an antagonist at the V1aR.[2][4] This dual activity is a critical consideration in experimental design and data interpretation, as the vasopressin system is also heavily implicated in social behavior and anxiety.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| Oxytocin Receptor (OTR) | Human | 58.4 | [7] |
| Oxytocin Receptor (OTR) | Rat | 978 | [8] |
| Vasopressin 1A Receptor (V1aR) | Rat | 113 | [8] |
Table 2: Functional Activity (EC50) of this compound
| Receptor | Species | Activity | EC50 (nM) | Reference |
| Oxytocin Receptor (OTR) | Rat | Agonist | 881 | [8] |
| Vasopressin 1A Receptor (V1aR) | Rat | No functional response | - | [8] |
Table 3: Effective Doses of this compound in Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Social Recognition Test | Rat | Intraperitoneal (i.p.) | 10 - 100 mg/kg | Impairment of social recognition memory (V1aR antagonist effect) | [4][9] |
| Elevated Zero Maze | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Anxiolytic-like effects | [1] |
| Four-Plate Test | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Anxiolytic-like effects | [1] |
| Prepulse Inhibition (PPI) | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Reversal of MK-801 or amphetamine-induced PPI disruption | [1] |
Mandatory Visualizations
Caption: Oxytocin Receptor (OTR) Signaling Pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-267464
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and analysis of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist. The included protocols are intended to serve as a guide for establishing in-house stability-indicating methods.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reliability of experimental results. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use of a suitable solvent such as DMSO is recommended.[1] |
| -20°C | 1 month | For working solutions. Avoid repeated freeze-thaw cycles.[1] |
Solubility
This compound exhibits solubility in various solvents. It is important to select the appropriate solvent based on the experimental requirements.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 52.37 | 80 |
| Water | 3.27 | 5 |
Signaling Pathways of this compound
This compound is a non-peptide agonist of the oxytocin receptor (OTR) and has also been reported to act as an antagonist at the vasopressin V1a receptor (V1aR). Understanding the signaling cascades initiated by its interaction with these receptors is vital for interpreting experimental outcomes.
Caption: Signaling pathways of this compound at the OTR and V1aR.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish its intrinsic stability.
References
Application Notes and Protocols: WAY-267464 in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist, in preclinical rodent models of anxiety. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate the design and execution of studies investigating the anxiolytic potential of this compound.
This compound has been identified as a potent and selective OTR agonist that readily crosses the blood-brain barrier, making it a valuable tool for studying the central effects of oxytocin system modulation.[1][2] While initially described as highly selective for the OTR, subsequent research has revealed that it also possesses vasopressin V1A receptor antagonist properties, which may contribute to its overall pharmacological profile.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound in various rodent models of anxiety-like behavior. These data highlight the anxiolytic-like profile of the compound.
Table 1: Effects of this compound in the Elevated Zero Maze (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of total time) |
| Vehicle | - | Data not available in snippets |
| This compound | 10 | Increased |
| This compound | 30 | Significantly Increased |
| Oxytocin | 1 (i.c.v.) | Increased |
Anxiolytic-like effects are indicated by an increase in the percentage of time spent in the open, more aversive sections of the maze. Data synthesized from qualitative descriptions in provided search results.[1][4]
Table 2: Effects of this compound in the Four-Plate Test (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Crossings |
| Vehicle | - | Data not available in snippets |
| This compound | 10 | Increased |
| This compound | 30 | Significantly Increased |
Anxiolytic-like activity in this conflict test is demonstrated by an increase in the number of crossings onto plates where the mouse previously received a mild foot shock.[1]
Table 3: Effects of this compound on Stress-Induced Hyperthermia (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Change in Core Body Temperature (°C) |
| Vehicle (Stress) | - | Data not available in snippets |
| This compound | 10 | Reduced Hyperthermia |
| This compound | 30 | Significantly Reduced Hyperthermia |
This compound attenuates the rise in body temperature induced by the stress of a rectal probe measurement, indicating anxiolytic-like effects.[3][5]
Table 4: Effects of this compound on Novelty-Induced Hypophagia (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Feed (s) | Food Consumed (g) |
| Vehicle | - | Data not available in snippets | Data not available in snippets |
| This compound | 10 | Reduced | Increased |
| This compound | 30 | Significantly Reduced | Significantly Increased |
This compound reduces the latency to eat and increases food consumption in a novel and stressful environment, consistent with an anxiolytic effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from best practices and information gathered from studies involving this compound.
Protocol 1: Elevated Zero Maze Test for Anxiety-Like Behavior
This test assesses anxiety-like behavior in rodents by measuring their exploratory patterns in a circular maze with alternating open and closed sections.
Materials:
-
Elevated zero maze apparatus (circular track, elevated from the floor, divided into four equal quadrants, two open and two enclosed by walls).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution (e.g., 15% DMSO, 2% Tween-80, 83% saline).[6]
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Male C57BL/6J mice.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30-60 minutes before placing the mouse in the maze.
-
Test Initiation: Place the mouse in one of the closed quadrants of the elevated zero maze, facing the wall.
-
Data Collection: Allow the mouse to freely explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to quantify the time spent in the open and closed quadrants, the number of entries into each quadrant, and the total distance traveled. An increase in the time spent in the open quadrants is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 2: Four-Plate Test for Anxiety-Like Behavior
This conflict-based model assesses anxiety by measuring the suppression of punished exploratory behavior.
Materials:
-
Four-plate test apparatus (a box with four metal plates on the floor).
-
A shock generator.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
-
Male mice.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30-60 minutes prior to the test.
-
Test Initiation: Place the mouse in the apparatus. Allow for a brief habituation period (e.g., 15 seconds) without any shock.
-
Data Collection: For a set period (e.g., 1 minute), deliver a mild, unavoidable foot shock whenever the mouse crosses from one plate to another. Record the number of punished crossings.
-
Data Analysis: An anxiolytic compound is expected to increase the number of punished crossings compared to the vehicle-treated group.
Protocol 3: Stress-Induced Hyperthermia (SIH)
This test measures the anxiolytic potential of a compound by its ability to attenuate the natural rise in body temperature that occurs in response to a mild stressor.[5]
Materials:
-
Rectal thermometer for rodents.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
-
Singly housed male mice.[5]
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 60 minutes before the first temperature measurement.[5]
-
First Temperature Measurement (T1): Gently restrain the mouse and measure its baseline rectal temperature. This measurement itself acts as a mild stressor.
-
Second Temperature Measurement (T2): Return the mouse to its home cage. After a 10-minute interval, measure the rectal temperature again.[5]
-
Data Analysis: Calculate the difference in temperature (ΔT = T2 - T1). Anxiolytic compounds are expected to reduce the ΔT compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway of the Oxytocin Receptor
The anxiolytic effects of this compound are mediated through its agonistic action on the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq/11 protein, leading to downstream intracellular events.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow for Rodent Anxiety Models
The following diagram illustrates a typical experimental workflow for assessing the anxiolytic effects of this compound in a rodent behavioral model.
Caption: Experimental Workflow.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent WAY-267464 Results: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with WAY-267464. By understanding the compound's unique pharmacological profile and implementing standardized protocols, researchers can enhance the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide agonist of the oxytocin (B344502) receptor (OTR).[1][2] Unlike the endogenous peptide oxytocin, this compound is a small molecule designed to have improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier more effectively.[2][3] While it was initially developed as a selective OTR agonist, subsequent research has revealed a more complex pharmacological profile.[1][2]
Q2: Why are my experimental results with this compound inconsistent?
Inconsistent results with this compound can arise from its dual activity at both the oxytocin and vasopressin receptors.[2][4][5] While it acts as an agonist at the oxytocin receptor, it has also been shown to be a potent antagonist at the vasopressin V1A receptor (V1AR).[2][4][5] This V1AR antagonism can produce physiological effects that may confound the expected outcomes of OTR agonism, leading to variability in behavioral and cellular assays.[4][6][7]
Q3: What are the known off-target effects of this compound?
The primary and most significant off-target effect of this compound is its antagonist activity at the vasopressin V1A receptor.[2][4][5] Some studies suggest that certain prosocial effects observed with this compound may be attributable to this V1AR antagonism rather than its OTR agonist activity.[7][8] This is a critical consideration when interpreting data, especially in behavioral paradigms where both oxytocin and vasopressin systems play a role.
Q4: How does the activity of this compound differ between species (e.g., human vs. rat)?
The binding affinity and functional potency of this compound can vary between species. For instance, its binding affinity (Ki) for the rat oxytocin receptor is significantly lower than for the human receptor.[7] This highlights the importance of considering the species-specific pharmacology of the compound when designing experiments and interpreting results.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human and rat oxytocin and vasopressin V1A receptors.
| Receptor | Species | Parameter | Value (nM) | Reference |
| Oxytocin Receptor (OTR) | Human | Ki | 58.4 | [7][9] |
| Oxytocin Receptor (OTR) | Rat | Ki | 978 | [7] |
| Oxytocin Receptor (OTR) | Rat | EC50 | 881 | [6][7][8][10] |
| Vasopressin V1A Receptor (V1AR) | Rat | Ki | 113 | [6][7][8][10] |
| Vasopressin V1A Receptor (V1AR) | Rat | Functional Response | No functional response | [6][7][8][10] |
Experimental Protocols
General Protocol for In Vivo Administration
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in rodents.
-
Compound Preparation:
-
This compound is often supplied as a dihydrochloride (B599025) salt.[9]
-
For in vivo studies, a common vehicle is a mixture of 15% Dimethyl Sulfoxide (DMSO), 2% Tween-80, and 83% physiological saline.[6]
-
This compound dihydrochloride is also soluble in DMSO (up to 80 mM) and water (up to 5 mM).[9]
-
Prepare stock solutions and dilute to the final desired concentration on the day of the experiment.
-
-
Dosage:
-
Administration:
-
Acclimate animals to the experimental room for at least 30-60 minutes before injection.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection.
-
The timing between administration and behavioral testing should be consistent and is typically around 30 minutes.[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral results | Dual OTR/V1AR activity: The V1AR antagonist effects may be opposing or masking the OTR agonist effects. | - Include a V1AR agonist or antagonist control group to dissect the contribution of each pathway.- Use a selective OTR antagonist to confirm that the observed effects are OTR-mediated. |
| Lack of expected anxiolytic or prosocial effects | Species-specific receptor affinity: this compound has a lower affinity for the rat OTR compared to the human OTR. | - Increase the dose of this compound in rat studies.- Consider using a different non-peptide OTR agonist with higher affinity for the rodent receptor if available. |
| Inconsistent results between different batches of the compound | Compound stability and storage: Improper storage can lead to degradation of the compound. | - Store this compound at -20°C as recommended.[9]- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Unexpected sedative effects | High dosage: Higher doses of this compound have been shown to suppress locomotor activity.[6][8] | - Perform a dose-response curve to identify a dose that produces the desired behavioral effect without causing sedation.- Monitor and report locomotor activity as a standard control measure in your behavioral assays. |
Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow
Caption: Recommended in vivo experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
Navigating WAY-267464 Administration: A Technical Support Guide for Researchers
For researchers and drug development professionals investigating the behavioral effects of the non-peptide oxytocin (B344502) receptor agonist, WAY-267464, this technical support center provides essential guidance on dosage optimization, troubleshooting common experimental issues, and understanding its complex pharmacology. This resource aims to facilitate the design and execution of robust preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the oxytocin receptor (OTR).[1][2][3] Unlike the endogenous neuropeptide oxytocin, this compound is a small molecule designed to have improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier more effectively.[3] Its primary mechanism of action is to bind to and activate OTRs, mimicking the effects of oxytocin. However, it is crucial to note that this compound also exhibits potent antagonist activity at the vasopressin 1A receptor (V1aR), which can influence its behavioral profile.[3][4]
Q2: What are the expected behavioral effects of this compound in preclinical models?
This compound has been shown to produce a range of behavioral effects in animal models, primarily related to social behavior and anxiety. Key reported effects include:
-
Anxiolytic-like effects: Similar to oxytocin, this compound has demonstrated anxiety-reducing properties in various behavioral assays.[1][5]
-
Prosocial effects: Studies have shown that this compound can increase social preference in rats.[6][7]
-
Antipsychotic-like effects: It has been observed to reverse disruptions in prepulse inhibition, suggesting potential antipsychotic activity.[1][5]
It is important to consider that not all behavioral effects of oxytocin are replicated by this compound. For instance, some studies report it does not produce antidepressant-like effects in the tail suspension test.[1][5]
Q3: What are the recommended starting doses for this compound in rodents?
The optimal dose of this compound can vary depending on the animal model, the specific behavioral endpoint, and the route of administration. Based on published literature, the following ranges can be considered as starting points:
-
Mice: For anxiolytic-like effects, intraperitoneal (i.p.) doses of 10 to 30 mg/kg have been used.[5]
-
Rats: For prosocial and other behavioral effects, i.p. doses ranging from 10 to 100 mg/kg have been investigated.[4][6] A dose of 100 mg/kg was shown to significantly increase social preference.[6][8] For anti-hyperalgesic effects in inflammatory pain models, intrathecal (i.t.) doses of 0.125 to 50 nmol per rat have been used.[9]
Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental conditions.
Q4: How should I prepare and administer this compound?
For in vivo studies, this compound is typically dissolved in a vehicle solution. A common vehicle composition is 15% dimethyl sulfoxide (B87167) (DMSO), 2% Tween-80, and 83% physiological saline.[6] For binding studies, it can be dissolved in 15% DMSO.[6] It is usually administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect | Suboptimal Dosage: The dose may be too low to elicit a response. | Conduct a dose-response study with a wider range of concentrations. |
| Pharmacokinetic Issues: Poor absorption or rapid metabolism of the compound. | Consider alternative routes of administration (e.g., subcutaneous, oral gavage) if i.p. is ineffective. Check the timing of administration relative to the behavioral test. | |
| V1aR Antagonism: The V1aR antagonist properties of this compound may counteract the desired OTR-mediated effect. | Consider co-administration with a V1aR agonist to dissect the specific receptor contributions to the observed behavior. | |
| High variability in behavioral data | Inconsistent Drug Preparation: Inaccurate weighing or incomplete dissolution of the compound. | Ensure precise weighing and complete dissolution of this compound in the vehicle. Prepare fresh solutions for each experiment. |
| Stressful Handling/Injection Procedure: Animal stress can significantly impact behavioral outcomes. | Habituate animals to handling and injection procedures prior to the experiment. | |
| Unexpected or contradictory behavioral effects | Off-target Effects: As noted, this compound's V1aR antagonism can lead to effects not solely mediated by OTR agonism.[4] | Carefully review the literature for known off-target effects. Compare results with those obtained using more selective OTR agonists if available. |
| Animal Model Differences: Strain, sex, and age of the animals can influence behavioral responses. | Report and consider the specific characteristics of the animal model used. Be cautious when comparing results across different studies. |
Data Presentation
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| Oxytocin Receptor (OTR) | Human | Binding Affinity | Ki | 58.4 nM | [2] |
| Oxytocin Receptor (OTR) | Rat | Binding Affinity | Ki | 978 nM | [6][8] |
| Vasopressin 1a Receptor (V1aR) | Rat | Binding Affinity | Ki | 113 nM | [6][8] |
| Oxytocin Receptor (OTR) | Rat | Functional Assay | EC50 | 881 nM | [6][8] |
| Vasopressin 1a Receptor (V1aR) | Rat | Functional Assay | EC50 | No functional response | [6][8] |
Table 2: Summary of Effective Dosages of this compound in Rodent Behavioral Models
| Species | Behavioral Assay | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mouse | Four-Plate Test, Elevated Zero Maze | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Anxiolytic-like | [5] |
| Rat | Social Preference Test | Intraperitoneal (i.p.) | 100 mg/kg | Increased social preference | [6][8] |
| Rat | Social Recognition Memory | Intraperitoneal (i.p.) | 30 - 100 mg/kg | Impaired memory (V1aR antagonist effect) | [4] |
| Rat | Inflammatory Pain Model | Intrathecal (i.t.) | 0.125 - 50 nmol | Anti-hyperalgesia | [9] |
| Rat | Locomotor Activity | Intraperitoneal (i.p.) | 100 mg/kg | Suppressed locomotor activity | [6] |
Experimental Protocols
1. Social Preference Test in Rats
-
Objective: To assess the prosocial effects of this compound.
-
Apparatus: A three-chambered social approach apparatus.
-
Procedure:
-
Habituation: The experimental rat is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: A novel, unfamiliar rat (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite side chamber. The experimental rat is placed back in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).
-
Social Novelty Phase: A second novel, unfamiliar rat (stranger 2) is placed in the previously empty wire cage. The experimental rat is returned to the center chamber and allowed to explore for a set period (e.g., 10 minutes).
-
-
Data Analysis: The time spent in each chamber and the time spent interacting with each wire cage (and the rat within) are recorded and analyzed. An increase in time spent with the live rat over the empty cage indicates a prosocial effect.[6]
2. Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two closed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Mandatory Visualizations
Caption: Dual action of this compound on OTR and V1aR signaling pathways.
Caption: General experimental workflow for assessing this compound behavioral effects.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
WAY-267464 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for WAY-267464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this non-peptide oxytocin (B344502) receptor (OTR) agonist and vasopressin V1a receptor (V1aR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, selective, non-peptide agonist for the oxytocin receptor (OTR). However, it is important to note that it also acts as a potent antagonist for the vasopressin V1A receptor (V1aR)[1]. This dual activity should be considered when designing experiments and interpreting results.
Q2: What are the known solubility limitations of this compound?
A2: this compound, particularly in its dihydrochloride (B599025) salt form, exhibits limited solubility in aqueous solutions. One study noted that the testing dose for intrathecal injection could not be increased to a certain level due to its solubility constraints. This inherent low aqueous solubility is a critical factor to manage in experimental setups.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility[2]. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid precipitation and potential cellular toxicity.
Q4: What are the potential implications of the dual OTR agonist/V1aR antagonist activity?
A4: The dual activity means that the observed physiological or cellular effects may not be solely attributable to OTR activation. The blockade of V1aR can have significant effects, particularly in systems where vasopressin signaling is active. It is recommended to use selective antagonists for each receptor to dissect the specific contributions of OTR and V1aR to the observed effects of this compound[3].
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in your cell culture media or buffer after adding this compound.
-
Inconsistent or lower-than-expected biological activity in your assays.
Possible Causes:
-
The final concentration of the organic solvent (e.g., DMSO) from your stock solution is too low to maintain the solubility of this compound in the aqueous medium.
-
The concentration of this compound exceeds its solubility limit in the final experimental solution.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is sufficient to maintain solubility, while remaining below the threshold for cellular toxicity (typically <0.5% v/v for most cell lines).
-
Use of Surfactants: For in vivo preparations, a common and effective vehicle is a mixture of 15% DMSO, 2% Tween-80, and 83% physiological saline[4]. Tween-80 acts as a surfactant to improve solubility and stability.
-
pH Adjustment: The solubility of compounds can be pH-dependent. For some applications, dissolving this compound in a dilute acidic solution (e.g., 100 mM HCl) and then further diluting with saline has been reported.
-
Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates.
-
Test Lower Concentrations: If precipitation persists, it may be necessary to work at lower concentrations of this compound.
Issue 2: Inconsistent or Unexpected Biological Effects
Symptoms:
-
High variability in experimental replicates.
-
Biological effects that are contrary to the expected outcomes of OTR agonism.
Possible Causes:
-
V1aR Antagonism: The observed effects may be a result of V1aR blockade rather than, or in addition to, OTR agonism[1][3].
-
Compound Degradation: Improper storage or handling of this compound stock solutions could lead to degradation.
-
Incomplete Dissolution: Even without visible precipitation, the compound may not be fully dissolved, leading to inaccurate concentrations.
Solutions:
-
Control for V1aR Activity: Use a selective V1aR agonist in parallel experiments to understand the potential contribution of V1aR antagonism to your results.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment.
Data Presentation
Table 1: Solubility of this compound dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 52.37 | 80 | [2] |
| Water | 3.27 | 5 | [2] |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol is adapted from a study investigating the effects of this compound in rats[4].
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Physiological saline (0.9% NaCl)
Procedure:
-
Prepare a vehicle solution consisting of 15% DMSO, 2% Tween-80, and 83% physiological saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the vehicle solution to the desired final concentration (e.g., 2.5 mg/mL or 25 mg/mL have been reported)[4].
-
Vortex the solution until the compound is fully dissolved. Gentle warming and sonication may be used to aid dissolution.
-
Administer the solution to the animals as per your experimental design (e.g., intraperitoneal injection).
Protocol 2: Preparation of this compound Stock Solution for In Vitro Studies
Materials:
-
This compound dihydrochloride
-
Anhydrous DMSO
Procedure:
-
Weigh the required amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 80 mM)[2].
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium or buffer immediately before use. Ensure the final DMSO concentration is non-toxic to your cells.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting WAY-267464 Data in the Context of V1A Antagonism
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting experimental data for WAY-267464, with a specific focus on its vasopressin 1A (V1A) receptor antagonism.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective oxytocin (B344502) receptor (OTR) agonist?
A1: While initially described as a selective OTR agonist, subsequent research has demonstrated that this compound also acts as a potent V1A receptor antagonist.[1][2][3] This dual pharmacology is critical for interpreting experimental outcomes.
Q2: What are the reported binding affinities and functional activities of this compound at OTR and V1AR?
A2: The reported values vary across studies. Below is a summary of key findings. It is crucial to consider the experimental system (e.g., human vs. rodent receptors, cell line used) when comparing data.
Q3: How does the V1A antagonism of this compound influence its in vivo effects?
A3: The V1A antagonist activity of this compound can significantly impact its in vivo profile. For example, while it exhibits anxiolytic-like effects attributed to OTR agonism, its V1A antagonism has been shown to impair social recognition memory in rats.[1][4] This is contrary to the memory-enhancing effects of vasopressin.[1] Therefore, observed behavioral effects may be a composite of its actions at both receptors.
Q4: What is the signaling pathway of the V1A receptor?
A4: The V1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][8]
Data Presentation
Table 1: In Vitro Pharmacology of this compound at Oxytocin and Vasopressin V1A Receptors
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| OTR | Human | Radioligand Binding | Ki | 58.4 nM | [9] |
| OTR | Human | Functional (FLIPR) | EC50 | 44 nM (77% efficacy vs OT) | [2] |
| OTR | Rat | Radioligand Binding | Ki | 978 nM | [10] |
| OTR | Rat | Functional (Luciferase Reporter) | EC50 | 881 nM | [10] |
| V1AR | Human | Radioligand Binding | Ki | 73 nM | [2] |
| V1AR | Human | Functional (FLIPR) | Kb | 78 nM | [2] |
| V1AR | Mouse | Radioligand Binding | Ki | 278 nM | [2] |
| V1AR | Mouse | Functional (FLIPR) | Kb | 97 nM | [2] |
| V1AR | Rat | Radioligand Binding | Ki | 113 nM | [10] |
| V1AR | Rat | Functional (Luciferase Reporter) | No functional response up to 100 µM | [10] |
Table 2: In Vivo Effects of this compound on Social Recognition Memory in Rats
| Treatment | Dose (mg/kg, i.p.) | Retention Interval (min) | Effect on Social Recognition | Reference |
| This compound | 30 and 100 | 30 | Impaired memory | [1] |
| AVP + this compound | 0.005 (AVP) + 10, 30, 100 (this compound) | 120 | Prevented AVP-induced memory enhancement | [1] |
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for OTR and V1AR.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human or rodent OTR or V1AR.
-
Radiolabeled ligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1AR).
-
This compound at various concentrations.
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to obtain a competition curve.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. Functional Assay (Calcium Mobilization - FLIPR)
-
Objective: To assess the agonist or antagonist activity of this compound at OTR and V1AR.
-
Materials:
-
HEK293 cells stably expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations.
-
Agonist (Oxytocin for OTR, Arginine Vasopressin for V1AR).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Plate cells in a microplate and load with the calcium-sensitive dye.
-
Agonist mode: Add varying concentrations of this compound and measure the change in fluorescence, indicating intracellular calcium release.
-
Antagonist mode: Pre-incubate cells with varying concentrations of this compound, then add a fixed concentration of the cognate agonist (e.g., EC80) and measure the change in fluorescence.
-
-
Data Analysis:
-
Agonist mode: Plot the fluorescence response against the log concentration of this compound to determine the EC50 (concentration for 50% of maximal response) and efficacy.
-
Antagonist mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50. Calculate the functional Kb (antagonist dissociation constant) from the IC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected pro-social behavior in vivo. | While this compound is an OTR agonist, its V1AR antagonism might contribute to some pro-social effects by disinhibiting oxytocin circuitry that is under inhibitory control by vasopressin.[10] | - Use a selective V1AR antagonist as a comparator. - Measure c-Fos expression in brain regions with high OTR and V1AR expression to dissect the neural circuits involved.[10] - Co-administer a selective OTR antagonist to confirm OTR-mediated effects. |
| Impaired social memory instead of enhancement. | This is likely due to the V1AR antagonist action of this compound, which can block the memory-enhancing effects of endogenous vasopressin.[1] | - Run control experiments with a selective V1AR antagonist to confirm this effect. - Test this compound in V1AR knockout animals. |
| Inconsistent in vitro potency (EC50/Ki) values compared to literature. | - Differences in cell lines (e.g., HEK293, CHO) and receptor orthologs (human, rat, mouse). - Different assay technologies (e.g., FLIPR vs. luciferase reporter).[2][10] - Purity and stability of the this compound compound. | - Ensure the cell line and receptor species match those in the reference study. - Validate the potency of standard agonists (Oxytocin, Vasopressin) in your assay system. - Confirm the identity and purity of your this compound stock. |
| No functional response at V1AR in an agonist assay. | This compound is a V1AR antagonist and is not expected to elicit an agonist response.[10] | - This is the expected result. To confirm V1AR activity, run the experiment in antagonist mode by pre-incubating with this compound before adding a V1AR agonist. |
Visualizations
Caption: V1A Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Troubleshooting Logic for Unexpected this compound In Vivo Data.
References
- 1. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 9. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WAY-267464 Efficacy in Rat vs. Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WAY-267464 in rat and mouse models. Understanding the species-specific differences in the efficacy and behavioral outcomes of this non-peptide oxytocin (B344502) receptor (OTR) agonist is critical for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant anxiolytic effects of this compound in our mouse model, but see minimal to no effect in our rat model at similar doses. Is this expected?
A1: Yes, this is a documented phenomenon. Preclinical studies have demonstrated that this compound exhibits a more potent anxiolytic-like profile in mice compared to rats. In mice, this compound has been shown to produce anxiolytic-like effects in behavioral assays such as the elevated plus-maze and four-plate test.[1] Conversely, studies in rats have reported few behavioral effects at doses that are effective in mice, with some studies showing pro-social effects at significantly higher doses.[2]
Q2: What is the proposed mechanism behind the observed species differences in this compound efficacy?
A2: The exact mechanism is not fully elucidated, but it is likely due to a combination of factors including differences in pharmacokinetics, receptor pharmacology, and neurocircuitry between rats and mice. This compound is not only an OTR agonist but also a potent vasopressin 1A receptor (V1AR) antagonist.[3] The interplay between OTR agonism and V1AR antagonism may contribute to the differential behavioral outputs in rats and mice. Furthermore, there may be species-specific variations in the expression and function of these receptors in brain regions mediating anxiety and social behaviors.
Q3: We are interested in the pro-social effects of this compound. Which species is more suitable for these studies?
A3: Based on current literature, rats appear to be the more suitable model for investigating the pro-social effects of this compound. Studies have shown that at higher doses (e.g., 100 mg/kg), this compound increases social preference in rats.[2] In contrast, while it has anxiolytic effects in mice, its pro-social efficacy in this species is less characterized.
Q4: Are there any known pharmacokinetic differences for this compound between rats and mice?
Troubleshooting Guide
Issue: Inconsistent or unexpected behavioral results with this compound.
| Potential Cause | Troubleshooting Steps |
| Species-Specific Efficacy | - Be aware that the effective dose range for anxiolytic effects in mice may not translate to rats. - For pro-social studies, consider using rats as the primary model. |
| Dosing and Administration | - Ensure accurate dose calculations and consistent administration routes (e.g., intraperitoneal, subcutaneous). - Consider the timing of behavioral testing post-administration, as pharmacokinetic profiles may differ.[2] |
| Off-Target Effects | - Remember that this compound has V1AR antagonist activity.[3] This can influence behavioral outcomes, particularly in social paradigms. - Consider using selective OTR and V1AR antagonists as controls to dissect the mechanism of action. |
| Experimental Protocol Variability | - Strictly adhere to standardized and validated behavioral testing protocols. - Factors such as lighting conditions, handling procedures, and apparatus dimensions can significantly impact results.[6] |
| Animal Strain and Sex | - Different strains of rats and mice can exhibit varying sensitivities to pharmacological agents. - Be consistent with the strain and sex of the animals used in your experiments and report these details in your findings. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound at Rat Receptors
| Receptor | Action | Ki (nM) | EC50 (nM) |
| Oxytocin Receptor (OTR) | Agonist | 978 | 881 |
| Vasopressin 1A Receptor (V1AR) | Antagonist | 113 | No functional response |
Data sourced from Hicks et al., 2012.[2]
Table 2: Summary of In Vivo Behavioral Efficacy of this compound in Rat vs. Mouse
| Behavioral Effect | Rat | Mouse |
| Anxiolytic-like | Minimal effects at lower doses. | Potent anxiolytic-like effects observed.[1] |
| Pro-social | Increased social preference at high doses (e.g., 100 mg/kg).[2] | Less characterized. |
| Antidepressant-like | Not reported. | Failed to produce antidepressant-like effects in the tail suspension test.[1] |
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Effects in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions should be appropriate for mice.[6]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.[6]
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 2: Social Interaction Test for Assessing Pro-social Effects in Rats
-
Apparatus: A three-chambered apparatus or an open field arena.[7][8]
-
Habituation:
-
Day 1: Habituate the experimental rat to the testing arena for a set period (e.g., 10 minutes).
-
Day 2 (Social Stimulus Habituation): Place a novel, non-aggressive "stranger" rat in a wire cage within the arena and allow the experimental rat to explore for a set period.
-
-
Drug Administration: Administer this compound or vehicle to the experimental rat at a specific time before the test.
-
Test Procedure:
-
Place the experimental rat in the arena.
-
Introduce a novel "stranger" rat (or an inanimate object as a control) into the arena, either freely or within a wire cage.
-
Record the interaction for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Score the total time the experimental rat spends in social interaction (e.g., sniffing, following, grooming) with the stranger rat.
-
An increase in social interaction time compared to the vehicle group suggests a pro-social effect.
-
Mandatory Visualizations
Caption: Oxytocin Receptor Signaling Pathway Activated by this compound.
Caption: Comparative Experimental Workflow for this compound in Rats and Mice.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: WAY-267464 Interspecies Dose Conversion
This technical support center is designed for researchers, scientists, and drug development professionals working with WAY-267464. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crucial process of dose conversion between different species for this selective oxytocin (B344502) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective non-peptide agonist for the oxytocin receptor (OTR).[1][2] Unlike the endogenous ligand oxytocin, which is a peptide with a short half-life and poor blood-brain barrier penetration, this compound is a small molecule designed to overcome these limitations.[1][2][3] It is important to note that while initially described as highly selective for the OTR, subsequent studies have revealed that this compound also acts as a potent antagonist at the vasopressin V1A receptor.[2][4][5] This dual activity may contribute to its unique pharmacological profile and should be considered when interpreting experimental results.
Q2: How is the dose of this compound converted from one animal species to another, or to a Human Equivalent Dose (HED)?
The most common and regulatory-accepted method for converting drug doses between species is allometric scaling based on body surface area (BSA). This method is generally more accurate than simple weight-based conversions because many physiological processes, including drug metabolism, scale more reliably with BSA. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
The Km factor is the body weight (kg) divided by the body surface area (m²).[6]
Q3: What are the standard Km values for calculating dose conversions between common laboratory species and humans?
The following table provides the generally accepted Km factors for various species, which are essential for applying the allometric scaling formula.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Hamster | 0.08 | 0.020 | 4 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3 | 0.24 | 12 |
| Human | 60 | 1.62 | 37 |
Data adapted from FDA guidelines on dose conversion.
Q4: What specific doses of this compound have been used in preclinical animal studies?
This compound has been evaluated in a range of doses in rodent models. For instance, studies in rats have often utilized intraperitoneal (i.p.) doses of 10, 30, and 100 mg/kg to investigate its effects on social recognition and other behaviors.[5][7][8][9] It is crucial to note that the optimal dose can vary significantly depending on the animal model, the route of administration, and the specific behavioral or physiological endpoint being measured.
Troubleshooting Guides
Issue: Inconsistent or unexpected behavioral outcomes after administering a converted dose of this compound.
-
Possible Cause 1: Dual Receptor Activity. The observed effect may be a composite of this compound's agonist activity at the oxytocin receptor and its antagonist activity at the vasopressin V1A receptor.[2][4][5] These two systems can have opposing or confounding effects on social behaviors.
-
Troubleshooting Step: To dissect the contribution of each receptor system, consider co-administering this compound with a selective V1A receptor agonist or a selective OTR antagonist.
-
-
Possible Cause 2: Species-Specific Pharmacokinetics. While allometric scaling provides a robust starting point, it does not account for all interspecies differences in drug absorption, distribution, metabolism, and excretion (ADME).[10] Some research suggests that this compound has a short half-life and poor brain penetration in rats, which could influence its efficacy.[4]
-
Troubleshooting Step: Conduct a pilot pharmacokinetic study in your target species to determine key parameters like Cmax, Tmax, and bioavailability for the intended route of administration. This will help in optimizing the dosing regimen.
-
-
Possible Cause 3: Route of Administration. The bioavailability and resulting central nervous system (CNS) exposure of this compound can differ significantly with the route of administration (e.g., intraperitoneal, oral, subcutaneous).
-
Troubleshooting Step: If switching from a published protocol, ensure the new route of administration is validated. A dose that is effective via one route may not be via another. A dose-response study for the new route is recommended.
-
Experimental Protocols
Protocol: Interspecies Dose Conversion Using Allometric Scaling
-
Identify the No-Observed-Adverse-Effect Level (NOAEL) or the effective dose of this compound in the initial animal species (Species A). This should be expressed in mg/kg.
-
Obtain the Km factor for Species A from the table provided in the FAQ section.
-
Obtain the Km factor for the target species (Species B).
-
Calculate the equivalent dose in Species B using the formula: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km for Species A / Km for Species B)
-
Prepare the dosing solution of this compound according to the calculated dose and the appropriate vehicle. For in vivo studies in rats, this compound has been dissolved in a vehicle of 15% DMSO, 2% Tween-80, and 83% physiological saline.[8]
-
Administer the calculated dose to Species B and carefully monitor for the expected pharmacological effects and any potential adverse reactions. It is advisable to test a small cohort of animals before proceeding to a larger study.
Visualizations
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westernu.edu [westernu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WAY-267464 and Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-peptide oxytocin (B344502) receptor agonist, WAY-267464. The focus of this guide is to address the compound's known effects on locomotion and provide strategies for experimental control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the oxytocin receptor (OTR).[1] Unlike the endogenous ligand oxytocin, which is a peptide, this compound is a small molecule, which can offer advantages in terms of bioavailability and blood-brain barrier penetration.[1] Its primary mechanism of action is to bind to and activate the OTR, mimicking the effects of oxytocin. The OTR is a G-protein coupled receptor that, upon activation, can couple to Gαq/11 and Gαi/o proteins, initiating various intracellular signaling cascades.[2][3]
Q2: Does this compound have off-target effects?
A2: Yes, while initially described as highly selective for the oxytocin receptor, subsequent studies have revealed that this compound also acts as a potent antagonist at the vasopressin 1A receptor (V1aR).[2][4] In fact, it has a higher binding affinity for the V1aR than for the OTR.[2][5] This is a critical consideration in experimental design, as V1aR antagonism can have its own behavioral effects, including potential impacts on locomotion and social behaviors.[4][6][7]
Q3: What are the known effects of this compound on locomotion?
A3: High doses of this compound have been shown to suppress locomotor activity in rodents.[2][5][8] For instance, a dose of 100 mg/kg has been observed to significantly reduce the distance traveled by adolescent rats in an open field test.[2] Lower doses (e.g., 10 mg/kg) may not have a significant effect on locomotion.[2] It is crucial to conduct dose-response studies to determine the threshold at which locomotor effects become apparent in your specific experimental model.
Q4: Why is it important to control for the locomotor effects of this compound?
A4: Controlling for locomotor effects is essential for the valid interpretation of data from behavioral experiments. Many behavioral paradigms, such as tests for anxiety, social interaction, and learning and memory, can be confounded by changes in an animal's general activity level. For example, a decrease in movement could be misinterpreted as an anxiolytic-like effect in an elevated plus maze or a deficit in social preference. By assessing and controlling for locomotor effects, researchers can be more confident that the observed behavioral changes are due to the specific mechanism under investigation (e.g., OTR agonism) and not a non-specific effect on motor output.
Troubleshooting Guides
Issue 1: Unexpected changes in locomotor activity in the this compound treated group.
-
Question: My animals treated with this compound are showing significantly reduced (or increased) movement in my behavioral task, which is confounding my results. What should I do?
-
Answer:
-
Conduct a Dose-Response Study: The locomotor effects of this compound are dose-dependent.[2] If you are observing hypoactivity, you may be using too high a dose. Perform a dose-response study using a dedicated locomotor activity test (e.g., Open Field Test) to identify a dose that does not independently affect locomotion but is still effective for your primary outcome.
-
Run a Locomotor Control Group: For your main experiment, include a separate group of animals that are administered this compound and only assessed for locomotor activity. This will allow you to determine if the observed effects in your primary behavioral task are independent of changes in general movement.
-
Consider the V1aR Antagonist Effect: The suppression of locomotion could be related to the V1aR antagonist properties of this compound. To investigate this, you could include a control group treated with a selective V1aR antagonist.
-
Analyze Behavioral Data with Locomotion as a Covariate: In your statistical analysis, you can use locomotor activity (e.g., total distance traveled) as a covariate. This can help to statistically control for the influence of movement on your primary behavioral measure.
-
Issue 2: Difficulty in dissociating the effects of OTR agonism from V1aR antagonism.
-
Question: How can I be sure that the behavioral effects I am seeing are due to this compound's action on the oxytocin receptor and not the vasopressin 1A receptor?
-
Answer:
-
Use a Selective OTR Antagonist: To confirm that the effects of this compound are mediated by the OTR, you can pre-treat a group of animals with a selective OTR antagonist before administering this compound. If the behavioral effect of this compound is blocked, it provides strong evidence for OTR involvement.
-
Compare with a Selective V1aR Antagonist: Include a control group treated with a selective V1aR antagonist. If this group shows similar behavioral changes to the this compound group, it suggests that V1aR antagonism may be contributing to the observed effects.
-
Use Oxytocin as a Comparator: While oxytocin also has some affinity for the V1aR, comparing the effects of this compound with oxytocin can be informative.[2][5] Differences in the behavioral profiles of the two compounds may be attributable to their differing activities at the V1aR.
-
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Adolescent Rats
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Distance Traveled (m) | Standard Error of the Mean (SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 45.3 | 3.8 | - |
| This compound | 10 | 40.1 | 4.2 | Not Significant |
| This compound | 100 | 22.5 | 2.9 | p < 0.001 |
Data summarized from Hicks et al. (2012).[2]
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., Any-maze, EthoVision).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Habituation to Injection: If the study involves injections, handle and administer saline injections to the animals for a few days prior to the experiment to reduce stress associated with the injection procedure.
-
Drug Administration: Administer this compound or vehicle at the appropriate pre-treatment time before the test. This time should be determined based on the pharmacokinetic profile of the compound.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Start the video recording and tracking software immediately. The test duration is typically 5-30 minutes.
-
Test Termination: At the end of the session, gently remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
Data Analysis:
-
Primary Locomotor Measures: Total distance traveled, average velocity.
-
Anxiety-related Measures: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
Rotarod Test for Motor Coordination and Balance
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Rotarod apparatus with a rotating rod and fall sensors.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: As with the open field test, acclimate animals to the testing room.
-
Training (optional but recommended):
-
Place the animals on the stationary or slowly rotating rod (e.g., 4 rpm) for a set period (e.g., 60 seconds) for 2-3 trials per day for 2-3 days before the test day. This helps to reduce the novelty stress and improves performance.
-
-
Drug Administration: Administer this compound or vehicle at the appropriate pre-treatment time.
-
Test Protocol:
-
Place the animal on the rotating rod.
-
Start the rotation. The protocol can be a fixed speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod or the time at which the animal makes a complete passive rotation.
-
Typically, each animal undergoes 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Data Analysis:
-
Primary Measure: Latency to fall (in seconds). An average of the trials for each animal is typically used.
Visualizations
Caption: Experimental workflow for assessing the behavioral effects of this compound while controlling for locomotion.
Caption: Simplified signaling pathways for this compound, highlighting its dual action on OTR and V1aR.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin Increases Locomotion through a V1a Receptor in Orexin/Hypocretin Neurons: Implications for Water Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin increases locomotion through a V1a receptor in orexin/hypocretin neurons: implications for water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
WAY-267464 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound WAY-267464.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, non-peptide agonist for the oxytocin (B344502) receptor (OTR)[1][2]. It was developed to overcome the limitations of native oxytocin, such as a short half-life and poor blood-brain barrier penetration[1][3]. As an OTR agonist, it is intended to mimic the effects of oxytocin, which is involved in various physiological processes, including social behavior and anxiety modulation[1].
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its potent antagonism of the vasopressin 1A receptor (V1AR)[2][4][5]. This is a critical consideration for experimental design and data interpretation, as the vasopressin system also plays a role in social behaviors, often in opposition to the oxytocin system[6]. Some studies suggest that the observed in vivo effects of this compound may be a composite of its OTR agonism and V1AR antagonism[4][5][6].
Q3: What are the common applications of this compound in research?
This compound is primarily used in preclinical research to investigate the role of the oxytocin system in various central nervous system (CNS) functions and disorders. Common research applications include studies on anxiety, social behavior, and psychosis[1][3][7]. For example, it has been shown to exhibit anxiolytic-like effects in animal models[1][3].
Q4: How should I prepare and administer this compound?
For in vivo studies, this compound is often dissolved in a vehicle consisting of dimethyl sulfoxide (B87167) (DMSO), Tween-80, and saline[8]. A common preparation involves 15% DMSO, 2% Tween-80, and 83% physiological saline[8]. Administration is typically via intraperitoneal (i.p.) injection, with doses ranging from 10 to 100 mg/kg[3][4]. For in vitro assays, it can be dissolved in DMSO[7].
Q5: What is the solubility of this compound?
This compound dihydrochloride (B599025) has the following solubility:
Troubleshooting Guides
Issue 1: Unexpected or contradictory behavioral results.
Possible Cause 1: V1AR Antagonism. The V1AR antagonist activity of this compound can lead to effects that are opposite to or confound the expected OTR agonist effects. For example, while OTR activation is generally associated with enhanced social recognition, the V1AR antagonist action of this compound has been shown to impair social recognition memory in rats[4].
Troubleshooting Steps:
-
Include a V1AR antagonist control: Use a selective V1AR antagonist in a separate experimental group to dissect the contribution of V1AR blockade to the observed behavioral phenotype.
-
Use a selective OTR antagonist: Co-administer a selective OTR antagonist to confirm that the observed effects are indeed mediated by the oxytocin receptor.
-
Compare with native oxytocin: Run a parallel experiment with oxytocin administration to differentiate the effects of a pure OTR agonist from the dual-action this compound.
Logical Relationship of this compound's Dual Action
Caption: Dual receptor activity of this compound.
Issue 2: Poor solubility or precipitation of the compound.
Possible Cause 2: Improper solvent or concentration. this compound has limited solubility in aqueous solutions. Using an inappropriate solvent or exceeding the maximum concentration can lead to precipitation and inaccurate dosing.
Troubleshooting Steps:
-
Use a recommended solvent system: For in vivo studies, a vehicle containing DMSO and a surfactant like Tween-80 is often necessary to achieve the desired concentration and stability[8].
-
Prepare fresh solutions: Do not store stock solutions for extended periods, especially at room temperature, to avoid degradation or precipitation.
-
Check for precipitation: Before each administration, visually inspect the solution for any precipitates. If observed, gently warm the solution or sonicate to redissolve the compound.
Issue 3: Lack of a dose-response relationship.
Possible Cause 3: Saturation of receptors or complex pharmacology. The dual action of this compound on OTR and V1AR can lead to a non-linear dose-response curve. At different concentrations, the balance between OTR agonism and V1AR antagonism may shift, leading to unpredictable outcomes.
Troubleshooting Steps:
-
Widen the dose range: Test a broader range of doses, including very low and very high concentrations, to capture the full dose-response profile.
-
Measure target engagement: If possible, use techniques like receptor occupancy assays to determine the extent to which this compound is binding to both OTR and V1AR at different doses.
-
Analyze multiple behavioral endpoints: Assess a range of behaviors that are differentially sensitive to OTR and V1AR modulation to better understand the dose-dependent effects.
Quantitative Data
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | Value | Reference |
| OTR | Human | Ki | 58.4 nM | [7] |
| OTR | Rat | Ki | 978 nM | [6][9] |
| OTR | Rat | EC50 | 881 nM | [6][9] |
| V1AR | Rat | Ki | 113 nM | [6][9] |
| V1AR | Rat | Functional Response | None | [6][9] |
Table 2: In Vivo Experimental Parameters for this compound
| Species | Behavioral Test | Dose Range (mg/kg) | Route of Administration | Vehicle | Reference |
| Mouse | Four-plate test, Elevated zero maze | Not specified | Not specified | Not specified | [1][3] |
| Rat | Social Recognition | 10, 30, 100 | i.p. | Not specified | [4] |
| Rat | Social Preference | 10, 100 | i.p. | 15% DMSO, 2% Tween-80, 83% Saline | [8] |
| Rat | Inflammatory Pain | 0.125, 1.25, 12.5, 50 nmol (intrathecal) | Intrathecal | Saline | [10] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for OTR and V1AR.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the receptor of interest (human or rat OTR or V1AR).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR or [3H]-Arginine Vasopressin for V1AR), and varying concentrations of this compound.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
In Vivo Social Behavior Experimental Protocol (Social Recognition)
This protocol is a generalized procedure for assessing the effect of this compound on social recognition memory in rats[4].
-
Habituation:
-
Habituate adult male rats to the testing arena for a specified period on consecutive days leading up to the experiment.
-
-
Sample Phase (T1):
-
Administer the vehicle or this compound (e.g., 10, 30, 100 mg/kg, i.p.) to the experimental rat.
-
After a predetermined pretreatment time (e.g., 30 minutes), introduce a juvenile conspecific rat into the arena for a short interaction period (e.g., 4 minutes).
-
Remove the juvenile rat.
-
-
Retention Interval:
-
Return the experimental rat to its home cage for a specific retention interval (e.g., 30 or 120 minutes).
-
-
Test Phase (T2):
-
Re-introduce the experimental rat to the testing arena.
-
Present the familiar juvenile rat along with a novel juvenile rat.
-
Record the amount of time the experimental rat spends investigating each juvenile rat.
-
-
Data Analysis:
-
Calculate a social recognition ratio (e.g., time with novel juvenile / total investigation time).
-
A ratio significantly above 0.5 indicates successful recognition memory (preference for the novel juvenile).
-
Compare the recognition ratios between the vehicle and this compound treated groups.
-
Experimental Workflow for Social Recognition Task
Caption: Workflow for the social recognition task.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
unexpected behavioral outcomes with WAY-267464
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with WAY-267464.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide agonist for the oxytocin (B344502) receptor (OTR).[1][2][3] It was developed as a more stable and brain-penetrant alternative to oxytocin for investigating the therapeutic potential of targeting the oxytocinergic system for psychiatric disorders such as anxiety, autism, and schizophrenia.[1] While it is a potent OTR agonist, it has also been shown to act as a vasopressin 1A (V1a) receptor antagonist.[2][4]
Q2: We are observing anxiolytic-like effects as expected, but no antidepressant-like effects in our mouse model. Is this a known issue?
Yes, this is a documented finding. While this compound exhibits an anxiolytic-like profile similar to oxytocin in assays like the elevated zero maze and four-plate test, it has been reported to not produce antidepressant-like effects in the mouse tail suspension test.[1][5] This suggests a divergence in the downstream signaling or receptor interactions responsible for the anxiolytic versus antidepressant effects of oxytocin receptor activation.[1]
Q3: Our social recognition memory experiments are showing impairment at higher doses of this compound. Is this an expected outcome?
This paradoxical effect is an established, though unexpected, outcome. At higher doses (e.g., 30 and 100 mg/kg, i.p. in rats), this compound has been shown to impair social recognition memory.[3][4] This impairment is not mediated by the oxytocin receptor but is rather a consequence of this compound's antagonist activity at the vasopressin 1A (V1a) receptor.[4]
Q4: What is the evidence for this compound's V1a receptor antagonism?
In vitro binding assays have revealed that this compound has a higher affinity for the V1a receptor than the oxytocin receptor.[6][7] Functional assays showed it had no agonist activity at the V1aR, indicating it acts as an antagonist.[6][7] In vivo studies have demonstrated that this compound can block the memory-enhancing effects of vasopressin, further supporting its role as a functional V1aR antagonist.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in social behavior paradigms.
-
Possible Cause 1: Dose-dependent effects.
-
Recommendation: this compound exhibits a complex dose-response relationship. While lower doses may produce the expected pro-social or anxiolytic effects, higher doses can lead to off-target effects such as V1aR antagonism, impairing social memory.[4] Review your dosing regimen and consider a wider range of doses to establish a clear dose-response curve for your specific behavioral assay.
-
-
Possible Cause 2: Off-target V1aR effects.
-
Recommendation: If your experiment is sensitive to vasopressin signaling, the V1aR antagonist properties of this compound may be confounding your results.[4] Consider using a selective OTR antagonist in a control group to confirm that the observed effects are OTR-mediated. For dissecting the V1aR component, a selective V1aR agonist could be used in a co-administration paradigm.
-
Issue 2: Discrepancy between in vitro potency and in vivo behavioral outcomes.
-
Possible Cause 1: Blood-brain barrier penetration.
-
Recommendation: While this compound has better blood-brain barrier penetration than oxytocin, its CNS exposure may still be a limiting factor.[2] Ensure your administration route and vehicle are optimized for brain delivery. Consider measuring plasma and brain concentrations of this compound to correlate with behavioral effects.
-
-
Possible Cause 2: Differential receptor pharmacology.
-
Recommendation: this compound's in vivo effects are a composite of its OTR agonism and V1aR antagonism.[2][4] This dual pharmacology can lead to behavioral outcomes that differ from those of the native ligand, oxytocin, which is a weak agonist at the V1aR.[2] When interpreting results, it is crucial to consider this dual receptor interaction.
-
Data Presentation
Table 1: Receptor Binding and Functional Activity of this compound vs. Oxytocin
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| This compound | OTR | 978[6][7] | 881[6][7] | Weak Agonist[6][7] |
| V1aR | 113[6][7] | No functional response[6][7] | Antagonist[6][7] | |
| Oxytocin | OTR | 1.0[6][7] | 9.0[6][7] | Potent Agonist[6][7] |
| V1aR | 503[6][7] | 59.7[6][7] | Full Agonist[6][7] |
Table 2: Summary of Key Behavioral Outcomes with this compound
| Behavioral Test | Model | This compound Effect | Comparison to Oxytocin | Probable Receptor Mediation |
| Elevated Zero Maze / Four-Plate Test | Mouse | Anxiolytic-like[1] | Similar[1] | OTR |
| Tail Suspension Test | Mouse | No antidepressant-like effect[1] | Different (Oxytocin is effective)[1] | OTR (lack of effect) |
| Social Recognition | Rat | Impairment at high doses[4] | Different (Oxytocin enhances) | V1aR Antagonism[4] |
| Prepulse Inhibition Disruption | Mouse | Reversal of disruption[1] | Similar[1] | OTR |
Experimental Protocols
Social Recognition Test in Rats
This protocol is adapted from studies investigating the effects of this compound on social memory.[4]
-
Habituation: Individually house adult male rats for at least 7 days before testing. Handle rats daily for at least 3 days prior to the experiment. Habituate rats to the test arena (a clean, standard rat cage with fresh bedding) for 30 minutes on 2 consecutive days before the test day.
-
Sample Phase (T1): On the test day, place an adult male rat into the test arena. After a 5-minute habituation period, introduce a juvenile male conspecific for a 4-minute interaction period.
-
Drug Administration: Immediately after T1, administer this compound (e.g., 10, 30, 100 mg/kg, i.p.), vehicle, or other compounds as per the experimental design.
-
Retention Interval: Return the adult rat to its home cage for a specific retention interval (e.g., 30 or 120 minutes).
-
Test Phase (T2): After the retention interval, place the adult rat back into the same test arena. After a 2-minute habituation period, re-introduce the now-familiar juvenile from T1 along with a novel juvenile of similar age and weight.
-
Scoring: Videotape the 4-minute test phase and score the duration of social investigation (sniffing, grooming, close following) of each juvenile by the adult rat. Social recognition is demonstrated by a significantly greater amount of time spent investigating the novel juvenile compared to the familiar one.
Mandatory Visualizations
Caption: Dual pharmacology of this compound at OTR and V1aR.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WAY-267464 Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of WAY-267464 data analysis.
Troubleshooting Guide
Q1: My in vivo results with this compound are inconsistent or unexpected. What could be the cause?
A1: Unexpected variability or results with this compound can stem from several factors. A primary consideration is its dual pharmacology: it acts as both an oxytocin (B344502) receptor (OTR) agonist and a vasopressin 1A receptor (V1AR) antagonist.[1][2] This can lead to complex behavioral effects that may differ from those of oxytocin alone. For instance, while this compound shows anxiolytic-like effects similar to oxytocin, it does not produce the same antidepressant-like effects in all behavioral paradigms.[3]
Additionally, consider the following:
-
Vehicle and Solubility: Ensure this compound is properly dissolved. A commonly used vehicle for in vivo studies is a mixture of 15% DMSO, 2% Tween-80, and 83% physiological saline.[4] Poor solubility can lead to inaccurate dosing and inconsistent results.
-
Dose Selection: The dose of this compound is critical. High doses may lead to off-target effects or suppression of locomotor activity, confounding behavioral interpretations.[4]
-
Animal Strain and Sex: The expression and function of OTR and V1AR can differ between animal strains and sexes, potentially influencing the effects of this compound.
Q2: I am observing a behavioral effect and I'm unsure if it is mediated by the oxytocin receptor (OTR) or the vasopressin 1A receptor (V1AR). How can I differentiate between the two?
A2: Distinguishing between OTR and V1AR-mediated effects is a key challenge in this compound data analysis. A robust experimental design to dissect these effects is crucial. Here are some strategies:
-
Use of Selective Antagonists: Pre-treatment with a selective OTR antagonist (e.g., Compound 25) or a selective V1AR antagonist (e.g., SR49059) can help elucidate the receptor mediating the observed effect.[3] If the effect of this compound is blocked by an OTR antagonist, it is likely OTR-mediated. Conversely, if a V1AR antagonist blocks the effect, it suggests V1AR involvement.
-
Comparison with Selective Agonists: Compare the effects of this compound with those of a selective OTR agonist and a selective V1AR agonist. This can help to parse out the contribution of each receptor system to the observed phenotype.
-
c-Fos Immunohistochemistry: Mapping the neuronal activation patterns (via c-Fos expression) following this compound administration can provide insights into the neural circuits engaged. Comparing these patterns to those induced by selective OTR and V1AR ligands can help infer the primary receptor target in specific brain regions.[4]
Q3: My c-Fos staining results show weak or no signal after this compound administration. What should I do?
A3: Weak or absent c-Fos signal can be due to several factors. Consider the following troubleshooting steps:
-
Timing of Perfusion: The peak of c-Fos expression typically occurs between 90 and 120 minutes after a stimulus. Ensure your perfusion time is within this window post-WAY-267464 administration.
-
Antibody and Staining Protocol: Verify the specificity and optimal dilution of your c-Fos antibody. Ensure all steps of your immunohistochemistry protocol, including tissue fixation, permeabilization, and antibody incubation times, are optimized.
-
This compound Dose: The dose of this compound may be insufficient to induce a robust c-Fos response in the brain regions of interest. A dose-response study may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide molecule that acts as an agonist at the oxytocin receptor (OTR).[3] However, it is crucial to note that it also possesses potent antagonist activity at the vasopressin 1A receptor (V1AR).[1][2] This dual pharmacology is a critical consideration in experimental design and data interpretation.
Q2: What are the known behavioral effects of this compound?
A2: this compound has been shown to have anxiolytic-like effects in various animal models, similar to oxytocin.[3] However, unlike oxytocin, it has failed to demonstrate antidepressant-like effects in some studies.[3] Its effects on social behaviors are complex and may be influenced by its V1AR antagonist properties.[3]
Q3: What is a suitable vehicle for dissolving this compound for in vivo experiments?
A3: A commonly reported vehicle for dissolving this compound for intraperitoneal (i.p.) injections is a mixture of 15% dimethyl sulfoxide (B87167) (DMSO), 2% Tween-80, and 83% physiological saline.[4]
Q4: What are the binding affinities of this compound for the oxytocin and vasopressin 1A receptors?
A4: The binding affinities (Ki) of this compound can vary depending on the experimental conditions and species. However, studies have consistently shown that it has a higher affinity for the V1AR than the OTR.[4] Please refer to the quantitative data table below for specific values.
Data Presentation
Table 1: Quantitative Pharmacological Data for this compound and Oxytocin
| Compound | Receptor | Action | Ki (nM) | EC50 (nM) | Species | Reference |
| This compound | OTR | Agonist | 978 | 881 | Rat | [4] |
| V1AR | Antagonist | 113 | No functional response | Rat | [4] | |
| Oxytocin | OTR | Agonist | 1.0 | 9.0 | Rat | [4] |
| V1AR | Agonist | 503 | 59.7 | Rat | [4] |
Experimental Protocols
Radioligand Binding Assay for OTR and V1AR
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as this compound, for the oxytocin and vasopressin 1A receptors.
1. Membrane Preparation: a. Homogenize tissues or cells expressing OTR or V1AR in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation. e. Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Competitive Binding Assay: a. In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-50 µg protein/well). b. Add a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR or [3H]-Arginine Vasopressin for V1AR) at a concentration close to its Kd value. c. Add increasing concentrations of the unlabeled test compound (e.g., this compound). d. For determination of non-specific binding, add a high concentration of unlabeled oxytocin or vasopressin to a separate set of wells. e. Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
3. Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine. b. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
4. Data Analysis: a. Subtract non-specific binding from total binding to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
c-Fos Immunohistochemistry Protocol
This protocol describes the detection of c-Fos protein as a marker of neuronal activation following this compound administration.
1. Animal Treatment and Perfusion: a. Administer this compound or vehicle to the animals. b. 90-120 minutes after administration, deeply anesthetize the animals and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. c. Post-fix the brains in 4% PFA overnight at 4°C.
2. Tissue Sectioning: a. Cryoprotect the brains by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until they sink. b. Freeze the brains and section them at 30-40 µm using a cryostat or vibratome.
3. Immunohistochemistry: a. Wash the free-floating sections three times in PBS. b. Block endogenous peroxidase activity by incubating in 0.3% H2O2 in PBS for 30 minutes (for DAB staining). c. Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature. d. Incubate the sections with a primary antibody against c-Fos (at the optimized dilution) in the blocking solution overnight at 4°C. e. Wash the sections three times in PBS. f. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) in blocking solution for 1-2 hours at room temperature. g. Wash the sections three times in PBS. h. Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature. i. Visualize the signal using a diaminobenzidine (DAB) solution.
4. Mounting and Analysis: a. Mount the stained sections onto gelatin-coated slides. b. Dehydrate the sections through an ethanol (B145695) gradient, clear in xylene, and coverslip. c. Quantify c-Fos-positive cells in the brain regions of interest using a microscope and image analysis software.
Elevated Plus-Maze Protocol
This protocol is for assessing anxiety-like behavior in rodents following this compound administration.
1. Apparatus: a. A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
2. Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle at the desired time point before testing (e.g., 30 minutes prior). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze freely for a 5-minute session. e. Record the session using a video camera mounted above the maze.
3. Data Analysis: a. Score the following parameters using automated tracking software or manual observation: i. Time spent in the open arms. ii. Time spent in the closed arms. iii. Number of entries into the open arms. iv. Number of entries into the closed arms. v. Total distance traveled. b. Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100] as indices of anxiety-like behavior.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Workflow for differentiating OTR and V1AR effects.
Caption: Interpreting behavioral data with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WAY-267464 Administration for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of WAY-267464 for chronic in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a non-peptide small molecule that was initially developed as a potent and selective agonist for the oxytocin (B344502) receptor (OTR).[1][2][3][4] However, subsequent research has revealed that it also functions as a potent antagonist of the vasopressin V1A receptor (V1AR).[4][5] This dual activity is a critical consideration for experimental design and data interpretation.
Q2: What are the known in vivo effects of this compound?
This compound has been shown to exhibit anxiolytic-like effects in animal models.[3] It has also been reported to have pro-social effects, though these may be attributable to its V1AR antagonist action.[6] Conversely, some studies have shown that this compound can impair social recognition memory in rats, an effect also linked to its V1A receptor antagonism.[5][7] At higher doses (e.g., 100 mg/kg), it has been observed to suppress locomotor activity in rats.[6][8]
Q3: What is the recommended route of administration for chronic studies?
The most commonly reported route of administration for this compound in preclinical studies is intraperitoneal (i.p.) injection.[5][6]
Q4: What is the reported pharmacokinetic profile of this compound?
This compound is a non-peptide compound, which makes it resistant to degradation by endogenous peptidases, potentially prolonging its half-life compared to peptide-based oxytocin analogs.[9] However, one study indicated that it has a very short plasma half-life in rats due to high systemic clearance. It is reported to cross the blood-brain barrier to a greater extent than exogenously applied oxytocin.[4] The poor oral bioavailability of oxytocin itself is well-documented, and while this compound is a non-peptide, its oral bioavailability for chronic studies requires careful consideration and likely formulation optimization if oral administration is desired.[6][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | The compound has limited solubility in aqueous solutions. | Prepare the vehicle by first dissolving this compound in an organic solvent like DMSO and then adding an emulsifier such as Tween-80 before bringing it to the final volume with saline. Gentle warming and vortexing can aid dissolution. Prepare fresh solutions regularly, especially for chronic studies, to avoid precipitation over time. |
| Inconsistent behavioral or physiological results | The dual activity of this compound as an OTR agonist and V1AR antagonist can lead to complex and sometimes opposing effects. The short half-life may also contribute to variability if dosing intervals are not optimized. | Carefully consider the contribution of both OTR and V1AR to the observed effects. Include appropriate control groups, such as co-administration with selective OTR or V1AR antagonists, to dissect the mechanism of action. For chronic studies, consider more frequent administration or the use of delivery systems that provide more stable plasma concentrations. |
| Reduced locomotor activity in experimental animals | This is a known dose-dependent effect of this compound.[6][8] | If locomotor suppression is confounding the interpretation of other behavioral tests, consider using a lower dose range. Conduct locomotor activity tests to establish a dose that does not significantly impact movement before proceeding with other behavioral paradigms. |
| Vehicle-induced effects | The vehicle, particularly DMSO, can have its own biological effects, especially in chronic studies. | Run a vehicle-only control group to account for any effects of the administration vehicle. Minimize the concentration of DMSO in the final injection volume whenever possible. |
| Degradation of the compound in solution over time | The stability of this compound in the prepared vehicle over several days or weeks for a chronic study may be limited. | It is recommended to prepare fresh solutions for injection at regular intervals (e.g., daily or every few days) and store any stock solutions at -20°C. Conduct pilot stability tests of your specific formulation if the solution needs to be stored for extended periods. |
Quantitative Data
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | Value | Reference |
| Oxytocin Receptor (OTR) | Human | Ki | 58.4 nM | |
| Oxytocin Receptor (OTR) | Rat | Ki | 978 nM | [6] |
| Oxytocin Receptor (OTR) | Rat | EC50 | 881 nM | [6] |
| Vasopressin V1A Receptor (V1AR) | Rat | Ki | 113 nM | [6] |
| Vasopressin V1A Receptor (V1AR) | Rat | Functional Response | No agonist activity | [6] |
Table 2: In Vivo Administration Parameters for this compound
| Species | Route of Administration | Vehicle Composition | Dose Range | Reference |
| Rat | Intraperitoneal (i.p.) | 15% DMSO, 2% Tween-80, 83% physiological saline | 10 - 100 mg/kg | [6] |
| Rat | Intraperitoneal (i.p.) | Not specified | 10, 30, and 100 mg/kg | [5] |
Experimental Protocols
Protocol for Preparation of this compound for Intraperitoneal Injection
This protocol is based on methodologies reported in the literature.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound needed.
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 15% concentration in the final solution.
-
Vortex or gently warm the solution to aid dissolution until the powder is completely dissolved.
-
-
Add Tween-80:
-
Add the required volume of Tween-80 to achieve a 2% concentration in the final solution.
-
Vortex the solution to ensure thorough mixing.
-
-
Add Physiological Saline:
-
Slowly add the physiological saline to reach the final desired volume (making up the remaining 83%).
-
Vortex the solution again to ensure a homogenous suspension.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further vortexing may be necessary.
-
Draw the solution into sterile syringes for administration.
-
It is recommended to prepare this solution fresh before each set of injections, especially for chronic studies.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its effects through two primary G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR), for which it is an agonist, and the vasopressin V1A receptor (V1AR), for which it is an antagonist. Both receptors are known to couple to Gq/11 proteins.
Caption: Dual signaling pathways of this compound.
Experimental Workflow for a Chronic Study
Caption: General experimental workflow for a chronic in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability and pharmacokinetics of sublingual oxytocin in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent WAY-267464 solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent preparation and use of WAY-267464 solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and handling of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | The local concentration of this compound exceeds its solubility limit in the aqueous environment as the DMSO disperses. | 1. Pre-warm the aqueous buffer to 37°C. 2. Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersal and prevents localized high concentrations. 3. Ensure the final DMSO concentration in the working solution is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cellular toxicity. |
| Cloudiness or visible particles in the prepared solution | Incomplete dissolution of the compound. | 1. Vortex the solution for a longer duration. 2. Briefly sonicate the solution in a water bath to aid dissolution. 3. Gently warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound. |
| Inconsistent experimental results | 1. Degradation of this compound in solution. 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh working solutions daily. Avoid storing diluted aqueous solutions for extended periods. 2. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Verify the concentration of your stock solution using a suitable analytical method if possible. |
| Difficulty dissolving this compound dihydrochloride (B599025) in water or saline | This compound dihydrochloride has limited solubility in neutral aqueous solutions. | For higher concentrations required for in vivo studies, consider using a vehicle containing co-solvents. A commonly used formulation is 15% DMSO, 2% Tween-80, and 83% physiological saline .[1] Alternatively, for some applications, dissolving in normal saline (0.9% NaCl) has been reported.[2] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions about this compound solution preparation.
Q1: What is the recommended solvent for preparing a stock solution of this compound dihydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound dihydrochloride. It is soluble in DMSO at concentrations up to 80 mM (52.37 mg/mL).[3]
Q2: What is the solubility of this compound dihydrochloride in water?
A2: The solubility of this compound dihydrochloride in water is up to 5 mM (3.27 mg/mL).[3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How do I prepare a working solution of this compound for in vitro cell culture experiments?
A4: To prepare a working solution for cell culture, first prepare a concentrated stock solution in sterile DMSO. Then, dilute the stock solution into your pre-warmed cell culture medium to the desired final concentration. It is crucial to add the DMSO stock to the medium dropwise while gently mixing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (e.g., ≤ 0.5%) to avoid solvent-related effects on the cells.
Q5: How do I prepare this compound for in vivo administration?
A5: For in vivo studies in rodents, a common vehicle for this compound is a mixture of 15% DMSO, 2% Tween-80, and 83% physiological saline.[1] This formulation helps to maintain the solubility of the compound upon administration.
Q6: Is this compound stable in aqueous solutions?
A6: The stability of this compound in aqueous solutions for extended periods has not been extensively reported. Therefore, it is recommended to prepare fresh working solutions in aqueous buffers daily from a frozen DMSO stock.
Data Presentation
Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 52.37 | 80 |
| Water | 3.27 | 5 |
Data sourced from Tocris Bioscience.[3]
In Vivo Formulation Example
| Component | Percentage |
| DMSO | 15% |
| Tween-80 | 2% |
| Physiological Saline | 83% |
This formulation has been used for intraperitoneal (i.p.) injections in rats.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture (e.g., 10 µM)
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
In a sterile tube, perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium to achieve the final desired concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
When adding the DMSO stock to the medium, add it dropwise while gently mixing to ensure rapid and uniform dispersion.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathways of this compound
This compound is an agonist of the oxytocin (B344502) receptor (OTR) and an antagonist of the vasopressin V1A receptor (V1AR).[4]
Activation of the OTR by this compound primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC).[5] Downstream effects include the modulation of various cellular processes through pathways like the mitogen-activated protein kinase (MAPK) cascade.[5][6]
Caption: Agonistic signaling pathway of this compound via the oxytocin receptor.
As an antagonist, this compound binds to the V1AR but does not activate it. This blocks the binding of the endogenous ligand, arginine vasopressin (AVP), thereby inhibiting the V1AR-mediated signaling cascade. The V1AR also couples to Gq/11 proteins, and its inhibition by this compound prevents the downstream activation of PLC and subsequent cellular responses.[7][8]
Caption: Antagonistic action of this compound at the vasopressin V1A receptor.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative In Vivo Analysis of WAY-267464 and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of the non-peptide oxytocin (B344502) receptor (OTR) agonist, WAY-267464, and the endogenous neuropeptide, oxytocin. The development of small-molecule OTR agonists like this compound has been driven by the therapeutic potential of targeting the oxytocinergic system for psychiatric disorders such as anxiety, autism, and schizophrenia. However, the utility of synthetic oxytocin is limited by its short half-life and poor blood-brain barrier penetration.[1][2] This guide synthesizes experimental data to objectively compare the pharmacological profiles and behavioral effects of these two compounds.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and functional activities of this compound and oxytocin at the oxytocin receptor (OTR) and the vasopressin 1a receptor (V1aR), a closely related receptor with which oxytocin can interact.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Oxytocin Receptor (OTR) | Vasopressin 1a Receptor (V1aR) | Species | Reference |
| Oxytocin | 1.0 | 503 | Rat | [1] |
| This compound | 978 | 113 | Rat | [1] |
| This compound | 58.4 | >100-fold selectivity vs. V1aR | Human |
Table 2: Functional Activity (EC50, nM)
| Compound | Oxytocin Receptor (OTR) | Vasopressin 1a Receptor (V1aR) | Species | Reference |
| Oxytocin | 9.0 (Agonist) | 59.7 (Agonist) | Rat | [1] |
| This compound | 881 (Weak Agonist) | No functional response | Rat | [1] |
| This compound | 44 (Agonist, 77% efficacy vs. Oxytocin) | Potent Antagonist (Kb = 78 nM) | Human | [3] |
In Vivo Behavioral Effects: A Comparative Summary
This compound and oxytocin exhibit both similar and distinct profiles in various behavioral paradigms.
Table 3: Summary of In Vivo Behavioral Effects
| Behavioral Domain | This compound | Oxytocin | Key Findings | References |
| Anxiety | Anxiolytic-like effects | Anxiolytic-like effects | Both compounds show similar anxiolytic profiles in models like the elevated zero maze and four-plate test.[1][2] | [1][2] |
| Depression | No antidepressant-like effect | Antidepressant-like effect | This compound failed to mimic the antidepressant-like effects of oxytocin in the mouse tail suspension test.[1][2] | [1][2] |
| Social Behavior | Increased social preference | No significant effect on social preference | At a high dose (100 mg/kg), this compound, but not oxytocin, significantly increased time spent with a live rat over a dummy rat.[1] | [1] |
| Social Recognition | Impairs social recognition memory | Promotes social recognition | This compound's impairment of social memory is suggested to be mediated by its V1aR antagonist activity.[4] | [4] |
| Antipsychotic-like Effects | Reverses disruption in prepulse inhibition | Reverses disruption in prepulse inhibition | Both compounds show similar antipsychotic-like effects against disruptions induced by MK-801 or amphetamine.[1][2] | [1][2] |
| Locomotor Activity | Suppressed at high doses | Suppressed at high doses | Higher doses of both compounds led to a reduction in locomotor activity.[1] | [1] |
Signaling Pathways
The differential effects of this compound and oxytocin can be partly attributed to their distinct interactions with both the oxytocin and vasopressin V1a receptors. While both are agonists at the OTR, oxytocin is also an agonist at the V1aR, whereas this compound acts as a V1aR antagonist.[1][3][4][5]
Caption: Comparative signaling of Oxytocin and this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Social Preference Test
This test assesses the preference of a subject animal to interact with a conspecific over a non-social novel object.
Caption: Workflow for the Social Preference Test.
Protocol Details:
-
Apparatus: A three-chambered box is used. The two side chambers contain either a novel, live rat or a dummy rat.
-
Procedure: Adolescent rats are administered either this compound (10 and 100 mg/kg, i.p.) or oxytocin (0.1 and 1 mg/kg, i.p.).[1] Following administration, the subject rat is placed in the central chamber and allowed to freely explore all three chambers for a defined period.
-
Data Analysis: The time the subject animal spends in each of the side chambers is recorded and analyzed to determine preference.[1]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Caption: Workflow for the Elevated Plus Maze Test.
Protocol Details:
-
Apparatus: The maze consists of four arms (two open, two enclosed with high walls) arranged in a plus shape and elevated above the ground.[6][7][8]
-
Procedure: After a habituation period to the testing room, the animal is administered the test compound. It is then placed in the center of the maze and allowed to explore for a 5-minute session.[8]
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms.[7][8]
Social Recognition Memory Test
This test evaluates the ability of an animal to remember a previously encountered conspecific.
Caption: Workflow for the Social Recognition Memory Test.
Protocol Details:
-
Procedure: An adult experimental rat is first exposed to a juvenile conspecific for a brief period. Immediately following this initial encounter, the test compound is administered. After a set retention interval (e.g., 30 or 120 minutes), the adult rat is re-exposed to the now-familiar juvenile and a novel juvenile.[4]
-
Data Analysis: The amount of time the adult rat spends investigating each juvenile is recorded. A successful memory of the first juvenile is indicated by a significantly greater amount of time spent investigating the novel juvenile.[4]
References
- 1. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-267464 and TC-OT-39: Selectivity and Efficacy at the Oxytocin Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological properties of two non-peptide oxytocin (B344502) receptor (OTR) modulators: WAY-267464 and TC-OT-39. This document synthesizes available experimental data on their selectivity and efficacy, presents detailed experimental methodologies, and visualizes key concepts for clarity.
This compound and TC-OT-39 are synthetic, non-peptide small molecules designed to target the oxytocin receptor, a G-protein coupled receptor implicated in a wide range of physiological and behavioral processes, including social bonding, anxiety, and uterine contractions. While both compounds interact with the OTR, they exhibit distinct pharmacological profiles, influencing their potential therapeutic applications and research use.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative pharmacological data for this compound and TC-OT-39, focusing on their binding affinities (Kᵢ) and functional potencies (EC₅₀) at the human and rat oxytocin and vasopressin receptors.
| Compound | Receptor | Species | Action | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| This compound | OTR | Human | Agonist | 58.4 | 44 - 61 | [1] |
| OTR | Rat | Agonist | 978 | 881 | [2] | |
| V₁ₐR | Human | Antagonist | 73 | - (Kₑ = 78) | [1] | |
| V₁ₐR | Rat | Antagonist | 113 | No functional response | [2] | |
| V₁ₐR | Mouse | Antagonist | 278 | - (Kₑ = 97) | [1] | |
| TC-OT-39 | OTR | - | Partial Agonist | - | 33, 180 | [3][4][5] |
| V₁ₐR | - | Antagonist | 330 | - | [3][4][5][6] | |
| V₂R | - | Partial Agonist | >1000 | 850 | [3][6] |
Note: Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates higher binding affinity. EC₅₀ is the half-maximal effective concentration, indicating the potency of a compound to elicit a functional response. Kₑ is the equilibrium dissociation constant for an antagonist.
In Vivo Efficacy: A Summary of Preclinical Findings
| Compound | Animal Model | Administration Route | Dose | Observed Effects | Reference |
| This compound | Mouse | - | - | Anxiolytic-like effects | [7][8] |
| Rat | i.p. | 30 and 100 mg/kg | Impaired social recognition memory | [9][10] | |
| Rat | i.p. | 100 mg/kg | Increased social preference | [2] | |
| Rat (inflammatory pain) | Intrathecal | - | Anti-hyperalgesia | [11] | |
| TC-OT-39 | Rat (uterine response) | - | - | Active in vivo | [3] |
| Mouse | i.p. | 50 mg/kg | Decreased marble burying (anxiolytic-like) | [4][12] | |
| Mouse | i.p. | 75 mg/kg | Sedative-like effects | [4] | |
| Rat (inflammatory pain) | Intrathecal | - | Anti-hyperalgesia | [11] |
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.[7]
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or COS7) stably or transiently expressing the receptor of interest (e.g., OTR or V₁ₐR).[2][7]
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., tritiated oxytocin for OTR or tritiated vasopressin for V₁ₐR) and varying concentrations of the unlabeled test compound (this compound or TC-OT-39).[2][7]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]
-
-
Specifics for this compound:
Functional Assays
These assays measure the functional consequence of a compound binding to its receptor, such as the activation of a downstream signaling pathway.[7]
-
General Protocol (Calcium Flux Assay):
-
Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with the receptor of interest and a reporter gene construct (e.g., a luciferase gene downstream of a promoter responsive to a specific signaling pathway, such as NFAT for Gq-coupled receptors).[2][7]
-
Compound Application: The transfected cells are treated with varying concentrations of the test compound.
-
Signal Detection: The activation of the signaling pathway is measured, for example, by quantifying the luminescence produced by the luciferase reporter gene or by measuring changes in intracellular calcium levels using a fluorescent dye.[1]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ value.
-
-
Specifics for this compound (Luciferase Reporter Assay):
-
HEK293 cells stably expressing the OTR or V₁ₐR were used. The functional response was measured based on the downstream activation of the NFAT response element linked to a luciferase gene.[2]
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the oxytocin receptor upon activation by agonists.
Caption: General experimental workflow for a radioligand binding assay.
Discussion of Selectivity and Efficacy
This compound was initially developed as a potent and selective non-peptide OTR agonist.[8][13] However, subsequent studies have revealed a more complex pharmacological profile, indicating that it also acts as a potent antagonist at the vasopressin V₁ₐ receptor.[1][7][8][9] This dual activity is a critical consideration for interpreting experimental results, as the vasopressin system is also heavily involved in social behaviors. For instance, while this compound has demonstrated anxiolytic-like effects, some of its prosocial effects may be attributable to its V₁ₐ receptor antagonism.[7] Conversely, its V₁ₐ antagonist action has also been linked to the impairment of social recognition memory in rats.[7][9][10] At the OTR, it acts as a full agonist with high potency in human cell lines, though its affinity and efficacy appear to be lower at the rat OTR.[1][2]
TC-OT-39 is characterized as a potent, non-peptide partial agonist of the OTR.[3] Partial agonism means that even at saturating concentrations, it does not produce the maximal functional response achievable with a full agonist. This property can be advantageous in therapeutic applications, potentially reducing the risk of receptor desensitization and overstimulation. TC-OT-39 also exhibits antagonist activity at the V₁ₐ receptor and partial agonist activity at the V₂ receptor, although with lower affinity and potency compared to its action at the OTR.[3][6] In vivo, TC-OT-39 has shown efficacy in a rat model of uterine response and has demonstrated anxiolytic-like and sedative effects in mice.[3][4][12] A direct comparison study showed that both this compound and TC-OT-39 produce anti-hyperalgesia in a rat model of inflammatory pain, with their effects being blocked by an OTR antagonist, confirming their action through this receptor.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. TC OT 39 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WAY-267464 and Other Non-Peptide Oxytocin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide oxytocin (B344502) receptor (OTR) agonist WAY-267464 with other notable non-peptide OTR agonists, focusing on their pharmacological profiles and the experimental methodologies used for their characterization. The development of non-peptide OTR agonists is a significant area of research, aiming to overcome the pharmacokinetic limitations of the native oxytocin peptide, such as its short half-life and poor blood-brain barrier penetration.[1] This document is intended to serve as a valuable resource for professionals in the field of drug discovery and neuroscience.
Data Presentation: Pharmacological Profiles
The following table summarizes the in vitro pharmacological data for this compound and other selected non-peptide OTR agonists, LIT-001 and TC-OT-39. The data includes binding affinities (Ki) and functional potencies (EC50/IC50) at the human and rat oxytocin receptors, as well as at the closely related human vasopressin 1a (V1aR) and vasopressin 2 (V2R) receptors. This comparative data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Species | Action | Ki (nM) | EC50/IC50 (nM) | Selectivity (OTR vs. V1aR) |
| This compound | OTR | Human | Agonist | - | 44 - 61 | >100-fold (functional) |
| OTR | Rat | Agonist | 978[2] | 881[2] | ||
| V1aR | Human | Antagonist | 73 | Kb = 78 | ||
| V1aR | Rat | Antagonist | 113[2] | No functional response | ||
| LIT-001 | OTR | Human | Agonist | 226[3] | 25[3] | 236-fold (functional)[3] |
| V1aR | Human | Antagonist | 1253[3] | 5900[3] | ||
| V2R | Human | Agonist | 1666[3] | 41[3] | ||
| TC-OT-39 | OTR | Human | Partial Agonist | 147 | 33 - 180[4][5][6] | |
| V1aR | Human | Antagonist | 330[4][6][7][8] | - | ||
| V2R | Human | Partial Agonist | >1000 | 850[7][8] |
Mandatory Visualization: Oxytocin Receptor Signaling Pathways
Activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][11] The OTR can also couple to Gαi proteins and activate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11][12]
Experimental Protocols
The characterization of non-peptide OTR agonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a test compound to the oxytocin receptor.
Objective: To measure the affinity of this compound and other non-peptide agonists for the OTR and vasopressin receptors.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing rat OTR or V1aR).[13]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin for OTR or [³H]arginine vasopressin for V1aR) with the prepared cell membranes.[13]
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, LIT-001).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of the unlabeled native ligand (e.g., oxytocin or vasopressin).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or has no effect on receptor signaling.
1. Calcium Mobilization Assay
Objective: To measure the ability of non-peptide agonists to stimulate OTR-mediated intracellular calcium release, a hallmark of Gq pathway activation.
General Protocol:
-
Cell Preparation:
-
Plate cells expressing the OTR (e.g., CHO or HEK293 cells) in a 96-well or 384-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test compound to the wells.
-
Immediately measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
2. Luciferase Reporter Gene Assay
Objective: To measure the activation of a specific signaling pathway downstream of OTR activation.
General Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a plasmid encoding the OTR and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter that is responsive to a specific signaling pathway (e.g., a serum response element for the MAPK/ERK pathway).
-
-
Compound Treatment:
-
Plate the transfected cells and treat them with varying concentrations of the test compound.
-
Incubate the cells to allow for receptor activation and subsequent expression of the luciferase reporter gene.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate (e.g., luciferin).
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of the test compound.
-
Determine the EC50 value from the dose-response curve.
-
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIT-001 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. TC OT 39 | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Oxytocin Receptor Agonism of WAY-267464: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WAY-267464's performance as an oxytocin (B344502) receptor (OTR) agonist, with a focus on its validation through the use of antagonists. Experimental data and detailed methodologies are presented to support the findings.
This compound is a non-peptide agonist of the oxytocin receptor, which has been investigated for its potential therapeutic applications in social and behavioral disorders.[1] A critical aspect of its pharmacological characterization is the confirmation that its biological effects are indeed mediated by the OTR. This is typically achieved by demonstrating that a selective OTR antagonist can block the effects of this compound. However, the pharmacological profile of this compound is complex, as it also exhibits potent antagonist activity at the vasopressin 1A receptor (V1AR).[2][3] This dual activity necessitates careful experimental design to delineate the specific contributions of OTR agonism to its overall effects.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound at the human and rat oxytocin and vasopressin 1A receptors.
Table 1: Pharmacological Profile of this compound at Human Receptors
| Receptor | Action | Ki (nM) | EC50/IC50 (nM) | Efficacy (%) | Reference |
| Oxytocin Receptor (OTR) | Agonist | 58.4 | 44 - 61 | 77 - 87 | [3][4] |
| Vasopressin V1A Receptor (V1AR) | Antagonist | 73 | 78 (Kb) | - | [3] |
Table 2: Pharmacological Profile of this compound at Rat Receptors
| Receptor | Action | Ki (nM) | EC50 (nM) | Reference |
| Oxytocin Receptor (OTR) | Agonist | 978 | 881 | [2] |
| Vasopressin V1A Receptor (V1AR) | Antagonist | 113 | No functional response | [2] |
Mandatory Visualization
Caption: Oxytocin Receptor Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for Antagonist Validation.
Experimental Protocols
In Vitro Validation: Radioligand Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound at the OTR and to confirm that its agonist activity is blocked by an OTR antagonist.
1. Radioligand Binding Assay (Competition) [2][5]
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat oxytocin receptor.
-
Membrane Preparation: Cell membranes are prepared from the transfected cells.
-
Radioligand: Tritiated oxytocin ([³H]OT) is used as the radioligand.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]OT and varying concentrations of the unlabeled competitor (this compound or a reference compound).
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
2. Functional Assay (Calcium Mobilization or IP1 Accumulation) [3][6]
-
Cell Lines: HEK293 cells stably expressing the human or rat oxytocin receptor.
-
Principle: The oxytocin receptor is a Gq-coupled receptor.[7][8][9][10] Agonist binding activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8][10] IP3 stimulates the release of intracellular calcium (Ca²⁺), and the breakdown of PIP2 to IP3 results in the accumulation of inositol monophosphate (IP1). These downstream events can be measured as an indicator of receptor activation.
-
Procedure for Antagonist Validation:
-
Cells are plated in a multi-well format.
-
For the antagonist group, cells are pre-incubated with a selective OTR antagonist (e.g., Atosiban) for a specified period. The control group is pre-incubated with vehicle.
-
This compound is then added to stimulate the cells.
-
The cellular response (e.g., change in intracellular Ca²⁺ concentration measured using a fluorescent dye or accumulation of IP1 measured using an HTRF assay kit) is recorded.
-
-
Data Analysis: The response to this compound in the presence and absence of the antagonist is compared. A rightward shift in the concentration-response curve for this compound in the presence of the antagonist, with no change in the maximum response, is indicative of competitive antagonism at the OTR.
In Vivo Validation: Behavioral Pharmacology
Objective: To demonstrate that a behavioral effect of this compound is mediated by the OTR by showing that the effect is blocked by a centrally-acting OTR antagonist.
1. Social Recognition Memory Test in Rats [11][12]
-
Animals: Adult male rats.
-
Principle: This test assesses the ability of a rat to remember a previously encountered juvenile conspecific. Oxytocin is known to play a role in social memory.
-
Drugs and Administration:
-
This compound is dissolved in a vehicle such as 15% DMSO, 2% Tween-80, and 83% physiological saline and administered intraperitoneally (i.p.).[2]
-
A selective OTR antagonist (e.g., Compound 25) is administered prior to this compound.
-
-
Procedure:
-
An adult rat is exposed to a juvenile rat for a short period (e.g., 4 minutes).
-
Immediately after this initial exposure, the OTR antagonist or vehicle is administered, followed by the administration of this compound or vehicle.
-
After a retention interval (e.g., 30 or 120 minutes), the adult rat is re-exposed to the familiar juvenile and a novel juvenile.
-
The time spent investigating each juvenile is recorded.
-
-
Data Analysis: A preference for the novel juvenile indicates successful social recognition memory. The ability of the OTR antagonist to block any memory-modulating effects of this compound is assessed. For example, if this compound is found to impair social recognition, a key validation step is to show that this impairment is prevented by pre-treatment with an OTR antagonist.[11]
2. Anti-hyperalgesia in a Rat Model of Inflammatory Pain [13]
-
Animals: Male and female rats with induced inflammatory pain (e.g., via intraplantar carrageenan injection).
-
Principle: Oxytocin has known anti-nociceptive effects. This experiment tests if this compound can produce similar effects and if these are OTR-mediated.
-
Drugs and Administration:
-
This compound and the OTR antagonist Atosiban are administered intrathecally.
-
-
Procedure:
-
Inflammatory pain is induced in the rats.
-
This compound is administered, and pain responses (e.g., paw withdrawal latency to a thermal stimulus) are measured over time.
-
In a separate group of animals, Atosiban is co-administered with this compound.
-
-
Data Analysis: An increase in paw withdrawal latency indicates an anti-hyperalgesic effect. A significant reduction of this compound's anti-hyperalgesic effect in the presence of Atosiban confirms the involvement of OTR activation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | OXTR agonist | Probechem Biochemicals [probechem.com]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally rigid derivatives of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin-1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 11. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-267464 and Endogenous Oxytocin Efficacy
This guide provides a detailed, data-driven comparison between the synthetic, non-peptide oxytocin (B344502) receptor (OTR) agonist, WAY-267464, and the endogenous neuropeptide, oxytocin. The development of small-molecule OTR agonists like this compound has been a significant goal in neuroscience and pharmacology, primarily due to their potential for improved pharmacokinetic properties, such as better penetration of the blood-brain barrier, compared to peptide-based compounds like oxytocin.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective pharmacological profiles and functional effects based on available experimental data.
Data Presentation: Receptor Pharmacology
The pharmacological profiles of this compound and oxytocin have been characterized through various in vitro assays, revealing significant differences in their binding affinities and functional potencies at the oxytocin receptor (OTR) and the structurally related vasopressin 1a receptor (V1aR). The following tables summarize key quantitative data from studies using human embryonic kidney (HEK293) cells stably expressing the respective receptors.
Table 1: Receptor Binding Affinity (Kᵢ)
Binding affinity (Kᵢ) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Oxytocin Receptor (OTR) Kᵢ (nM) | Vasopressin 1a Receptor (V1aR) Kᵢ (nM) |
| Endogenous Oxytocin | 1.0[3][4] | 503[3][4] |
| This compound | 978[3][4] | 113[3][4] |
Note: Another study reported a Kᵢ of 58.4 nM for this compound at the human OTR.[5]
Table 2: Functional Potency (EC₅₀) and Activity
Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of the maximal possible effect. This data illustrates not only the potency but also the nature of the compound's action at the receptor (agonist vs. antagonist).
| Compound | OTR EC₅₀ (nM) | OTR Activity | V1aR EC₅₀ (nM) | V1aR Activity |
| Endogenous Oxytocin | 9.0[3][4] | Full Agonist[3][4] | 59.7[3][4] | Full Agonist[3][4] |
| This compound | 881[3][4] | Weak Agonist[3][4] | No response up to 100 µM[3] | Antagonist[3][4][6] |
Note: A separate functional assay reported an EC₅₀ of 44 nM for this compound at the human OTR, with 77% efficacy compared to oxytocin.[6]
Comparative Analysis
The experimental data reveals a complex pharmacological profile for this compound that is distinct from endogenous oxytocin.
-
At the Oxytocin Receptor (OTR): Endogenous oxytocin is a highly potent agonist with high binding affinity (Kᵢ = 1.0 nM) and strong functional activity (EC₅₀ = 9.0 nM).[3][4] In contrast, this compound demonstrates significantly weaker affinity and potency at the OTR, acting as a weak agonist.[3][4] Its binding affinity is nearly 1000 times lower than that of oxytocin in the same assay.[4][7]
-
At the Vasopressin 1a Receptor (V1aR): The two compounds exhibit divergent actions at the V1aR. Oxytocin binds with lower affinity compared to the OTR but still functions as a full agonist.[3][4] Conversely, this compound shows a higher binding affinity for the V1aR than for the OTR.[3][4] However, it elicits no functional response, indicating that it acts as a V1aR antagonist.[2][3][4][6]
-
In Vivo and Behavioral Effects: These pharmacological differences lead to distinct behavioral outcomes. While both compounds can produce some similar effects, such as suppressing locomotor activity at higher doses, their effects on social behavior can differ.[3][4] For instance, a high dose of this compound, but not oxytocin, was shown to significantly increase social preference in adolescent rats.[3][4] This has led to the hypothesis that some of the prosocial effects of this compound may be mediated by its antagonism of the V1aR, rather than solely through its weak agonism at the OTR.[3][4][8]
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies: radioligand displacement binding assays and luciferase reporter functional assays.
Radioligand Displacement Binding Assays
This method is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation: Isolated cell membrane preparations from HEK293 cells stably expressing either the OTR or V1aR are used.[3][4]
-
Competitive Binding: A fixed concentration of a high-affinity radioligand (e.g., [³H]-oxytocin or [³H]-vasopressin) is incubated with the cell membranes.[3]
-
Incubation with Test Compound: Varying concentrations of the unlabeled test compound (oxytocin or this compound) are added to the mixture to compete with the radioligand for receptor binding sites.[8]
-
Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then measured using liquid scintillation counting.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]
Luciferase Reporter Functional Assays
This type of assay measures the functional response of a cell upon receptor activation by a ligand. It is used to determine a compound's potency (EC₅₀) and efficacy (i.e., whether it is an agonist or antagonist).
-
Cell Line Engineering: HEK293 cells stably expressing the OTR or V1aR are further transfected with a reporter gene construct.[3] This construct typically contains a response element (e.g., NFAT for Gq-coupled receptors like OTR) linked to the luciferase gene.[3]
-
Agonist Treatment: The engineered cells are seeded into multi-well plates and treated with varying concentrations of the test agonist (oxytocin or this compound).[3]
-
Receptor Activation and Signal Transduction: Agonist binding to the receptor initiates an intracellular signaling cascade (see Figure 1), which leads to the activation of the response element.
-
Luciferase Expression and Measurement: Activation of the response element drives the expression of the luciferase enzyme. A substrate for luciferase is added, and the resulting luminescence is measured with a luminometer. The intensity of the light produced is proportional to the level of receptor activation.
-
Data Analysis: The luminescence data is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.[3]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Effects of WAY-267464, a Non-Peptide Oxytocin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide oxytocin (B344502) receptor (OTR) agonist, WAY-267464, with endogenous oxytocin and other synthetic OTR modulators. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of its pharmacological profile, a summary of its effects observed in preclinical models, and standardized protocols for key behavioral assays.
Executive Summary
This compound is a non-peptide agonist of the oxytocin receptor that exhibits a complex pharmacological profile, acting as both an OTR agonist and a vasopressin 1A receptor (V1AR) antagonist.[1][2] This dual activity distinguishes it from the endogenous ligand, oxytocin, which is a potent agonist at both OTR and, to a lesser extent, V1AR.[3] Preclinical studies in rodents have demonstrated the anxiolytic-like and pro-social effects of this compound.[4][5] However, a significant gap in the current understanding of this compound is the lack of direct cross-species validation in non-rodent species, including non-human primates and humans. While it was under investigation for the potential treatment of anxiety disorders and reached preclinical development, no clinical trial data has been made publicly available.[6] This guide synthesizes the available preclinical data to facilitate a comparative analysis and highlights the need for further cross-species investigation.
Data Presentation: Comparative Pharmacology
The following tables summarize the in vitro pharmacological data for this compound and a selection of alternative OTR modulators. This data provides a basis for comparing their binding affinities and functional potencies across different species and receptor subtypes.
Table 1: Receptor Binding Affinities (Ki, nM) of OTR Modulators
| Compound | Receptor | Human | Rat | Mouse | Hamster | Coyote |
| This compound | OTR | 58.4[7] | 978[3] | - | - | - |
| V1AR | 73[8] | 113[3] | 278[8] | - | 511.6[6] | |
| Oxytocin | OTR | 0.75[9] | 1.0[3] | 0.83[10] | 4.28[5] | - |
| V1AR | - | 503[3] | 20.38[10] | 495.2[5] | - | |
| Lit-001 | OTR | 226[11] | - | - | - | - |
| V1AR | 1253[12] | - | - | - | - | |
| V2R | 1666[12] | - | - | - | - | |
| TC OT 39 | OTR | - | - | - | - | - |
| V1AR | - | 330[2] | - | - | - | |
| V2R | - | - | - | - | - | |
| Carbetocin (B549339) | OTR | 7.1[13] | - | - | - | - |
| V1R | - | 7.24[14] | - | - | - | |
| V2R | - | 61.3[14] | - | - | - | |
| L-368,899 (Antagonist) | OTR | 26[15] | 8.9[15] | - | - | 12.38[6] |
| V1AR | 370 | 890[1] | - | - | 511.6[6] | |
| V2R | 570 | 2400[1] | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.
Table 2: Functional Potency (EC50/IC50, nM) of OTR Modulators
| Compound | Receptor | Action | Human | Rat | Mouse |
| This compound | OTR | Agonist | 44[8] | 881[3] | - |
| V1AR | Antagonist | Kb = 78[8] | No functional response[3] | Kb = 97[8] | |
| Oxytocin | OTR | Agonist | - | 9.0[3] | 4.45[10] |
| V1AR | Agonist | - | 59.7[3] | 171[10] | |
| Lit-001 | OTR | Agonist | 25, 55[11][12] | - | 18[16] |
| V1AR | Antagonist | IC50 = 5900[12] | - | - | |
| V2R | Agonist | 41[12] | - | - | |
| TC OT 39 | OTR | Partial Agonist | - | 33[2] | 180[17] |
| V2R | Partial Agonist | - | 850[2] | - | |
| Carbetocin | OTR | Agonist | EC50 = 0.7, 0.01[13] | EC50 = 48.0[14] | - |
| L-368,899 (Antagonist) | OTR | Antagonist | IC50 = 26[15] | IC50 = 8.9[15] | - |
Note: EC50 represents the concentration for 50% maximal agonistic effect. IC50 represents the concentration for 50% inhibition. Kb represents the antagonist dissociation constant. "-" indicates data not available.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the effects of this compound and other OTR modulators in rodents are provided below.
Social Preference Test
This test assesses the propensity of an animal to engage in social interaction.
Apparatus: A three-chambered box with removable partitions. The side chambers contain identical wire cages.
Procedure:
-
Habituation (10 minutes): The test animal is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test animal is returned to the central chamber and the partitions are removed.
-
Social Novelty Phase (10 minutes): A second, novel "stranger" mouse is placed in the previously empty wire cage. The test animal is again placed in the central chamber and the partitions are removed.
-
Data Collection: The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed. Increased time spent with the stranger mouse compared to the empty cage indicates normal sociability. Preference for the novel stranger over the familiar one indicates social memory.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
The test animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. A higher percentage of time spent in the open arms is indicative of lower anxiety-like behavior.
Mandatory Visualizations
Signaling Pathways of this compound
References
- 1. L-368,899 hydrochloride | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LIT-001 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Unraveling the Complex Mechanism of WAY-267464: A Comparative Guide Using Knockout Models
WAY-267464, a non-peptide compound, has emerged as a significant tool in neuropharmacology for its ability to modulate social and anxiety-related behaviors. Initially developed as a selective agonist for the oxytocin (B344502) receptor (OTR), subsequent research has revealed a more complex pharmacological profile, notably its potent antagonist activity at the vasopressin V1A receptor (V1AR). This dual-action mechanism complicates the interpretation of its behavioral effects. The gold standard for dissecting such complex in vivo pharmacology is the use of knockout animal models, where the specific receptors are absent. This guide provides a comprehensive comparison of this compound's activity and outlines how knockout models are crucial for confirming its mechanism of action.
In Vitro Pharmacology: A Tale of Two Receptors
Initial characterization of this compound identified it as a high-affinity and selective agonist for the OTR.[1] However, later studies unveiled its significant binding affinity and antagonist function at the V1AR.[2][3] This dual activity is critical, as the oxytocin and vasopressin systems often have opposing effects on behavior.
| Compound | Receptor | Species | Activity | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| This compound | Oxytocin Receptor (OTR) | Human | Agonist | 58.4 | ~61 |
| Oxytocin Receptor (OTR) | Rat | Agonist | 978 | 881 (weak agonist) | |
| Vasopressin V1A Receptor (V1AR) | Human | Antagonist | ~73 | - | |
| Vasopressin V1A Receptor (V1AR) | Rat | Antagonist | 113 | No functional response (agonist assay) | |
| Oxytocin | Oxytocin Receptor (OTR) | Rat | Agonist | 1.0 | 9.0 |
| Vasopressin V1A Receptor (V1AR) | Rat | Agonist | 503 | 59.7 |
Data compiled from multiple sources.[1][2][3][4]
The Role of Knockout Models in Mechanistic Confirmation
To dissect the behavioral effects of this compound, knockout mice lacking either the OTR or V1AR are indispensable. By administering the compound to these animals, researchers can isolate the contribution of each receptor to its overall pharmacological profile.
Experimental Workflow for Knockout Model Validation
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WAY-267464 and Carbetocin in Social Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-267464 and carbetocin (B549339), two synthetic analogs with activity at the oxytocin (B344502) receptor (OTR), in the context of social behavior research. While both compounds are investigated for their potential to modulate social behaviors, their distinct pharmacological profiles lead to divergent effects, a critical consideration for researchers in the field.
At a Glance: Key Differences
| Feature | This compound | Carbetocin |
| Primary Target | Oxytocin Receptor (OTR) Agonist | Oxytocin Receptor (OTR) Agonist |
| Secondary Target(s) | Potent Vasopressin 1A Receptor (V1AR) Antagonist | Vasopressin V1a and V1b Receptor Antagonist |
| Effect on Social Recognition | Impairs social recognition memory in rodents.[1] | Data from standardized social recognition tests in rodents is limited. |
| Effect on Social Interaction | Increases social preference at high doses. | May increase exploratory activity, but specific effects on social interaction time are not well-quantified in comparable studies.[2] |
| Receptor Selectivity | Dual OTR agonist and V1AR antagonist. | Highly selective for OTR with antagonist activity at V1a/V1b receptors. |
| Chemical Class | Non-peptide small molecule. | Peptide analog of oxytocin. |
Pharmacological Profile: A Tale of Two Receptors
The behavioral effects of this compound and carbetocin are intrinsically linked to their interactions with both the oxytocin and vasopressin receptor systems.
This compound is a non-peptide molecule that acts as an agonist at the oxytocin receptor. However, it also exhibits potent antagonist activity at the vasopressin 1A receptor (V1AR). This dual-action is a crucial factor in its observed effects on social behavior. In vitro studies have confirmed its high affinity for the V1AR, where it acts as an antagonist.[1][3]
Carbetocin , a peptide analog of oxytocin, is characterized by its high selectivity for the oxytocin receptor. Unlike this compound, it is reported to act as an antagonist at both the vasopressin V1a and V1b receptors. This pharmacological profile suggests that carbetocin's effects are more likely to be mediated primarily through the oxytocin receptor system, with a potential blockade of vasopressin signaling.
Receptor Binding and Functional Activity
| Compound | Receptor | Action | Affinity (Ki, nM) | Functional Activity (EC50 or IC50, nM) |
| This compound | OTR | Agonist | ~1.6 | ~27 |
| V1AR | Antagonist | ~2.0 | ~1.9 | |
| Carbetocin | OTR | Agonist | Data not consistently reported in direct comparison | Potent agonist activity |
| V1aR | Antagonist | Weak binding affinity | Antagonistic properties observed | |
| V1bR | Antagonist | Weak binding affinity | Antagonistic properties observed |
Note: Affinity and functional activity values can vary between studies and experimental conditions.
Performance in Social Behavior Paradigms
Direct comparative studies of this compound and carbetocin in the same social behavior paradigms are scarce. The available data, primarily from rodent models, are summarized below.
Social Recognition
The social recognition test assesses an animal's ability to remember a previously encountered conspecific.
This compound has been shown to impair social recognition memory in rats.[1] This counterintuitive effect for an OTR agonist is attributed to its potent V1AR antagonist activity, as V1AR signaling is known to be crucial for social memory. Studies have demonstrated that this compound can block the memory-enhancing effects of vasopressin.[1]
Carbetocin: There is a lack of published studies providing specific quantitative data, such as a discrimination index, for carbetocin in standardized social recognition tests in rodents. One study in Holstein steers, a species with different social structures to rodents, found that intracerebroventricular administration of carbetocin did not facilitate social behavior between familiar individuals and at higher doses induced sedative effects that disrupted social interactions.[4]
Social Interaction and Preference
These tests measure an animal's propensity to engage with a conspecific.
This compound has been demonstrated to increase the proportion of time spent with a live rat over a dummy rat in a social preference test, particularly at higher doses (100 mg/kg).[3] This suggests a pro-social effect in terms of social interest.
Carbetocin: In an open-field test with Wistar rats, carbetocin was observed to have a slight increasing effect on exploratory activity, which persisted for several days.[2] However, this study did not specifically quantify direct social interaction time with a conspecific. Another study investigating the effects of carbetocin on ethanol-induced behavioral sensitization in mice mentions its involvement in modulating social interaction, but does not provide baseline quantitative data on social preference or interaction in the absence of ethanol.[5]
Experimental Methodologies
Social Recognition Test (for this compound)
Objective: To assess the effect of this compound on short-term social memory in rats.
Animals: Adult male rats as test subjects and juvenile male rats as stimuli.
Procedure:
-
Habituation: The adult rat is placed in a clean, open-field arena for a 10-minute habituation period.
-
Sample Phase (T1): A juvenile rat is introduced into the arena with the adult rat for a 4-minute social interaction period. The duration of social investigation (sniffing of the head, anogenital region, and torso) by the adult rat is recorded.
-
Inter-exposure Interval (IEI): The juvenile is removed, and the adult rat remains in its home cage for a specified duration (e.g., 30 or 120 minutes).
-
Test Phase (T2): The same juvenile from T1 (now familiar) and a novel juvenile are simultaneously introduced into the arena with the adult rat for a 4-minute period. The time the adult rat spends investigating each juvenile is recorded.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) at a specified time relative to the testing phases (e.g., before T1 or immediately after T1).[1]
-
Data Analysis: A discrimination index (DI) is calculated as: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time). A positive DI indicates successful social recognition.
Social Preference Test (for this compound)
Objective: To evaluate the preference of a rat for a social stimulus over a non-social stimulus following treatment with this compound.
Animals: Adolescent male rats.
Procedure:
-
Apparatus: A three-chambered apparatus is typically used.
-
Habituation: The test rat is allowed to freely explore all three chambers for a 10-minute period.
-
Test Phase: A novel, unfamiliar rat (social stimulus) is placed in a wire cage in one of the side chambers, and an inanimate object (non-social stimulus, e.g., a dummy rat) is placed in a similar cage in the opposite chamber.
-
Drug Administration: this compound or vehicle is administered i.p. at various doses (e.g., 10, 100 mg/kg) prior to the test phase.[3]
-
Data Collection: The test rat is placed in the center chamber and allowed to explore all three chambers for a 10-minute period. The time spent in each chamber and the time spent actively investigating each stimulus are recorded.
-
Data Analysis: The primary measures are the time spent in the chamber with the social stimulus versus the non-social stimulus and the time spent actively sniffing each stimulus.
Signaling Pathways
Both this compound and carbetocin initiate their primary effects through the oxytocin receptor, a G-protein coupled receptor (GPCR). The V1A receptor, the secondary target of this compound, is also a GPCR. Activation of these receptors triggers intracellular signaling cascades that ultimately modulate neuronal activity and behavior.
Oxytocin Receptor (OTR) Signaling
Activation of the OTR by an agonist like this compound or carbetocin primarily couples to Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to a variety of downstream effects, including the activation of other kinases and changes in gene expression, which are thought to underlie the pro-social effects of OTR activation.
Vasopressin 1A Receptor (V1AR) Signaling
The antagonist action of this compound at the V1AR blocks the endogenous signaling of vasopressin. V1ARs, similar to OTRs, are coupled to Gq/11 proteins. Vasopressin binding normally activates the PLC pathway, leading to increased intracellular calcium. This signaling is implicated in various social behaviors, including social memory and aggression. By blocking this pathway, this compound can interfere with these vasopressin-mediated effects.
Experimental Workflow: Social Behavior Study
The following diagram illustrates a general workflow for investigating the effects of compounds like this compound and carbetocin on social behavior in rodents.
Conclusion and Future Directions
This compound and carbetocin, while both targeting the oxytocin receptor, present distinct pharmacological profiles that translate into different effects on social behavior. The dual OTR agonist/V1AR antagonist nature of this compound leads to complex, and at times paradoxical, behavioral outcomes, such as impaired social recognition but increased social preference. Carbetocin's high selectivity for the OTR suggests it may offer a more targeted approach to modulating oxytocin-mediated social behaviors, though more research with standardized behavioral paradigms is needed to confirm this.
For researchers and drug development professionals, the choice between these compounds will depend on the specific research question. This compound may be a useful tool for dissecting the interplay between the oxytocin and vasopressin systems in regulating social behavior. Carbetocin, with its more selective profile, could be valuable for studies aiming to isolate the effects of OTR agonism. Future head-to-head studies employing a battery of standardized social behavior tests are crucial to fully elucidate the comparative effects of these two compounds and their therapeutic potential.
References
- 1. karger.com [karger.com]
- 2. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
A Comparative Analysis of the Anxiolytic Profiles of WAY-267464 and Benzodiazepines
This guide provides a detailed comparison of the anxiolytic properties of the novel non-peptide oxytocin (B344502) receptor agonist, WAY-267464, and the well-established class of drugs, benzodiazepines. The information is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at their distinct mechanisms of action and performance in preclinical anxiety models, supported by experimental data.
Introduction: Two Distinct Approaches to Anxiolysis
Anxiety disorders represent a significant global health challenge, prompting continuous research into novel therapeutic agents with improved efficacy and side-effect profiles. For decades, benzodiazepines have been a cornerstone of anxiolytic treatment, exerting their effects through the potentiation of the GABAergic system.[1][2][3] However, their clinical utility is often limited by side effects such as sedation, cognitive impairment, and the potential for dependence.[4]
This compound represents a departure from this classical approach. As a potent, selective, non-peptide agonist of the oxytocin receptor (OTR), it targets a different neurochemical pathway implicated in social behavior and anxiety modulation.[5][6][7] Notably, this compound has been shown to cross the blood-brain barrier more effectively than oxytocin itself.[6][8] Subsequent research has also identified it as a potent antagonist of the vasopressin V1A receptor (V1aR), which may contribute to its overall pharmacological profile.[8][9][10] This guide will dissect and compare the preclinical anxiolytic data of this compound with that of benzodiazepines, providing a framework for understanding their relative therapeutic potential.
Mechanism of Action: GABAergic Inhibition vs. Oxytocinergic Modulation
The anxiolytic effects of this compound and benzodiazepines arise from their interaction with fundamentally different receptor systems in the central nervous system.
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][11] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[2][12] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This widespread central nervous system depression underlies their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][13]
This compound , in contrast, primarily targets the oxytocin receptor.[5][7] As an agonist, it mimics the effects of the endogenous neuropeptide oxytocin, which is known to play a crucial role in social bonding, trust, and the attenuation of fear and anxiety responses.[14][15] The anxiolytic-like effects of this compound are mediated through its action at central oxytocin receptors.[5][6] Additionally, this compound exhibits potent antagonism at the vasopressin V1A receptor.[8][10] This dual action may contribute to its unique behavioral profile, as vasopressin is often associated with stress and anxiety-related behaviors.[14]
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound has been evaluated in several standard preclinical models and demonstrates a profile comparable to that of benzodiazepines in specific assays.
Table 1: Performance in Rodent Models of Anxiety
| Model | Compound | Species | Dose | Key Anxiolytic-Like Effects | Citation(s) |
| Elevated Plus Maze / Zero Maze | This compound | Mouse | (Not specified) | Exhibits an anxiolytic-like profile | [5][6] |
| Diazepam | Rat | 0.25-1.0 mg/kg | Biphasic effect: increased exploration at low doses | [16] | |
| Diazepam | Mouse | 2-4 mg/kg | Reduced anxiety in maze-naive mice | [17] | |
| Marble Burying Test | This compound | (Not specified) | (Not specified) | Data not available in searched literature | |
| Diazepam | Mouse | 1.0 mg/kg | Reduced number of marbles buried | [18] | |
| Diazepam | Mouse | 10 mg/kg | Reduced marble burying and digging | [19] | |
| Alprazolam | Mouse | 1.0 mg/kg | Reduced number of marbles buried | [18] | |
| Stress-Induced Hyperthermia (SIH) | This compound | Mouse | (i.c.v. admin) | Significantly reduced hyperthermic response to stress | [14] |
| Diazepam | Rat/Mouse | (Not specified) | Dose-dependently attenuates the SIH response | [20] | |
| Chlordiazepoxide | Rat | 5 mg/kg i.p. | Reduced stress-induced hyperthermia | [21] | |
| Chlordiazepoxide | Mouse | 10 mg/kg p.o. | Reduced stress-induced hyperthermia | [21] | |
| Four-Plate Test | This compound | Mouse | (Not specified) | Exhibits an anxiolytic-like profile | [5][6] |
| Benzodiazepines | (General) | (Not specified) | Standard positive control, reverses punishment-suppressed behavior | [22] |
Note: i.c.v. - intracerebroventricular; i.p. - intraperitoneal; p.o. - per os (by mouth).
Experimental Protocols for Key Preclinical Models
Standardized behavioral assays are critical for assessing the anxiolytic potential of novel compounds. Below are the general methodologies for three widely used models.
A. Elevated Plus Maze (EPM)
-
Principle: This test is based on the natural aversion of rodents to open, elevated spaces and their innate tendency to explore novel environments. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open, more aversive arms.[11]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded via a video camera.
-
-
Key Metrics:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
B. Marble Burying Test (MBT)
-
Principle: This test assesses anxiety-like and compulsive-like behaviors. Rodents, when presented with novel objects like glass marbles on top of deep bedding, will often bury them. Anxiolytic drugs typically reduce the number of marbles buried.[23][24]
-
Apparatus: A standard rodent cage filled with 4-5 cm of clean bedding. Twenty to twenty-five marbles are evenly spaced on the surface.
-
Procedure:
-
A single mouse is placed in the test cage.
-
The mouse is left undisturbed for 30 minutes.
-
At the end of the session, the mouse is removed, and the number of buried marbles (defined as at least two-thirds covered by bedding) is counted.
-
-
Key Metrics:
-
Number of marbles buried.
-
Latency to begin digging.[19]
-
C. Stress-Induced Hyperthermia (SIH)
-
Principle: This test measures the physiological (autonomic) response to stress. Rodents, like humans, exhibit a transient rise in body temperature when exposed to a stressful situation. Anxiolytics can attenuate this hyperthermic response.[20][25]
-
Apparatus: A device for measuring core body temperature (e.g., a rectal probe or an implanted telemetry device) and a stressor (e.g., placing the animal in a novel cage or the measurement procedure itself).
-
Procedure:
-
A baseline body temperature (T1) is recorded in the home cage.
-
The animal is then subjected to a mild stressor (e.g., being moved to a new cage or the stress of the initial measurement).
-
A second temperature reading (T2) is taken after a specific interval (e.g., 10-15 minutes).
-
-
Key Metrics:
-
The difference between T2 and T1 (ΔT), which represents the magnitude of the SIH response.
-
Comparative Side Effect Profile
A crucial aspect of drug development is the comparison of side effect profiles. Benzodiazepines are associated with a range of dose-limiting adverse effects, whereas the profile for this compound is still being characterized.
Table 2: General Side Effect Comparison
| Feature | Benzodiazepines | This compound |
| Sedation | Common, especially at higher doses.[3][26] | Higher doses suppressed locomotor activity in rats.[14][27] |
| Cognitive Effects | Can cause memory impairment (anterograde amnesia) and confusion.[12] | High doses (30 and 100 mg/kg) impaired social recognition memory in rats, an effect potentially linked to its V1aR antagonism.[9][28] |
| Motor Impairment | Ataxia (impaired coordination) is a known side effect.[12] | Not prominently reported as a primary effect in the reviewed studies. |
| Dependence/Withdrawal | High potential for physical dependence and withdrawal syndrome with long-term use.[1][4] | Not characterized. As a non-GABAergic agent, it is hypothesized to have a lower dependence liability. |
| Thermoregulation | Can cause hypothermia and impair the body's response to heat.[26][29] | Can induce hypothermia, an effect potentially mediated by V1a receptors.[30] |
Summary and Conclusion
This compound and benzodiazepines represent two distinct pharmacological strategies for achieving anxiolysis.
-
Benzodiazepines are potent, broad-spectrum anxiolytics that act by enhancing the brain's primary inhibitory system. Their efficacy is well-established across a wide range of preclinical models and clinical anxiety disorders.[3][31] However, their therapeutic utility is hampered by a significant side effect burden, including sedation, cognitive deficits, and a high risk of dependence.[4][12]
-
This compound demonstrates a promising anxiolytic-like profile in preclinical models, including the elevated plus/zero maze and stress-induced hyperthermia assays.[5] Its novel mechanism, targeting the oxytocin system, offers a potential alternative to GABAergic modulation. The dual action as an OTR agonist and V1aR antagonist may produce a unique therapeutic profile, potentially enhancing prosocial effects while mitigating anxiety.[8][14] However, its effects on cognition, particularly the impairment of social memory at higher doses, warrant further investigation.[9]
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tocris.com [tocris.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How Do Benzodiazepine Anxiolytics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 13. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of prior maze experience on behaviour and response to diazepam in the elevated plus-maze and light/dark tests of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacologically distinctive behaviors other than burying marbles during the marble burying test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dissociating anxiolytic and sedative effects of GABAAergic drugs using temperature and locomotor responses to acute stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of acute and chronic treatment with fluoxetine on stress-induced hyperthermia in telemetered rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of anxiety and benzodiazepine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Similarities and dissimilarities in the effects of benzodiazepines and specific serotonin reuptake inhibitors (SSRIs) in the defensive marble burying test: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamopen.com [benthamopen.com]
- 26. mypsychnetwork.com [mypsychnetwork.com]
- 27. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. droracle.ai [droracle.ai]
- 30. Body temperature and cardiac changes induced by peripherally administered oxytocin, vasopressin and the non-peptide oxytocin receptor agonist WAY 267,464: a biotelemetry study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Benzodiazepines, putative anxiolytics and animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Central Effects of WAY-267464, a Non-Peptide Oxytocin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist, with its primary endogenous counterpart, oxytocin (OT), and another non-peptide agonist, Lit-001. The central effects of this compound are of significant interest for therapeutic applications in psychiatric disorders such as anxiety and schizophrenia.[1] This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows to offer an objective comparison.
At a Glance: this compound vs. Alternatives
This compound was developed as a potent and selective non-peptide agonist for the OTR, designed to overcome the limitations of native oxytocin, such as a short half-life and poor blood-brain barrier penetration.[1] However, subsequent research has revealed a more complex pharmacological profile, notably its potent antagonist activity at the vasopressin 1A receptor (V1AR).[2] This dual activity is a critical point of comparison with oxytocin, which is a weak V1AR agonist, and with newer non-peptide agonists like Lit-001 that exhibit greater selectivity for the OTR.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, oxytocin, and Lit-001.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Species | Action | Ki (nM) | EC50/IC50 (nM) | Reference |
| This compound | OTR | Human | Agonist | 58.4 | - | Tocris |
| OTR | Rat | Agonist | 978 | 881 | [4] | |
| V1AR | Rat | Antagonist | 113 | No functional response | [4] | |
| Oxytocin | OTR | Rat | Agonist | 1.0 | 9.0 | [4] |
| V1AR | Rat | Agonist | 503 | 59.7 | [4] | |
| Lit-001 | OTR | Human | Agonist | 226 | 25 | [3] |
| V1AR | Human | Antagonist | 1253 | 5900 | [3] | |
| V2R | Human | Agonist | 1666 | 41 | [3] |
Table 2: In Vivo Behavioral Effects
| Compound | Test | Species | Dose | Effect | Reference |
| This compound | Elevated Zero Maze | Mouse | 30 mg/kg | Anxiolytic-like | [1] |
| Four-Plate Test | Mouse | 10-30 mg/kg | Anxiolytic-like | [1] | |
| Prepulse Inhibition (MK-801 induced deficit) | Mouse | 10-30 mg/kg | Reversal of deficit | [1] | |
| Social Recognition | Rat | 30-100 mg/kg | Impaired memory | ||
| Oxytocin | Elevated Zero Maze | Mouse | - | Anxiolytic-like | [1] |
| Prepulse Inhibition (MK-801 induced deficit) | Mouse | - | Reversal of deficit | [1] | |
| Lit-001 | Social Interaction (Autism model) | Mouse | 10-20 mg/kg (i.p.) | Improved social interaction | [5] |
| Novel Object Recognition (Schizophrenia model) | Rat | 1-10 mg/kg | Ameliorated deficits | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Lines: HEK293 cells stably expressing the rat OTR or V1AR.
-
Radioligands: Tritiated oxytocin for OTR and tritiated vasopressin for V1AR are used.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound, oxytocin). The amount of radioligand displaced by the test compound is measured to determine the half-maximal inhibitory concentration (IC50), from which the Ki is calculated.
Functional Reporter Assays
These assays measure the functional consequence of a compound binding to its receptor.
-
Cell Lines: HEK293 cells are co-transfected with the receptor of interest (OTR or V1AR) and a reporter gene construct (e.g., luciferase gene downstream of a promoter responsive to Gq-coupled signaling).
-
Procedure: Transfected cells are treated with varying concentrations of the agonist (e.g., this compound, oxytocin). The activation of the signaling pathway leads to the expression of the reporter gene, which is then quantified (e.g., by measuring luminescence). The half-maximal effective concentration (EC50) is then determined.
Elevated Zero Maze
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A circular runway elevated from the floor, divided into two open and two closed quadrants.
-
Procedure: Animals are placed in a closed quadrant and allowed to explore the maze for a set period (e.g., 5 minutes). The time spent in the open quadrants is measured. An increase in the time spent in the open quadrants is indicative of an anxiolytic-like effect.[7][8]
Four-Plate Test
This test is a conflict procedure used to screen for anxiolytic drugs.
-
Apparatus: A box with a floor made of four metal plates.
-
Procedure: A mouse is placed in the box and is allowed to move between the plates. When the mouse crosses from one plate to another, it receives a mild electric shock to its paws. The number of punished crossings is counted over a specific period. Anxiolytic drugs increase the number of punished crossings.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: The animal is placed in the chamber and exposed to a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone, while others consist of a weaker, non-startling stimulus (prepulse) presented shortly before the pulse. The startle response is measured in both conditions. PPI is calculated as the percentage reduction in the startle response when the prepulse is present. A reversal of induced PPI deficits (e.g., by MK-801) suggests antipsychotic-like potential.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxytocin Receptor (OTR) Signaling Pathway.
Caption: Generalized Experimental Workflow for the Elevated Zero Maze.
Caption: Generalized Experimental Workflow for Prepulse Inhibition.
Discussion and Conclusion
This compound demonstrates central effects consistent with an OTR agonist, exhibiting anxiolytic- and antipsychotic-like properties in preclinical models.[1] These effects are comparable to those observed with oxytocin. However, the off-target antagonism at the V1AR complicates the interpretation of its behavioral effects. For instance, while this compound shows pro-social effects in some paradigms, it impairs social recognition memory, an effect attributed to its V1AR antagonist action.
In comparison, Lit-001 appears to be a more selective non-peptide OTR agonist with a more favorable pharmacokinetic profile.[3] Preclinical studies with Lit-001 have shown promise in improving social interaction and ameliorating cognitive deficits in animal models of autism and schizophrenia, respectively.[5][6]
For researchers investigating the therapeutic potential of targeting the oxytocinergic system, the choice between these compounds depends on the specific research question. This compound remains a valuable tool for exploring the combined effects of OTR agonism and V1AR antagonism. However, for studies aiming to selectively probe the central effects of OTR activation, newer, more selective non-peptide agonists like Lit-001 may be more appropriate. The continued development of selective non-peptide OTR agonists holds significant promise for the treatment of a range of psychiatric disorders.
References
- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LIT-001 - Wikipedia [en.wikipedia.org]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Behavior of Male and Female C57BL/6J Mice Is More Consistent with Repeated Trials in the Elevated Zero Maze than in the Elevated Plus Maze [frontiersin.org]
- 8. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
WAY-267464 in Oxytocin Receptor Knockout Mice: A Comparative Analysis of Expected Effects
Oxytocin (B344502) receptor knockout mice are a critical tool for dissecting the roles of the oxytocinergic system. These mice exhibit distinct behavioral phenotypes, most notably deficits in social recognition and other social behaviors.[3][4] By administering WAY-267464 to these animals, researchers can isolate and characterize the effects stemming from its V1AR antagonist properties.
Comparative Pharmacological Profile
This compound was initially developed as a selective OTR agonist.[5] However, subsequent studies revealed its significant antagonist activity at the V1A receptor.[1][2] This is a crucial distinction from the endogenous ligand, oxytocin, which is primarily an OTR agonist with weaker V1AR agonist activity.
| Compound | Primary Target (Affinity) | Secondary Target (Affinity) | Functional Activity at Primary Target | Functional Activity at Secondary Target |
| This compound | Oxytocin Receptor (OTR) | Vasopressin 1A Receptor (V1AR) | Agonist | Antagonist |
| Oxytocin | Oxytocin Receptor (OTR) | Vasopressin 1A Receptor (V1AR) | Agonist | Weak Agonist |
Expected Behavioral Effects in OTR-KO Mice
Given the absence of its primary target in OTR-KO mice, the behavioral effects of this compound would be predominantly driven by its V1AR antagonism. The V1A receptor is known to play a significant role in regulating social behaviors, often in opposition to the oxytocin system. Therefore, blocking V1AR in OTR-KO mice is expected to produce distinct behavioral outcomes.
| Behavioral Domain | Typical Phenotype of OTR-KO Mice | Expected Effect of this compound in OTR-KO Mice (via V1AR antagonism) | Rationale |
| Social Recognition | Impaired social memory[3] | Potential improvement or alteration of social interaction | V1AR antagonists have been shown to modulate social memory and behavior.[2] |
| Anxiety-like Behavior | Variable, some studies report reduced anxiety[4] | Anxiolytic-like effects | This compound exhibits anxiolytic-like effects in wild-type mice, an action that may be partially mediated by V1AR antagonism.[5] |
| Aggression | May show altered aggression levels | Potential reduction in aggression | V1AR is implicated in the regulation of aggressive behaviors. |
Experimental Protocols
To investigate the effects of this compound in OTR-KO mice, standardized behavioral assays would be employed. Below are detailed methodologies for key experiments.
Social Recognition Test
Objective: To assess the ability of a mouse to recognize a previously encountered conspecific.
Methodology:
-
Habituation: The subject mouse is placed in a clean, empty cage for a 10-minute habituation period.
-
Sample Phase: A juvenile "stimulus" mouse is introduced into the cage for a 5-minute interaction period.
-
Inter-trial Interval: The stimulus mouse is removed. After a defined delay (e.g., 30 minutes or 24 hours), the subject mouse is re-exposed to either the familiar stimulus mouse or a novel juvenile mouse.
-
Test Phase: The duration of social investigation (sniffing, following) of the stimulus mouse is recorded for 5 minutes.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) at a specified time before the sample phase.
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The mouse is placed in the center of the maze, facing an open arm.
-
Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded for a 5-minute period.
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Drug Administration: this compound or vehicle is administered prior to the test.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism of action and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The bilevel chamber revealed differential involvement of vasopressin and oxytocin receptors in female mouse sexual behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamics of WAY-267464 and Its Analogues
A comprehensive guide for researchers and drug development professionals on the binding, functional, and in-vivo effects of the non-peptide oxytocin (B344502) receptor agonist WAY-267464 and its derivatives.
This guide provides a detailed comparison of the pharmacodynamic properties of this compound, a non-peptide oxytocin receptor (OTR) agonist, and its various analogues. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and differential effects of these compounds, thereby facilitating the development of more selective and potent therapeutics targeting the oxytocinergic system.
Introduction
This compound is a first-generation, non-peptide agonist of the oxytocin receptor with the ability to cross the blood-brain barrier, a significant advantage over the native oxytocin peptide.[1] Its development has spurred further research into analogous compounds with modified structures to explore and optimize receptor affinity, selectivity, and functional activity. A key aspect of the pharmacodynamics of this compound and its analogues is their interaction with both the oxytocin receptor (OTR) and the structurally related vasopressin 1a receptor (V1aR), which often leads to a complex pharmacological profile.[2][3] This guide synthesizes experimental data to provide a clear comparison of these compounds.
Comparative Pharmacodynamic Data
The following tables summarize the in-vitro and in-vivo pharmacodynamic data for this compound and its analogues, offering a quantitative comparison of their receptor binding affinities, functional potencies, and observed behavioral effects.
In-Vitro Receptor Binding and Functional Activity
The binding affinity (Ki) and functional activity (EC50/IC50) of this compound and its analogues at the human oxytocin receptor (OTR) and vasopressin 1a receptor (V1aR) are presented below. These values are critical for understanding the potency and selectivity of each compound.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| This compound | hOTR | 978[2] | 881[2] | Agonist[2] |
| hV1aR | 113[2] | >10,000[2] | No functional response[2] | |
| Methylated this compound (resorcinol moiety) | hOTR | - | - | Antagonist[3] |
| hV1aR | - | - | Unaltered pharmacology[3] | |
| Flexible Tethered Derivatives of this compound | hOTR | Removed affinity and activity | - | - |
| hV1aR | Highly selective ligands | - | - | |
| Deconstructed 3,4-dimethyl benzamide (B126) derivative | hOTR | - | 109 | Partial Agonist (6% efficacy)[4] |
| hV1aR | - | 346 | Antagonist[4] | |
| Deconstructed 3-methyl benzamide derivative | hOTR | - | 407 | Partial Agonist (12% efficacy)[4] |
| hV1aR | - | - | Lacked activity[4] | |
| Deconstructed unsubstituted benzamide derivative | hOTR | - | 847 | Partial Agonist (12% efficacy)[4] |
| hV1aR | - | - | Lacked activity[4] | |
| Cycloheptyl replacement of phenyl group | hOTR | - | 212 | Agonist (55% efficacy)[4] |
| Adamantyl replacement of phenyl group | hOTR | - | 4881 | Agonist (33% efficacy)[4] |
| TC OT 39 | OTR | 147[5] | - | Partial Agonist[5] |
| V1aR | 330[5] | - | Antagonist[5] | |
| V2R | >1000[5] | - | Partial Agonist[5] |
Note: '-' indicates data not available in the provided search results.
In-Vivo Behavioral Effects
The in-vivo effects of this compound have been characterized in various rodent behavioral models. These studies provide insights into the compound's potential therapeutic applications and its complex interplay with the oxytocinergic and vasopressinergic systems.
| Behavioral Test | Animal Model | Compound & Dose | Observed Effect |
| Social Preference Test | Adolescent Rats | This compound (100 mg/kg, i.p.) | Significantly increased time spent with a live rat over a dummy rat.[2] |
| Elevated Plus Maze (EPM) | Adolescent Rats | This compound (10 and 100 mg/kg, i.p.) | No effect on anxiety-like behavior.[2] |
| Locomotor Activity | Adolescent Rats | This compound (100 mg/kg, i.p.) | Suppressed locomotor activity.[2] |
| c-Fos Expression | Adolescent Rats | This compound (100 mg/kg, i.p.) | Increased c-Fos expression in the medial amygdala and supraoptic nucleus compared to oxytocin.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the pharmacodynamics of this compound and its analogues.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with cell membranes expressing the receptor of interest. A competing, non-labeled compound (e.g., this compound) is added at various concentrations. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.
-
Typical Protocol:
-
Membrane Preparation: HEK293 cells stably expressing the human OTR or V1aR are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.[2]
-
Incubation: A fixed amount of membrane protein is incubated with a specific concentration of a radioligand (e.g., [3H]-oxytocin for OTR, [3H]-vasopressin for V1aR) and varying concentrations of the competitor compound.[2]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or has no effect.
-
Luciferase Reporter Gene Assay:
-
Principle: This assay measures the activation of a specific signaling pathway downstream of receptor activation. For OTR and V1aR, which couple to Gq/11 proteins, activation leads to an increase in intracellular calcium, which in turn activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). In this assay, cells are engineered to express a luciferase reporter gene under the control of an NFAT response element.[2]
-
Typical Protocol:
-
Cell Culture: HEK293 cells stably expressing the OTR or V1aR are also transfected with a plasmid containing the NFAT-luciferase reporter construct.[2]
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Lysis and Substrate Addition: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Detection: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
-
-
IP1 Accumulation Assay:
-
Principle: Activation of Gq-coupled receptors like OTR leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP2 and then to IP1. This assay measures the accumulation of IP1 as a marker of receptor activation.
-
Typical Protocol:
-
Cell Culture: Cells expressing the receptor of interest are plated.
-
Compound Stimulation: The cells are stimulated with the test compound in the presence of LiCl, which inhibits the degradation of IP1.
-
Lysis and Detection: The cells are lysed, and the amount of accumulated IP1 is quantified using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
-
In-Vivo Behavioral Assays
These assays assess the effects of a compound on complex behaviors in living animals.
-
Social Preference Test:
-
Principle: This test evaluates the sociability of an animal by measuring its preference for interacting with a novel animal versus a novel object.[6][7]
-
Typical Protocol:
-
Apparatus: A three-chambered apparatus is typically used.
-
Habituation: The test animal is allowed to freely explore the empty apparatus.[6]
-
Test Phase: A novel, unfamiliar animal (stranger) is placed in one of the side chambers within a wire cage, and a novel object is placed in the other side chamber. The test animal is placed in the center chamber and allowed to explore all three chambers.[6]
-
Data Collection: The time spent in each chamber and the time spent sniffing the caged animal versus the object are recorded and analyzed.[6]
-
-
-
Elevated Plus Maze (EPM):
Visualizations
The following diagrams illustrate key concepts related to the pharmacodynamics of this compound and the experimental workflows used in its characterization.
Caption: OTR/V1aR Gq-coupled signaling pathway.
Caption: In-vitro pharmacodynamic workflow.
Conclusion
This compound and its analogues represent a promising class of non-peptide modulators of the oxytocin and vasopressin systems. The comparative data presented in this guide highlight the subtle structural modifications that can dramatically alter receptor affinity, selectivity, and functional activity. For instance, methylation of the resorcinol (B1680541) moiety on this compound converts it from an OTR agonist to an antagonist, while flexible tethered derivatives can abolish OTR activity altogether, yielding highly selective V1aR ligands.[3] Furthermore, deconstruction of the molecule has led to the identification of potent and selective partial OTR agonists.[4] The dual action of some of these compounds, such as this compound's OTR agonism and potential V1aR antagonism, complicates the interpretation of in-vivo effects but also opens avenues for developing therapeutics with novel mechanisms of action.[2] A thorough understanding of these comparative pharmacodynamics is essential for the rational design of future drug candidates targeting the complex social and behavioral circuits modulated by oxytocin and vasopressin.
References
- 1. Elevated Plus Maze for Assessment of Anxiety and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible analogues of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 6. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral phenotyping for autism spectrum disorders in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. behaviorcloud.com [behaviorcloud.com]
A Comparative Guide to WAY-267464 and Other Selective Vasopressin V1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of WAY-267464 against two established selective vasopressin V1A receptor (V1AR) antagonists, SR49059 (Relcovaptan) and OPC-21268. Initially developed as an oxytocin (B344502) receptor (OTR) agonist, this compound has been subsequently characterized as a potent V1AR antagonist, a dual activity that necessitates careful consideration in experimental design and data interpretation.[1][2] This document summarizes key pharmacological data, outlines common experimental protocols, and visualizes relevant biological and experimental pathways to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Pharmacological Profiles
The following tables summarize the in vitro binding affinities (Ki) and functional potencies of this compound, SR49059, and OPC-21268 at the human and rat V1A receptors. Data for selectivity against the V1B receptor, V2 receptor, and the structurally related oxytocin receptor (OTR) are included where available.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Receptors
| Compound | V1A Receptor | Oxytocin Receptor (OTR) | V1B Receptor | V2 Receptor | Reference(s) |
| This compound | 73 | ~978 (inferred) | >10,000 | >10,000 | [3][4] |
| SR49059 | 1.1 - 6.3 | >100x selectivity | >100x selectivity | >100x selectivity | [5][6] |
| OPC-21268 | 8,800 - 140,000 | High | High | ~1000x selectivity | [7][8] |
Table 2: Comparative Binding Affinity (Ki, nM) at Rat Receptors
| Compound | V1A Receptor | Oxytocin Receptor (OTR) | Reference(s) |
| This compound | 113 | 978 | [4][9] |
| SR49059 | 1.6 | >100x selectivity | [5][6] |
| OPC-21268 | 25 - 380 | High | [7][8] |
Table 3: Comparative Functional Activity
| Compound | Species | Assay | Receptor | Potency | Action | Reference(s) |
| This compound | Human | Calcium Flux | V1A | Kb = 78 nM | Antagonist | [3] |
| Rat | Luciferase Reporter | V1A | No activity up to 100 µM | Antagonist | [4][9] | |
| Rat | Luciferase Reporter | OTR | EC50 = 881 nM | Agonist | [4][9] | |
| SR49059 | Human | Platelet Aggregation | V1A | IC50 = 3.7 nM | Antagonist | [6] |
| Rat | Caudal Artery Contraction | V1A | pA2 = 9.42 | Antagonist | [6] | |
| OPC-21268 | Human | Platelet Aggregation | V1A | Inactive up to 20 µM | Antagonist | [6] |
Summary of Findings:
-
This compound acts as a potent V1A receptor antagonist, particularly at human receptors, but also retains its originally reported OTR agonist activity.[3] Notably, in rat receptor binding assays, it displays a higher affinity for the V1A receptor than the OTR.[4][9] This dual pharmacology is a critical consideration, as its observed in vivo effects may result from a combination of OTR agonism and V1AR antagonism.[10]
-
SR49059 (Relcovaptan) is a highly potent and selective V1A antagonist with low nanomolar affinity for both human and rat receptors.[5][6] It demonstrates excellent selectivity over V1B, V2, and oxytocin receptors, making it a reliable benchmark compound for studying V1A-specific pathways.[6]
-
OPC-21268 exhibits a significant species-dependent affinity, with over 500-fold higher affinity for the rat V1A receptor compared to the human counterpart.[8][11] This makes it a suitable tool for rat studies but a poor choice for experiments involving human receptors or for translational research.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: V1A receptor signaling pathway initiated by Arginine Vasopressin (AVP).
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The data presented in this guide were generated using established pharmacological assays. Detailed below are the generalized methodologies for the key experiments cited.
Radioligand Binding Assays
These competitive binding assays determine the affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the concentration of a compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the inhibitory constant (Ki) is calculated.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, COS7) stably or transiently expressing the human or rat receptor of interest (e.g., V1AR, OTR).[1]
-
Assay Procedure:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]SR49059 or [³H]Arginine Vasopressin for V1AR) is incubated with the receptor-containing membranes.[1][11]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[1]
Functional Assays
Functional assays measure the biological response resulting from a compound's interaction with a receptor, determining whether it acts as an agonist or an antagonist and its potency (e.g., EC50, IC50, Kb).
-
A. Calcium Mobilization Assay (FLIPR):
-
Principle: V1A and Oxytocin receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration.[3]
-
Procedure: Recombinant cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. The compound is added, and changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR). Antagonist activity is determined by the compound's ability to block the calcium response induced by a known agonist (e.g., Arginine Vasopressin).[3]
-
-
B. Luciferase Reporter Gene Assay:
-
Principle: This assay links receptor activation to the expression of a reporter gene, such as luciferase.[1][4]
-
Procedure: Cells are co-transfected with the receptor of interest and a plasmid containing the luciferase gene under the control of a response element sensitive to the receptor's signaling pathway (e.g., NFAT for Gq-coupled receptors).[1][4] Upon receptor activation by an agonist, the signaling cascade activates transcription factors that bind to the response element, driving luciferase expression. The light produced upon addition of a substrate is measured to quantify receptor activity. Antagonist potency is measured by the ability to inhibit the agonist-induced luciferase expression.
-
-
C. Phosphoinositide (IP) Accumulation Assay:
-
Principle: A direct measure of the Gq signaling pathway, this assay quantifies the accumulation of inositol (B14025) phosphates (IPs), which are second messengers produced following PLC activation.[12]
-
Procedure: Cells expressing the receptor are pre-labeled with [³H]-myo-inositol. After stimulation with agonists in the presence or absence of antagonists, the accumulated [³H]-IPs are isolated by ion-exchange chromatography and quantified by scintillation counting.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 49059 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 6. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OPC 21268 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 9. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of [3H] SR 49059, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of WAY-267464: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the pioneering work of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of WAY-267464, a non-peptide oxytocin (B344502) receptor (OTR) agonist used in psychiatric disorder research.[1] Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, this document is based on established best practices for the disposal of research-grade, small-molecule chemical compounds.[2]
Understanding this compound: Key Characteristics
This compound is a potent and selective agonist of the oxytocin receptor, investigated for its potential therapeutic applications in conditions such as anxiety, autism, and schizophrenia.[3] As a pharmacologically active compound, it requires careful handling and disposal to prevent unintended physiological effects and environmental contamination.
| Property | Data | Source |
| Molecular Weight | 654.59 g/mol (dihydrochloride) | [4] |
| Formula | C32H35N7O4.2HCl (dihydrochloride) | [4] |
| Appearance | Solid | Inferred from product descriptions |
| Storage | Store at -20°C | |
| Solubility | DMSO: 52.37 mg/mL (80 mM), Water: 3.27 mg/mL (5 mM) | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and is based on general laboratory chemical waste management guidelines.
1. Waste Identification and Characterization:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Due to its biological activity, consider it a bioactive and potentially toxic substance.
2. Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled, and sealed hazardous waste container. This includes any contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: Dispose of solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an appropriate sharps container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of waste accumulation.
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow the storage temperature guidelines for the parent compound (-20°C) for long-term storage of waste if recommended by your EHS office, although short-term storage at room temperature in a secure area is generally acceptable.
5. Disposal and Removal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS provider.
-
Never dispose of this compound down the drain or in regular trash.
6. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol (B145695) solution is often used for general laboratory surface cleaning, but consult your institution's guidelines for appropriate decontamination procedures for bioactive compounds.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling WAY-267464
Disclaimer: This document provides essential safety and logistical guidance for handling WAY-267464. As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are derived from best practices for handling potent, powdered research compounds and guidelines from the National Institute for Occupational Safety and Health (NIOSH) for hazardous drugs.[1][2][3] Researchers must supplement this guidance with a thorough, lab-specific risk assessment and adhere to all institutional and regulatory standards.
This compound is a potent, non-peptide oxytocin (B344502) receptor agonist. As with many novel research compounds, comprehensive toxicological data may be unavailable. Therefore, it should be handled as a potentially hazardous compound, taking all necessary precautions to minimize exposure. The primary routes of exposure for potent powders are inhalation and dermal contact.[4]
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate engineering controls is the primary method for minimizing exposure. All handling of powdered this compound should occur within a certified containment device. Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the hazardous material.
| Activity | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Reconstitution (Powder) | Powder Containment Hood or Glovebox | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields and face shield | N95 respirator (minimum); PAPR may be required based on risk assessment |
| Handling of Solutions | Chemical Fume Hood or Class II Biosafety Cabinet | Chemotherapy-tested gloves | Disposable lab coat or gown | Safety glasses with side shields | Not generally required if handled in a fume hood |
| Storage and Transport | Ventilated, restricted-access area | Single pair of gloves | Lab coat | Not generally required | Not generally required |
| Waste Disposal | N/A | Double chemotherapy-tested gloves | Disposable gown | Safety glasses and face shield | N95 respirator (if handling powder-contaminated waste) |
| Spill Cleanup (Powder) | N/A | Double chemotherapy-tested gloves | Disposable gown and shoe covers | Safety glasses and face shield | N95 respirator or higher (e.g., PAPR) |
Operational Plan: Step-by-Step Guidance
1. Weighing the Compound:
-
Preparation: Before starting, ensure a chemical spill kit is readily available. Line the work surface of the powder containment hood or glovebox with a plastic-backed absorbent pad.
-
Don PPE: Put on all required PPE as specified in the table above (double gloves, gown, eye/face protection, respirator).
-
Tare Vessel: Place a tared weigh boat or vial onto the analytical balance inside the containment device.
-
Transfer Powder: Carefully transfer the desired amount of this compound powder to the vessel using a chemical spatula. Perform this action slowly to minimize aerosolization.
-
Seal and Clean: Securely cap the stock container and the vial with the weighed compound. Decontaminate the exterior of the vial and the spatula before removing them from the primary containment area. Dispose of the weigh boat (if used) as hazardous waste.
2. Reconstitution of the Compound:
-
Preparation: This procedure should be performed within a chemical fume hood or biosafety cabinet.
-
Add Solvent: Using a calibrated pipette, slowly add the desired solvent to the vial containing the weighed this compound powder. Aim the solvent down the side of the vial to avoid splashing.
-
Mixing: Cap the vial securely and mix by gentle vortexing or inversion until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.[5][6] All waste generated from handling this compound is considered hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and vials.
-
Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container (e.g., a black waste container for hazardous chemical waste).[5]
-
-
Liquid Waste: This includes unused solutions of this compound.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
-
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container. If the sharp contains residual drug, it should be treated as hazardous chemical waste.[5]
-
Waste Pickup: When waste containers are full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Safe Handling Workflow
Caption: Logical workflow for safely handling potent compounds like this compound.
References
- 1. rpharmy.com [rpharmy.com]
- 2. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. agnopharma.com [agnopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
